molecular formula C8H8ClFO B1586549 2-(3-Chloro-4-fluorophenyl)ethanol CAS No. 340825-21-0

2-(3-Chloro-4-fluorophenyl)ethanol

Cat. No.: B1586549
CAS No.: 340825-21-0
M. Wt: 174.6 g/mol
InChI Key: ZLWGTYVDMGWYEM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGTYVDMGWYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373946
Record name 2-(3-chloro-4-fluorophenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340825-21-0
Record name 2-(3-chloro-4-fluorophenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorophenethyl alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 2-(3-Chloro-4-fluorophenyl)ethanol, a halogenated phenethyl alcohol derivative of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic and lipophilic properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide details its core physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes standard analytical characterization techniques, and explores its application as a key building block in modern drug development programs. All protocols and data are presented with a focus on scientific integrity and practical laboratory application for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical Profile

This compound, identified by CAS Number 340825-21-0 , is a substituted aromatic alcohol. The presence of both a chlorine and a fluorine atom on the benzene ring is critical; the fluorine atom can enhance metabolic stability and binding interactions, while the chlorine atom modifies the molecule's steric and electronic profile. These features make it a desirable synthon in medicinal chemistry.

Below is a summary of its core chemical identity and physical properties.

PropertyValueSource(s)
IUPAC Name 2-(3-chloro-4-fluorophenyl)ethan-1-olN/A
CAS Number 340825-21-0[1]
Molecular Formula C₈H₈ClFO[1]
Molecular Weight 174.60 g/mol [2]
Appearance Data not consistently available; typically a liquid or low-melting solid[1]
Purity Commercially available at >98%[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly and efficiently achieved via the reduction of a corresponding carbonyl or carboxyl precursor. The choice of reducing agent is critical and depends on the starting material's oxidation state.

Synthetic Strategy: Reduction of 3-Chloro-4-fluorophenylacetic Acid

A reliable method involves the reduction of the carboxylic acid, 3-chloro-4-fluorophenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids directly.

Causality of Experimental Choice: Lithium aluminum hydride is chosen for its high reactivity, which allows for the complete reduction of the carboxylic acid to the primary alcohol under relatively mild conditions (e.g., room temperature to gentle reflux). The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive hydride reagent by water or other protic sources. An acidic workup is necessary to protonate the resulting alkoxide intermediate and to neutralize any unreacted hydride.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • 3-Chloro-4-fluorophenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Suspension: Carefully charge the flask with a calculated amount of lithium aluminum hydride (typically 1.5-2.0 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Precursor Addition: Dissolve 3-chloro-4-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Extreme caution is advised during this step as hydrogen gas is evolved.

  • Workup and Extraction: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction & Workup cluster_purification Purification Precursor 3-Chloro-4-fluorophenylacetic Acid in Anhydrous THF Addition Slow Dropwise Addition Precursor->Addition via Dropping Funnel Hydride LiAlH₄ Suspension in Anhydrous THF (0°C) Hydride->Addition Reaction Stir at RT (4-6h) Monitor by TLC/LC-MS Addition->Reaction Quench Cautious Quenching (0°C, H₂O/NaOH) Reaction->Quench Extraction Aqueous Workup & Solvent Extraction Quench->Extraction Drying Dry (MgSO₄) & Concentrate Extraction->Drying Purify Flash Chromatography Drying->Purify Product Pure this compound Purify->Product

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization

Structural confirmation and purity assessment are critical. The following spectroscopic methods are standard for characterizing the final product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.

    • Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Their splitting patterns (doublets, doublet of doublets) will be complex due to coupling with each other and with the fluorine atom.

    • Methylene Protons (-CH₂-Ar): The two protons adjacent to the aromatic ring will appear as a triplet around δ 2.8-3.0 ppm, split by the neighboring -CH₂OH group.

    • Methylene Protons (-CH₂-OH): The two protons adjacent to the hydroxyl group will appear as a triplet around δ 3.8-4.0 ppm, split by the neighboring -CH₂Ar group.

    • Hydroxyl Proton (-OH): A broad singlet will appear, with a chemical shift that is variable depending on concentration and solvent (typically δ 1.5-2.5 ppm).

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. The carbon directly bonded to fluorine will show a large C-F coupling constant.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

    • O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

    • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

    • C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically around 1200-1000 cm⁻¹.

Analytical Workflow Diagram

G Sample Purified Product Sample Prep Sample Preparation (Dissolve in CDCl₃) Sample->Prep NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (for MW confirmation) Prep->MS Analysis Data Interpretation & Structural Elucidation Confirmation Structure Confirmed Analysis->Confirmation

Caption: Standard analytical workflow for structural confirmation.

Section 4: Utility in Medicinal Chemistry and Drug Development

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial building block. Its value lies in the strategic placement of its functional groups, which allows for its incorporation into larger, more complex molecules with therapeutic potential.

Role as a Key Intermediate:

  • Hydroxyl Group: The primary alcohol is an excellent synthetic handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

  • Halogenated Phenyl Ring: The 3-chloro-4-fluorophenyl moiety is frequently found in inhibitors designed to fit into specific hydrophobic pockets of enzymes or receptors.[5] The halogens modulate the lipophilicity and electronic nature of the ring, which can fine-tune binding affinity and pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion).

Example Application: Scaffold for Kinase and MDM2 Inhibitors The chloro-fluorophenyl scaffold is a recognized pharmacophore in various targeted therapies. For instance, related structures are used in the design of Murine Double Minute 2 (MDM2) inhibitors, which are being investigated as cancer therapeutics.[5] In such molecules, the substituted phenyl ring often slots into a key hydrophobic pocket (like the Leu26 pocket in MDM2), making a significant contribution to the overall binding energy of the inhibitor.

Logical Progression Diagram

G Start This compound (Building Block) Step1 Oxidation or Activation of -OH Start->Step1 Intermediate1 Activated Intermediate (e.g., Aldehyde, Tosylate) Step1->Intermediate1 Step2 Coupling Reaction (e.g., Reductive Amination, SN2 reaction) Intermediate1->Step2 Intermediate2 Advanced Scaffold with Core Moiety Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final Complex Drug Candidate (e.g., MDM2 Inhibitor) Step3->Final

Caption: Role as a building block in a multi-step synthesis.

Section 5: Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related halogenated aromatic alcohols and aldehydes provide a strong basis for hazard assessment.[3][4][6][7]

Hazard InformationDetails
GHS Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[6][7]H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage and Disposal:

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 6: References

  • PubChem. (n.d.). 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL Product Description. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(4-Chloro-2-fluorophenyl)ethanol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzyl alcohol. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoropropiophenone Material Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BioOrganics. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. Retrieved from --INVALID-LINK--

  • ChemUniverse. (n.d.). Request A Quote. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Responsive Supramolecular Sensors Based on Pillar[4]arene–BTD Complexes for Aqueous Sensing. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 2-(4-Fluorophenyl)ethanol, 97%. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)...Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. PubMed Central. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol (CAS: 340825-21-0)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-(3-Chloro-4-fluorophenyl)ethanol, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in modern drug discovery.

Core Introduction: A Strategically Substituted Phenyl ethanol Building Block

This compound (CAS No. 340825-21-0) is a specialized phenylethyl alcohol derivative.[1][2][3] Its utility stems not just from its reactive hydroxyl group but from the specific halogenation pattern on the aromatic ring. The presence of both chlorine and fluorine atoms provides medicinal chemists with critical tools to modulate the physicochemical properties of larger, more complex molecules.[4][5] The 3-chloro and 4-fluoro substitutions can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding interactions with target proteins.[6] This guide offers an in-depth examination of its synthesis, characterization, and application, grounded in established chemical principles.

Physicochemical & Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 340825-21-0[2][3][7]
Molecular Formula C₈H₈ClFO[2][7]
Molecular Weight 174.60 g/mol [2][3]
IUPAC Name This compoundN/A
SMILES OCCC1=CC(Cl)=C(F)C=C1[2][3]
InChI Key YQDFGTHQEZIQHI-UHFFFAOYSA-N
MDL Number MFCD06201121[2][3]
Purity (Typical) >96%[8]
Physical Form Liquid (at room temperature)

Synthesis and Purification: From Carboxylic Acid to Alcohol

The most common and direct synthetic route to this compound is through the chemical reduction of its corresponding carboxylic acid precursor, (3-Chloro-4-fluorophenyl)acetic acid. This transformation is a cornerstone of organic synthesis, converting an acid to a primary alcohol.

The Causality of Reagent Selection

The choice of reducing agent is critical. A powerful reducing agent like Lithium Aluminum Hydride (LAH) would be effective but requires stringent anhydrous conditions and a more complex workup. For process safety and simplicity, a milder reagent such as Sodium Borohydride (NaBH₄) in combination with a catalyst or as a borane complex (e.g., BH₃•THF) is often preferred. This approach offers excellent chemoselectivity, reducing the carboxylic acid without affecting the aromatic ring or its halogen substituents.

Experimental Protocol: Reduction of (3-Chloro-4-fluorophenyl)acetic acid

This protocol is a representative method. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reaction Setup

  • To a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Chloro-4-fluorophenyl)acetic acid (1 equivalent).

  • Add anhydrous Tetrahydrofuran (THF) as the solvent (approx. 5-10 mL per gram of starting material). Stir until all solids are dissolved.

Step 2: Addition of Reducing Agent

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add Borane-THF complex solution (BH₃•THF, ~1.1-1.5 equivalents) dropwise via a dropping funnel over 30-45 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

Step 3: Reaction Quench and Workup

  • Carefully cool the reaction mixture back to 0 °C.

  • Quench the reaction by slowly adding methanol dropwise until gas evolution ceases. This step safely neutralizes any excess borane.

  • Add 1M hydrochloric acid (HCl) to adjust the pH to ~2-3.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, this compound, as a clear liquid.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve (3-Chloro-4-fluorophenyl)acetic acid in anhydrous THF Add_Reagent Cool to 0°C & add BH3•THF dropwise Start->Add_Reagent React Warm to RT & stir for 2-4 hours Add_Reagent->React Quench Quench with Methanol at 0°C React->Quench Monitor by TLC Extract Aqueous Workup & Ethyl Acetate Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Product Pure this compound Purify->Product QC_Workflow Figure 2: Analytical QC Workflow cluster_spectroscopy Spectroscopic Identity Confirmation cluster_purity Purity Assessment Input Post-Purification Sample HNMR 1H NMR Input->HNMR CNMR 13C NMR Input->CNMR MS Mass Spectrometry Input->MS IR IR Spectroscopy Input->IR GC Gas Chromatography (GC) Input->GC Decision Meets Specification? HNMR->Decision CNMR->Decision MS->Decision IR->Decision GC->Decision Pass Release Batch Decision->Pass Yes Fail Repurify or Reject Decision->Fail No Signaling_Pathway Figure 3: Hypothetical Drug Action cluster_synthesis Synthesis cluster_cell Cellular Action Start This compound Deriv Multi-step Derivatization Start->Deriv API Final Kinase Inhibitor (API) Deriv->API Kinase Target Kinase API->Kinase Inhibits Receptor Growth Factor Receptor Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Response Cellular Proliferation Substrate->Response

References

A Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Chloro-4-fluorophenyl)ethanol, a halogenated aromatic alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic methodologies, analytical characterization, and its emerging role as a building block in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted phenylethanol derivative. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable synthon in drug discovery.

Molecular Formula and Weight

The chemical structure and key quantitative data for this compound are summarized below.

AttributeValueSource
Chemical Name This compound-
CAS Number 340825-21-0[1]
Molecular Formula C₈H₈ClFO[1]
Molecular Weight 174.60 g/mol Calculated
Canonical SMILES C1=CC(=C(C=C1F)Cl)CCO-

Note: The molecular weight is calculated based on the standard atomic weights. Isomeric variations such as 2-(2-Chloro-4-fluorophenyl)ethanol and 2-(3-Chloro-2-fluorophenyl)ethanol share the same molecular formula and weight.[2]

Physicochemical and Safety Profile

Understanding the physical properties and safety considerations is paramount for handling and utilizing this compound in a laboratory setting. While specific experimental data for the 3-chloro-4-fluoro isomer is not widely published, data from closely related isomers provides valuable insights.

PropertyValue (for related isomers)Source
Physical Form Solid / Liquid[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
Purity (Typical) >95%[3]
Safety and Handling

Substituted phenylethanols may pose hazards. Based on data for related isomers, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated fume hood.

  • Hazard Statements (for related isomers): H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements (for related isomers): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[3]

Synthesis and Methodologies

The synthesis of this compound typically involves the reduction of a corresponding phenylacetic acid or its ester derivative. This transformation is a fundamental process in organic synthesis.

Workflow: Reduction of Phenylacetic Acid Derivatives

A common and effective method for synthesizing phenylethanols is the reduction of the corresponding carboxylic acid or ester.

G cluster_0 Synthesis Workflow start 3-Chloro-4-fluorophenylacetic acid or its ester derivative reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., LiAlH₄, BH₃) reagent->reaction solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->reaction workup Aqueous Workup (Quenching) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Reduction
  • Preparation: To a stirred solution of 3-chloro-4-fluorophenylacetic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a suitable reducing agent like borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid or base (e.g., 1 M HCl or Rochelle's salt solution) at 0°C to decompose any excess reducing agent.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (Proton NMR): This technique provides information on the number and environment of hydrogen atoms. For this compound, one would expect characteristic signals for the aromatic protons (with complex splitting patterns due to chloro and fluoro substituents), and two triplets corresponding to the two methylene (-CH₂-) groups of the ethanol side chain.

  • ¹³C NMR (Carbon NMR): This analysis identifies the different carbon environments in the molecule. Signals will be present for the aromatic carbons (with C-F coupling) and the two aliphatic carbons of the side chain.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenyl derivatives are foundational scaffolds in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly enhance a molecule's therapeutic properties.[6][7]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug in vivo.

  • Binding Affinity: The electronegative chlorine and fluorine atoms can participate in crucial intermolecular interactions within protein binding pockets, such as hydrogen bonds and halogen bonds, potentially increasing the potency of a drug candidate.[8]

  • Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can modulate its ability to cross cell membranes and the blood-brain barrier.

This compound serves as a key building block for more complex molecules. For instance, it is a precursor for compounds used in the development of inhibitors for targets like Murine Double Minute 2 (MDM2), a key regulator of the p53 tumor suppressor.[9]

Logical Pathway in Drug Development

G cluster_1 Role in Medicinal Chemistry A This compound (Starting Material) B Chemical Modification (e.g., Oxidation, Etherification, Amination) A->B C Intermediate Library (Diverse Functionalized Scaffolds) B->C D Coupling Reactions to Core Structures C->D E Lead Compound Candidates D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Optimization G Optimized Drug Candidate F->G

Caption: The iterative cycle of using a building block in drug discovery.

References

A Technical Guide to the ¹H NMR Spectrum of 2-(3-Chloro-4-fluorophenyl)ethanol: Prediction, Acquisition, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the analysis of 2-(3-Chloro-4-fluorophenyl)ethanol using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to deliver a framework for understanding, predicting, acquiring, and interpreting the ¹H NMR spectrum of this specific molecule. We will explore the theoretical underpinnings of the expected spectrum, detail a robust and self-validating experimental protocol, and discuss the logic of spectral interpretation for structural verification.

Part 1: Theoretical ¹H NMR Spectrum Analysis

Before any experimental work, a thorough theoretical analysis of the molecule's structure allows for a robust prediction of the expected ¹H NMR spectrum. This predictive step is crucial for efficient data analysis and structural confirmation. The structure of this compound contains distinct proton environments in both its aromatic and aliphatic regions, each influenced by the electronic effects of its neighbors.

Molecular Structure and Proton Environments

The molecule possesses five distinct sets of non-equivalent protons, which are labeled in the diagram below for clarity.

G cluster_ring cluster_chain C1 C C2 C C1->C2 C7 CH₂ C3 C C2->C3 H2 H₂ C4 C C3->C4 Cl Cl C5 C C4->C5 F F C6 C C5->C6 H5 H₅ C6->C1 H6 H₆ C8 CH₂ C7->C8 OH OH C8->OH Ha Hₐ Hb Hᵦ Hc Hₒ

Figure 1: Molecular structure of this compound with proton environments labeled.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[1][2]

  • Aromatic Protons (H₂, H₅, H₆): These protons are attached to an sp²-hybridized carbon and typically resonate between 6.0 and 9.0 ppm.[1] The presence of a strongly electronegative fluorine atom and a moderately electronegative chlorine atom will deshield these protons.

    • H₂: This proton is ortho to the chloro group and meta to the fluoro group and the ethyl alcohol substituent. It is expected to be the most downfield of the aromatic protons due to the additive deshielding effects.

    • H₅: This proton is ortho to the fluoro group and meta to the chloro group. The strong deshielding effect of fluorine will cause a significant downfield shift.

    • H₆: This proton is ortho to the ethyl alcohol group and meta to the fluoro group. It is expected to be the most upfield of the aromatic signals.

  • Aliphatic Protons (Hₐ, Hᵦ):

    • Hₐ (Ar-CH₂-): These benzylic protons are adjacent to the aromatic ring. The ring's magnetic anisotropy deshields them, placing their signal around 2.5-3.0 ppm.[3]

    • Hᵦ (-CH₂-OH): These protons are bonded to a carbon that is attached to a highly electronegative oxygen atom. This deshielding effect shifts their signal further downfield compared to a standard alkyl group, typically in the range of 3.5-4.0 ppm.[3]

  • Hydroxyl Proton (Hₒ): The chemical shift of an alcohol proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[4] Its signal can appear anywhere from 1.0 to 5.5 ppm and is often broad.[1] A D₂O exchange experiment can be used to confirm its identity, as the proton will be replaced by deuterium, causing the signal to disappear.

Predicting Spin-Spin Coupling (Multiplicity)

The multiplicity, or splitting pattern, of a signal is determined by the number of non-equivalent protons on adjacent carbons, following the n+1 rule.[1][5]

  • Aromatic Protons: The coupling between aromatic protons depends on their relative positions.

    • Ortho coupling (³J) is typically the largest (7-10 Hz).

    • Meta coupling (⁴J) is smaller (2-3 Hz).

    • Para coupling (⁵J) is often negligible (<1 Hz).

    • H₂: Will be split by H₆ (meta coupling), appearing as a doublet (d).

    • H₅: Will be split by H₆ (ortho coupling), appearing as a doublet (d).

    • H₆: Will be split by H₅ (ortho coupling) and H₂ (meta coupling), resulting in a doublet of doublets (dd).

  • Aliphatic Protons:

    • Hₐ: These two protons are coupled to the two Hᵦ protons. Following the n+1 rule (2+1=3), their signal will be a triplet (t).

    • Hᵦ: These two protons are coupled to the two Hₐ protons. Their signal will also be a triplet (t).

  • Hydroxyl Proton: The coupling between the -OH proton and the adjacent -CH₂- protons is often not observed in standard spectra because of rapid proton exchange with trace amounts of acid or water in the solvent.[4] This typically results in the -OH signal appearing as a singlet (s).

Predicting Integration

The integrated area under each signal is directly proportional to the number of protons it represents.[1][6]

  • H₂, H₅, H₆: Each signal will integrate to 1H.

  • Hₐ, Hᵦ: Each signal will integrate to 2H.

  • Hₒ: This signal will integrate to 1H. The expected integration ratio is therefore 1:1:1:2:2:1.

Summary of Predicted ¹H NMR Data

The predicted data for the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ are summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityPredicted Coupling Constants (J, Hz)
H₂~7.3 - 7.51HDoublet (d)⁴J ≈ 2-3 Hz
H₅~7.1 - 7.31HDoublet (d)³J ≈ 8-9 Hz
H₆~7.0 - 7.21HDoublet of Doublets (dd)³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz
Hᵦ~3.8 - 4.02HTriplet (t)³J ≈ 6-7 Hz
Hₐ~2.8 - 3.02HTriplet (t)³J ≈ 6-7 Hz
HₒVariable (e.g., ~1.5 - 3.0)1HSinglet (s, broad)N/A

Part 2: A Self-Validating Protocol for ¹H NMR Spectrum Acquisition

A high-quality, interpretable spectrum is contingent upon a meticulous and well-justified experimental methodology. The following protocol is designed as a self-validating system where each step ensures the integrity of the final data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) in a vial weigh->dissolve filter 3. Filter into NMR Tube (via Pasteur pipette with glass wool) dissolve->filter tms 4. Add Internal Standard (optional, if solvent lacks it) filter->tms shim 5. Insert and Shim (Maximize field homogeneity) tms->shim params 6. Set Acquisition Parameters (Pulse, AQ, D1, NS) shim->params acquire 7. Acquire FID params->acquire ft 8. Fourier Transform (FID → Spectrum) acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum (TMS at 0.00 ppm) baseline->reference integrate 12. Integrate and Analyze reference->integrate

Figure 2: Experimental workflow for ¹H NMR analysis.

Step 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.[7]

  • Weighing the Sample: Accurately weigh between 5-25 mg of this compound.[8][9] This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues like solution viscosity that can broaden spectral lines.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small, clean vial.[8] Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[7][9] Dissolving in a separate vial allows for effective mixing and visual confirmation of complete dissolution.[7][8]

  • Filtration: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, high-quality NMR tube.[9] This step is critical to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) if not already present in the solvent. TMS is the standard reference compound for ¹H NMR, with its signal defined as 0.00 ppm.[1]

Step 2: Instrument Setup and Data Acquisition

The choice of acquisition parameters is a balance between resolution, sensitivity, and experiment time.

  • Shimming: Insert the sample into the spectrometer. The instrument will perform an automated or manual "shimming" process to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-defined peaks.

  • Setting Acquisition Parameters: For a routine ¹H spectrum of a small organic molecule, the following parameters are recommended:

    • Pulse Angle: A 30° or 45° pulse is often a good compromise, providing strong signal in fewer scans without causing significant saturation issues, which can affect the accuracy of integration.[10][11]

    • Acquisition Time (AQ): Set to 3-4 seconds. This determines the digital resolution of the spectrum. A longer AQ provides better resolution but also captures more noise.[10][11]

    • Relaxation Delay (D1): A delay of 1.5-2.0 seconds is typically sufficient for small molecules to allow the protons to relax back to their equilibrium state between pulses.[11] For highly accurate quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) would be necessary.[12][13]

    • Number of Scans (NS): Start with 8 or 16 scans. The signal-to-noise ratio improves with the square root of the number of scans. This number is usually sufficient for a sample of this concentration.[11]

Step 3: Data Processing

Raw NMR data is a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.[14][15]

  • Fourier Transform (FT): The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal) using a Fourier Transform algorithm.[14]

  • Phase Correction: The transformed spectrum must be manually or automatically phased to ensure that all peaks are in the pure absorption mode (symmetrical and pointing upwards).[16][17]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is crucial for accurate integration.[16][17]

  • Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm. All other chemical shifts are reported relative to this standard.[18]

  • Integration and Peak Picking: The final step involves integrating the area under each signal and picking the peak positions for analysis and comparison with the predicted values.

Part 3: Interpretation and Structural Verification

With the processed spectrum in hand, the final step is to compare the experimental data to the theoretical predictions. For the structure of this compound to be confirmed, the following criteria must be met:[1]

  • Number of Signals: The spectrum must show the correct number of distinct signals (five, plus the variable -OH signal).

  • Chemical Shifts: The δ value for each signal must fall within the appropriate range for its predicted electronic environment.

  • Integration: The relative areas of the signals must correspond to the proton count of each environment (1:1:1:2:2:1).

  • Multiplicity: The splitting pattern for each signal must match the predicted pattern based on its neighboring protons (d, d, dd, t, t, s). The measured coupling constants (J-values) must also be consistent; for example, the ³J value for the H₅-H₆ ortho coupling should be identical in both the H₅ and H₆ signals.

By systematically matching the experimental data against these predicted benchmarks, a confident structural assignment can be made, demonstrating the power of ¹H NMR spectroscopy as a primary tool in chemical analysis.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Precision in Structural Elucidation

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological, toxicological, and efficacy data, resulting in significant financial and temporal losses. For a molecule like 2-(3-Chloro-4-fluorophenyl)ethanol, a potential building block in pharmaceutical synthesis, understanding the precise arrangement of its atoms is non-negotiable. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary, non-destructive analytical technique for this purpose, offering a detailed map of the carbon skeleton.[1] This guide provides a comprehensive, field-proven methodology for the acquisition and interpretation of the ¹³C NMR spectrum of this specific compound, moving beyond a simple recitation of steps to explain the causality and scientific rationale behind each experimental choice.

Theoretical Framework: Decoding the ¹³C Spectrum

¹³C NMR spectroscopy operates on the same fundamental principles as proton (¹H) NMR, but with key distinctions that make it uniquely powerful for carbon skeleton analysis. The technique exploits the magnetic properties of the ¹³C isotope, which, unlike the NMR-inactive ¹²C isotope, possesses a nuclear spin.[2] Given the low natural abundance of ¹³C (~1.1%), the probability of two adjacent ¹³C atoms in the same molecule is minimal, which conveniently eliminates carbon-carbon (¹³C-¹³C) coupling and simplifies the spectrum.[3]

The most critical parameter in ¹³C NMR is the chemical shift (δ) , measured in parts per million (ppm). The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, chlorine, and fluorine, withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This deshielding effect causes the nucleus to resonate at a higher frequency, resulting in a downfield shift (a higher ppm value).[1][3] For this compound, the influence of the chloro, fluoro, and hydroxyl groups is paramount to predicting and interpreting the spectrum.

Another key feature is the use of broadband proton decoupling . In this standard technique, all protons are simultaneously irradiated, which collapses the carbon-proton (¹³C-¹H) coupling. This simplifies the spectrum dramatically, causing each unique carbon atom to appear as a single sharp line (a singlet), making the spectrum cleaner and easier to interpret.[3]

The Unique Influence of Halogen Substituents

In our target molecule, the chloro and fluoro groups on the aromatic ring are the dominant drivers of chemical shift variation.

  • Chlorine: Induces a significant downfield shift on the carbon to which it is directly attached (the ipso carbon) due to its electronegativity. Its effect on the ortho, meta, and para carbons is more complex, involving a combination of inductive and resonance effects.

  • Fluorine: As the most electronegative element, fluorine's influence is even more pronounced. It causes a very large downfield shift for the ipso carbon. Crucially, fluorine (¹⁹F) has a nuclear spin of ½, just like a proton. Therefore, it couples with the ¹³C nucleus, leading to observable splitting patterns (C-F coupling) that are invaluable for assignment. This coupling occurs through bonds, with one-bond coupling (¹J_CF) being the largest, followed by two-bond (²J_CF), three-bond (³J_CF), and so on, with diminishing magnitude.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, unambiguous ¹³C NMR spectrum. Each step is chosen to ensure data integrity and reproducibility.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 20-30 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2][4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically ~4-5 cm).

NMR Data Acquisition
  • Instrument: 500 MHz NMR Spectrometer equipped with a broadband probe.

  • Experiment: Standard Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

  • Key Parameters:

    • Spectral Width (SW): 0 to 220 ppm. This range encompasses the vast majority of carbon chemical shifts in organic molecules.[4]

    • Pulse Angle (p1): 30 degrees. A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, particularly for quaternary carbons.

    • Relaxation Delay (d1): 2.0 seconds. This delay allows magnetized nuclei to return to equilibrium. While longer delays (5-10s) are ideal for perfect quantitation, a 2s delay is a good compromise for routine structural confirmation.

    • Acquisition Time (aq): ~1.0-2.0 seconds. This determines the resolution of the spectrum.

    • Number of Scans (ns): 1024. Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[2]

The logical flow of this entire process, from sample preparation to final analysis, is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Analyte (20-30 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Load Sample into Spectrometer prep3->acq1 acq2 Tune & Shim Magnet acq1->acq2 acq3 Acquire 13C Spectrum (1024 Scans) acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 an1 Peak Picking & Assignment proc4->an1 an2 Analyze C-F Coupling an1->an2 an3 DEPT Analysis (optional) an2->an3 end end an3->end Final Structural Confirmation

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Interpretation: Assigning the Carbon Skeleton

The structure of this compound contains 8 chemically non-equivalent carbon atoms, and thus, we expect to see 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

G cluster_mol This compound mol

Caption: Structure with carbon numbering scheme.

Based on established chemical shift principles and substituent effects, we can predict the approximate chemical shift for each carbon.[5][6]

Aliphatic Region (30 - 70 ppm)
  • C8 (-CH₂OH): This carbon is directly attached to the highly electronegative oxygen atom. This causes a strong deshielding effect, placing its signal significantly downfield in the aliphatic region. The typical range for a carbon in this environment (R-CH₂OH) is 50-65 ppm.[5]

  • C7 (Ar-CH₂-): This benzylic carbon is adjacent to the aromatic ring. Its chemical shift will be further downfield than a simple alkane carbon but upfield from the C8 carbon. A typical range for a benzylic carbon is 40-55 ppm.[6]

Aromatic Region (110 - 170 ppm)

The aromatic carbons present a more complex assignment challenge due to the competing effects of three different substituents.

  • C4 (ipso-F): This carbon is directly bonded to fluorine. It will experience the largest downfield shift due to fluorine's extreme electronegativity. Furthermore, its signal will be split into a doublet by the ¹⁹F nucleus, with a large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz. This distinct splitting pattern makes it one of the most readily identifiable signals. Its chemical shift is expected to be >155 ppm.

  • C1 (ipso-CH₂CH₂OH): As a quaternary carbon attached to the alkyl side chain, it will be downfield. Quaternary carbons often have weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • C3 (ipso-Cl): The carbon bearing the chlorine atom will also be shifted downfield due to electronegativity. Its shift will be less pronounced than that of C4.

  • C2, C5, C6: These protonated aromatic carbons will have shifts influenced by their position relative to the three substituents.

    • C5: This carbon is ortho to the fluorine and will show a significant two-bond C-F coupling (²J_CF, typically 20-25 Hz), appearing as a doublet.

    • C2 & C6: These carbons are meta to the fluorine and will exhibit smaller three-bond C-F coupling (³J_CF, typically 5-10 Hz), also appearing as doublets. Differentiating between C2 and C6 requires more advanced analysis or comparison with spectral databases of similar compounds.

Summary of Predicted Assignments

The predicted chemical shifts and key identifying features are summarized in the table below.

Carbon AtomEnvironmentPredicted δ (ppm)Multiplicity (due to ¹⁹F)Expected IntensityKey Justification
C8 -C H₂OH60 - 65SingletStrongAttached to electronegative Oxygen.[5]
C7 Ar-C H₂-40 - 45SingletStrongBenzylic carbon.
C6 Aromatic C-H125 - 135Doublet (³J_CF)Strongmeta to F, ortho to alkyl group.
C5 Aromatic C-H115 - 125Doublet (²J_CF)Strongortho to F, strong shielding/coupling.
C2 Aromatic C-H125 - 135Doublet (³J_CF)Strongmeta to F and Cl.
C3 Aromatic C-Cl130 - 140SingletWeakAttached to electronegative Chlorine.
C1 Aromatic C-C135 - 145SingletWeakQuaternary carbon.
C4 Aromatic C-F155 - 165Doublet (¹J_CF)WeakAttached to F, large coupling constant.

Advanced Techniques for Unambiguous Assignment

While broadband decoupling provides the number of unique carbons, it does not reveal how many protons are attached to each. For absolute certainty in assignments, especially in the crowded aromatic region, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

  • DEPT-90: This experiment shows signals only for CH (methine) carbons. In our molecule, this would selectively show signals for C2, C5, and C6.

  • DEPT-135: This experiment provides more information. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (C1, C3, C4) do not appear. For our analyte, C2, C5, and C6 would be positive, while C7 and C8 would be negative.

By combining the information from the standard broadband decoupled spectrum with DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be assigned with an extremely high degree of confidence, creating a truly self-validating dataset.

Conclusion

References

Mass spectrometry fragmentation of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Chloro-4-fluorophenyl)ethanol

Introduction: Elucidating Structure in Pharmaceutical Analysis

In the landscape of drug development and chemical synthesis, the unambiguous identification of molecular structures is paramount. This compound is a substituted phenylethanol derivative, a class of compounds frequently encountered as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for the structural elucidation of such volatile and semi-volatile organic molecules.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the predicted fragmentation behavior of this compound under electron ionization conditions. We will move beyond simple spectral interpretation to explore the underlying chemical principles that govern bond cleavage, offering a predictive framework for researchers. Our approach is grounded in established fragmentation mechanisms, ensuring that the described protocols and interpretations are both scientifically robust and practically applicable.

The Ionization Event: Generating the Molecular Ion

The journey from a neutral molecule to a mass spectrum begins with ionization. In electron ionization (EI), the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1]

The molecular formula for this compound is C₈H₈ClFO.[3] The monoisotopic mass of the molecular ion is calculated to be approximately 174.02 Da.[4] A crucial diagnostic feature arises from the natural isotopic abundance of chlorine: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[5] Consequently, the molecular ion will appear as a characteristic doublet: the M⁺• peak at m/z 174 (containing ³⁵Cl) and an M+2 peak at m/z 176 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. The presence of this isotopic pattern is a definitive indicator for any fragment that retains the chlorine atom.

Primary Fragmentation Pathways: The Logic of Bond Cleavage

Once formed, the energetic molecular ion undergoes fragmentation to dissipate excess energy, breaking bonds to form more stable, lower-energy ions.[6] The fragmentation pattern is not random; it is dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral radicals. For this compound, two primary fragmentation pathways are predicted to dominate the spectrum.

Benzylic Cleavage: The Path of Least Resistance

For alkyl-substituted aromatic compounds, the most favorable fragmentation is typically the cleavage of the bond that is beta (β) to the aromatic ring, known as benzylic cleavage.[7][8] In the structure Ar-CH₂-CH₂-OH, the bond between the two ethyl carbons (the Cα-Cβ bond relative to the ring) is the benzylic position. Cleavage at this site is energetically favorable because it results in the formation of a resonance-stabilized benzyl cation.[7]

For this compound, this pathway involves the loss of a neutral hydroxymethyl radical (•CH₂OH, mass 31 Da). This cleavage is expected to produce the most abundant ion in the spectrum, the base peak.

  • Resulting Ion: 3-Chloro-4-fluorobenzyl cation

  • Predicted m/z: 143 (for ³⁵Cl) and 145 (for ³⁷Cl)

  • Significance: The high stability of the benzyl cation, where the positive charge is delocalized across the aromatic ring, drives this fragmentation, making it the dominant process.[8]

Dehydration: The Characteristic Signature of Alcohols

Alcohols frequently undergo fragmentation through the elimination of a neutral water molecule (H₂O, mass 18 Da).[5][9] This rearrangement process results in an M-18 peak. While often less intense than the base peak from benzylic cleavage, its presence is a strong indicator of the hydroxyl functional group.

  • Resulting Ion: [C₈H₆ClF]⁺• (a cyclic or rearranged alkene radical cation)

  • Predicted m/z: 156 (for ³⁵Cl) and 158 (for ³⁷Cl)

  • Significance: This fragmentation pathway is a hallmark of alcohols and provides complementary evidence for the compound's structure.[6]

Visualizing the Fragmentation Cascade

The interplay of these fragmentation pathways can be visualized to understand the genesis of the mass spectrum. The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

G cluster_path1 Benzylic Cleavage (Dominant) cluster_path2 Dehydration M Molecular Ion (M⁺•) This compound m/z 174/176 F1 3-Chloro-4-fluorobenzyl Cation [C₇H₅ClF]⁺ m/z 143/145 (Base Peak) M->F1 - •CH₂OH (31 Da) F2 [M-H₂O]⁺• [C₈H₆ClF]⁺• m/z 156/158 M->F2 - H₂O (18 Da)

Predicted primary fragmentation pathways for this compound.

A Practical Guide to Spectrum Acquisition: Experimental Protocol

Achieving a clean, reproducible mass spectrum requires a validated analytical method. The following protocol outlines a standard GC-MS methodology for the analysis of this compound. This protocol is designed to be self-validating by including system suitability checks and clear parameter definitions.

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound standard.

    • Dissolve in 1.0 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of approximately 10 µg/mL.

  • Instrument Configuration & System Suitability:

    • Perform a standard instrument tune (e.g., with PFTBA) to ensure mass accuracy and resolution are within specifications.

    • Inject a solvent blank to verify system cleanliness and absence of carryover.

    • Inject a known standard (e.g., Octafluoronaphthalene) to verify GC column performance and inertness of the flow path.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in Table 2.

    • Acquire data in full scan mode over a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

  • Data Processing:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Perform a background subtraction using an adjacent region of the baseline.

    • Generate the mass spectrum for the purified peak and compare it against the predicted fragmentation pattern.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample to result.

G Sample Sample Preparation Dilute to ~10 µg/mL GC GC Injection & Separation 1 µL Injection Temperature Program Sample->GC Ionization Ionization Electron Ionization (70 eV) GC->Ionization Analysis Mass Analysis Quadrupole Analyzer Scan m/z 40-300 Ionization->Analysis Detection Detection Electron Multiplier Analysis->Detection Data Data System Spectrum Generation Detection->Data

General workflow for GC-MS analysis.

Data Interpretation and Summary

The interpretation of the resulting mass spectrum involves correlating the observed peaks with the predicted fragmentation pathways. The relative abundances of the ions provide insight into the stability of the fragments.

Table 1: Summary of Predicted Key Fragment Ions

Predicted m/z Isotopic Pattern (m/z) Proposed Ion Formula Proposed Fragmentation Pathway
174 176 (~32%) [C₈H₈ClFO]⁺• Molecular Ion (M⁺•)
156 158 (~32%) [C₈H₆ClF]⁺• Loss of H₂O (Dehydration)

| 143 | 145 (~32%) | [C₇H₅ClF]⁺ | Benzylic Cleavage (Loss of •CH₂OH) |

Table 2: Recommended GC-MS Instrument Parameters

Parameter Recommended Setting Rationale
GC System
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks.
Injector Temp. 250 °C Ensures complete vaporization of the analyte.
GC Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) Standard non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.0 mL/min Provides optimal separation efficiency.
Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min Provides good separation from solvent and potential impurities.
MS System
Ion Source Electron Ionization (EI) Standard, robust ionization for creating fragment-rich spectra.
Ionization Energy 70 eV Standard energy to generate reproducible library-searchable spectra.
Source Temp. 230 °C Standard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °C Standard temperature for stable mass filtering.

| Scan Range | m/z 40-300 | Covers the expected mass range of the molecular ion and key fragments. |

Conclusion

The mass spectral fragmentation of this compound under electron ionization is predicted to be dominated by a highly logical and predictable process. The primary cleavage event, benzylic fission, is driven by the formation of a stable substituted benzyl cation, which should yield the base peak at m/z 143/145. A secondary, but diagnostically significant, pathway involving the loss of water (m/z 156/158) confirms the presence of the alcohol moiety. The distinct 3:1 isotopic signature for all chlorine-containing fragments serves as an unequivocal confirmation tool. By understanding these fundamental fragmentation mechanisms and employing a robust analytical protocol, researchers can confidently identify this compound and its structural analogs in complex matrices, ensuring the integrity and quality of their scientific endeavors.

References

Physical and chemical properties of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)ethanol is a halogenated aromatic alcohol of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a di-substituted phenyl ring with both chloro and fluoro groups, is a common feature in many biologically active molecules. The presence of these halogens can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications, to support its use in research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while some properties are confirmed, others are predicted due to a lack of publicly available experimental data.

PropertyValueSource
CAS Number 340825-21-0[1][2][3]
Molecular Formula C₈H₈ClFO[1][2][3]
Molecular Weight 174.60 g/mol [2]
Appearance No Data Available[3]
Boiling Point Not Available[1]
Purity (typical) >98%[3]
Storage Conditions Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)
Structural Elucidation

The structure of this compound, as confirmed by its IUPAC name and CAS number, consists of a phenylethanol backbone with a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring.

G cluster_0 Synthetic Pathway A 3-Chloro-4-fluorophenylacetic Acid B This compound A->B Reduction (e.g., LiAlH₄ in THF or BH₃·THF)

References

A Comprehensive Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block in Modern Drug Discovery

2-(3-Chloro-4-fluorophenyl)ethanol, a halogenated phenylethanol derivative, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers medicinal chemists a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth overview of the commercial availability, quality control, synthesis, handling, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Commercial Availability

This compound is identified by the CAS number 340825-21-0 .[1][2][3][4][5] It is a substituted phenylethanol with the molecular formula C₈H₈ClFO and a molecular weight of approximately 174.60 g/mol .[1][2] This compound is available from several commercial chemical suppliers who specialize in providing building blocks for research and development.

A survey of the market indicates that this compound is offered in various purities, typically ranging from 96% to over 98%, to cater to different research needs, from initial screening to lead optimization.[4] The compound is generally available in research quantities, from milligrams to several grams. For larger quantities required for preclinical or clinical development, inquiries with the suppliers for custom synthesis are usually necessary.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Alfa Aesar96%250mg, 1g
BioOrganics>98%Inquiry required
AppchemNot specifiedInquiry required
Arctom ScientificNot specifiedInquiry required
BIOFOUNTNot specifiedInquiry required

Quality Control and Analytical Characterization

For its effective use in drug synthesis, ensuring the purity and identity of this compound is paramount. Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control tests. Researchers should always request and scrutinize the CoA before using the compound in their synthetic workflows.

The primary analytical techniques for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting any non-volatile impurities.

Below is a logical workflow for the quality control of incoming this compound.

Caption: Quality control workflow for this compound.

Synthetic Routes and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that could impact subsequent reactions or the biological activity of the final drug product. A common and efficient method for its preparation involves the reduction of a corresponding carboxylic acid or aldehyde derivative.

A plausible synthetic pathway starts from the commercially available 3-chloro-4-fluorobenzaldehyde.

Caption: A potential synthetic route to this compound.

Experimental Protocol: Reduction of 3-Chloro-4-fluorophenylacetic Acid

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Acid: Dissolve 3-chloro-4-fluorophenylacetic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting precipitate and wash it with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Potential Impurities:

  • Starting materials: Unreacted 3-chloro-4-fluorophenylacetic acid or 3-chloro-4-fluorobenzaldehyde.

  • Over-reduction products: If the starting material is an ester, incomplete reduction may leave residual ester.

  • Solvent residues: Residual THF or other solvents used in the synthesis and purification.

  • Reagent byproducts: Salts formed during the quenching and workup steps.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Fire Safety: While the flammability of this specific compound is not detailed, many organic compounds are flammable. Keep away from open flames, sparks, and other sources of ignition.[1][3]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents.

Applications in Drug Development

Halogenated phenyl derivatives are prevalent in many active pharmaceutical ingredients (APIs) due to the ability of halogens to modulate metabolic stability, binding affinity, and lipophilicity. While specific drugs containing the this compound moiety are not prominently disclosed in the public domain, its structural features suggest its utility as a key intermediate in the synthesis of various therapeutic agents.

The presence of the chloro and fluoro substituents makes the aromatic ring susceptible to various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. The primary alcohol group can be easily converted into other functional groups such as aldehydes, carboxylic acids, esters, or halides, further expanding its synthetic utility.

For instance, similar chloro- and fluoro-substituted phenyl ethanol structures are key components in the synthesis of inhibitors for enzymes such as MDM2, which is a target in cancer therapy.[6] The specific substitution pattern of this compound could be leveraged to fine-tune the binding interactions of a drug candidate with its target protein.

The following diagram illustrates the potential role of this compound as a versatile intermediate in a drug discovery pipeline.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in pharmaceutical research. Its commercial availability, coupled with its unique chemical properties, makes it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its quality control, synthesis, and safe handling is essential for its effective and reliable use in the drug discovery and development process. As research into new chemical entities continues to expand, the importance of such halogenated intermediates is likely to grow.

References

Methodological & Application

Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol from 3-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol: A Detailed Protocol for a Key Pharmaceutical Intermediate

Abstract

This document provides a comprehensive guide for the synthesis of this compound from its precursor, 3-chloro-4-fluorophenol. Halogenated phenoxy ethanol derivatives are crucial structural motifs in a variety of pharmacologically active molecules. The strategic placement of chlorine and fluorine atoms on the phenyl ring can significantly modulate a compound's metabolic stability, bioavailability, and target-binding affinity[1]. This protocol details a robust and efficient method based on the Williamson ether synthesis, a cornerstone of organic chemistry, chosen for its reliability and high yield. We provide a step-by-step experimental procedure, mechanistic insights, process optimization strategies, and methods for characterization to ensure the synthesis of a high-purity final product. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Synthetic Strategy

The synthesis of 2-aryloxyethanols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries[2]. The target molecule, this compound, is a valuable intermediate whose synthesis requires the formation of an ether linkage between the phenolic oxygen of 3-chloro-4-fluorophenol and a two-carbon ethanol unit.

Several synthetic routes can be envisioned for this transformation:

  • Williamson Ether Synthesis: Reaction of the corresponding phenoxide with a 2-haloethanol.

  • Epoxide Ring-Opening: Nucleophilic attack of the phenoxide on ethylene oxide.

  • Reaction with Ethylene Carbonate: A greener alternative that yields the product and carbon dioxide.

This guide focuses on the Williamson ether synthesis due to its widespread use, predictability, and the commercial availability of the required reagents[3][4]. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the deprotonation of the phenol to form a potent nucleophile (phenoxide), followed by its attack on a primary alkyl halide[3][5].

The selected strategy employs 3-chloro-4-fluorophenol and 2-bromoethanol in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent. This combination provides a mild and effective system for achieving high yields of the desired O-alkylated product while minimizing potential side reactions such as C-alkylation[2][6][7].

Reaction Scheme and Mechanism

The overall transformation is depicted below. The phenol is first converted to its conjugate base, the phenoxide ion, which then displaces the bromide from 2-bromoethanol to form the ether linkage.

G Overall Reaction Scheme cluster_reactants cluster_products phenol 3-Chloro-4-fluorophenol conditions K2CO3, DMF Δ (Heat) phenol->conditions plus1 + bromoethanol 2-Bromoethanol bromoethanol->conditions product This compound plus2 + salts KBr + KHCO3 conditions->product conditions->salts

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Pathway:

The Williamson ether synthesis proceeds via an SN2 mechanism. The key steps are:

  • Deprotonation: The weakly acidic proton of the phenol is abstracted by the base (potassium carbonate) to form the highly nucleophilic 3-chloro-4-fluorophenoxide ion.

  • Nucleophilic Attack: The phenoxide ion performs a backside attack on the electrophilic carbon of 2-bromoethanol. This is a concerted step where the C-O bond forms at the same time as the C-Br bond breaks[3].

  • Product Formation: The reaction results in the formation of the desired ether and a bromide salt.

G Mechanism of Williamson Ether Synthesis start 3-Chloro-4-fluorophenol (Ar-OH) phenoxide Phenoxide Nucleophile (Ar-O⁻) start->phenoxide Deprotonation base Base (K2CO3) base->phenoxide transition SN2 Transition State [Ar---O---CH2---Br]⁻ phenoxide->transition Backside Attack electrophile 2-Bromoethanol (Br-CH2CH2-OH) electrophile->transition product This compound (Ar-O-CH2CH2-OH) transition->product Bond Formation & Leaving Group Departure byproduct Bromide Salt (KBr) transition->byproduct

Caption: The SN2 mechanistic pathway for the etherification reaction.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityNotes
3-Chloro-4-fluorophenol2613-23-2146.5510.0 g (68.2 mmol)Starting material. Can be a skin and eye irritant.[1]
2-Bromoethanol540-51-2124.9610.2 g (81.8 mmol, 1.2 eq)Alkylating agent. Toxic and corrosive. Handle with care.
Potassium Carbonate (K₂CO₃)584-08-7138.2114.1 g (102.3 mmol, 1.5 eq)Anhydrous, finely powdered. Mild base.
N,N-Dimethylformamide (DMF)68-12-273.09150 mLAnhydrous. Polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11~500 mLFor extraction.
Deionized Water (H₂O)7732-18-518.02~500 mLFor work-up.
Brine (Saturated NaCl)7647-14-558.44~100 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel (for chromatography)7631-86-9-As neededFor purification.

3.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (optional)

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

3.3 Step-by-Step Procedure

A. Reaction Setup and Execution

  • Preparation: Add 3-chloro-4-fluorophenol (10.0 g, 68.2 mmol) and anhydrous potassium carbonate (14.1 g, 102.3 mmol) to the 500 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 150 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

  • Reagent Addition: Add 2-bromoethanol (10.2 g, 81.8 mmol) to the suspension. Rationale: Adding the alkylating agent to the mixture of phenol and base ensures that the phenoxide is generated in situ to react immediately, which can improve selectivity.

  • Heating: Attach the reflux condenser and heat the reaction mixture to 70 °C using the heating mantle.

  • Reaction Monitoring: Maintain the temperature and stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

B. Work-up and Extraction

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 300 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product while being immiscible with water.

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Rationale: The water wash removes residual DMF and inorganic impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

C. Purification and Characterization

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) is typically effective.

  • Final Product: Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield this compound as a pure compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups (e.g., the -OH stretch).

Experimental Workflow Overview

The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.

G Experimental Synthesis Workflow reagents 1. Weigh Reagents - 3-chloro-4-fluorophenol - K2CO3 - 2-bromoethanol setup 2. Reaction Setup - Combine reagents in DMF - Attach condenser reagents->setup reaction 3. Heat Reaction - Stir at 70°C for 12-16h - Monitor by TLC setup->reaction workup 4. Work-up - Cool to RT - Quench with H2O reaction->workup extraction 5. Extraction - Extract with Ethyl Acetate - Wash with H2O and Brine workup->extraction drying 6. Drying & Concentration - Dry with Na2SO4 - Evaporate solvent extraction->drying purify 7. Purification - Flash Column Chromatography (Silica Gel) drying->purify analyze 8. Characterization - NMR, MS, IR purify->analyze product Final Product This compound analyze->product

References

Application Note: High-Fidelity Reduction of 2-(3-chloro-4-fluorophenyl)acetic acid to 2-(3-chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the reduction of 2-(3-chloro-4-fluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis, to its corresponding primary alcohol, 2-(3-chloro-4-fluorophenyl)ethanol. We present two robust protocols utilizing Borane-Tetrahydrofuran complex (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄), respectively. The guide delves into the mechanistic underpinnings, comparative analysis of the reagents, detailed step-by-step protocols, safety considerations, and data interpretation to ensure successful and safe execution by researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, this compound, serves as a valuable building block in the development of various active pharmaceutical ingredients (APIs). The presence of halogen substituents on the aromatic ring necessitates a reducing agent with high functional group tolerance to avoid undesirable side reactions.

This application note focuses on two premier reagents for this transformation: Borane-Tetrahydrofuran (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄). The choice between these reagents is often dictated by the specific requirements of the synthetic route, including scale, the presence of other functional groups, and safety infrastructure.

  • Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, amides, and carboxylic acids.[1][2][3] Its high reactivity necessitates stringent anhydrous conditions and specific safety protocols.[4][5]

  • Borane-Tetrahydrofuran (BH₃·THF) offers a milder and more chemoselective alternative.[6][7] It preferentially reduces carboxylic acids over many other functional groups, such as esters, which can be a significant advantage in complex molecule synthesis.[1][8]

Mechanism and Rationale for Reagent Selection

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting.

Borane (BH₃·THF) Reduction: The reaction proceeds through an electrophilic attack by borane on the carbonyl oxygen. The initial step is a rapid acid-base reaction between the acidic proton of the carboxylic acid and borane, liberating hydrogen gas and forming a triacyloxyborane intermediate.[6] This intermediate is then further reduced to the primary alcohol upon aqueous workup. The key advantage here is the high reactivity of borane towards the carboxylic acid group, often allowing for selective reduction.[6][8]

Lithium Aluminum Hydride (LiAlH₄) Reduction: The mechanism begins with the deprotonation of the carboxylic acid by a hydride ion (H⁻) to form a lithium carboxylate salt, hydrogen gas, and aluminum hydride (AlH₃).[8] The AlH₃ then reduces the carboxylate to an aldehyde intermediate, which is immediately further reduced by LiAlH₄ to the corresponding alkoxide.[8] This aldehyde intermediate is highly reactive and cannot be isolated.[6][8] A final aqueous workup protonates the alkoxide to yield the primary alcohol.

Comparative Analysis of Reduction Methods

ParameterLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃·THF)
Reactivity Very High, PowerfulHigh, but Milder than LiAlH₄
Chemoselectivity Low (reduces most carbonyls)[1]High (selective for carboxylic acids)[1][7][8]
Safety Pyrophoric, reacts violently with water/protic solvents.[4][5] Requires inert atmosphere.[9]Flammable, but generally safer and easier to handle than LiAlH₄.[6]
Workup Requires careful quenching (e.g., Fieser method) to manage excess reagent and aluminum salts.[10]Simpler quenching, typically with methanol, followed by aqueous workup.[11]
Solvent Anhydrous ethers (e.g., Diethyl ether, THF).[12]Tetrahydrofuran (THF).[11]
Typical Conditions 0 °C to reflux.0 °C to room temperature.[11]

Detailed Experimental Protocols

Protocol 1: Selective Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is recommended for its high selectivity and improved safety profile.

Materials:

  • 2-(3-chloro-4-fluorophenyl)acetic acid

  • Borane-Tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(3-chloro-4-fluorophenyl)acetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of BH₃·THF: Slowly add the 1 M solution of BH₃·THF (1.5 - 2.0 eq) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane. (Note: effervescence will occur).[11] Stir for 30 minutes.

  • Workup:

    • Add 1 M HCl solution and stir for another 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Powerful Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for rapid, large-scale reductions where chemoselectivity is not a primary concern. Extreme caution is required.

Materials:

  • 2-(3-chloro-4-fluorophenyl)acetic acid

  • Lithium Aluminum Hydride (LiAlH₄) powder or solution in THF

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethyl Acetate

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Setup: In a flame-dried, three-neck flask under a strict inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(3-chloro-4-fluorophenyl)acetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain a gentle reflux.[12]

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Method): [10] This is a critical safety step. Cool the reaction mixture to 0 °C. For every 'x' g of LiAlH₄ used, add the following sequentially and dropwise with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form.

    • Add anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.[10]

    • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.

Workflow and Mechanistic Diagrams

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 2-(3-chloro-4-fluorophenyl) acetic acid Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Inert Establish Inert Atmosphere (N2/Ar) Dissolve->Inert Cool Cool to 0 °C Inert->Cool Add_Reagent Slowly Add Reducing Agent (BH3 or LiAlH4) Cool->Add_Reagent Stir Stir at RT or Reflux Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Excess Reagent Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 2-(3-chloro-4-fluorophenyl) ethanol Purify->Product

Caption: General experimental workflow for the reduction of the carboxylic acid.

Borane_Mechanism RCOOH R-COOH Intermediate Triacyloxyborane (RCOO)3B RCOOH->Intermediate + 3 BH3 H2 H2 (gas) RCOOH->H2 - 3 H2 BH3 BH3·THF BH3->Intermediate Alcohol R-CH2OH Intermediate->Alcohol + H2O H2O H2O Workup

Caption: Simplified mechanism of carboxylic acid reduction by Borane-THF.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5][13] Always handle LiAlH₄ in a certified fume hood under an inert atmosphere.[5][9] A Class D fire extinguisher (for combustible metals) and dry sand must be readily available.[4] Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[4][9]

  • Borane-Tetrahydrofuran (BH₃·THF): This reagent is flammable and can release hydrogen gas upon decomposition or reaction with protic solvents. Handle in a well-ventilated fume hood. Avoid heating above 35°C for safety.[1]

  • Quenching: The quenching of these powerful reducing agents is highly exothermic. Always perform this step slowly at 0 °C with vigorous stirring to dissipate heat effectively.

Characterization of this compound

After successful synthesis and purification, the product should be characterized to confirm its identity and purity.

  • Appearance: Typically a colorless oil or low-melting solid.

  • Molecular Weight: 176.60 g/mol

  • Expected Spectroscopic Data:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons (multiplets), the benzylic -CH₂- group (triplet), and the alcoholic -CH₂- group (quartet or multiplet), along with the hydroxyl proton (-OH) which may be a broad singlet.

    • ¹³C NMR: Will show distinct signals for the aromatic carbons (some exhibiting C-F coupling) and the two aliphatic carbons.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

    • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.

By following these detailed protocols and adhering to the safety guidelines, researchers can reliably and safely synthesize this compound for further application in drug discovery and development.

References

Application Note & Protocol: Asymmetric Synthesis of Chiral 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the asymmetric synthesis of chiral 2-(3-chloro-4-fluorophenyl)ethanol, a valuable building block in pharmaceutical development. We explore and contrast prominent synthetic strategies, including chemocatalytic and biocatalytic reductions of the parent ketone, 3'-chloro-4'-fluoroacetophenone.[1][2][3] Detailed, field-tested protocols for the Corey-Bakshi-Shibata (CBS) reduction and a whole-cell biocatalytic approach are provided, accompanied by mechanistic insights and comparative data to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of Chiral Alcohols in Drug Discovery

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Chiral alcohols, in particular, are indispensable intermediates in the synthesis of single-enantiomer pharmaceuticals.[4][5][6] The specific enantiomer of a drug can exhibit the desired therapeutic effect, while its mirror image may be inactive or even cause adverse effects. Therefore, the development of robust and highly selective methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and process development.

This compound is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its halogenated phenyl ring is a common motif in drugs targeting a range of conditions. The primary and most effective route to obtaining this chiral alcohol is through the asymmetric reduction of its corresponding prochiral ketone, 3'-chloro-4'-fluoroacetophenone. This guide focuses on providing both the theoretical grounding and practical protocols to achieve this transformation with high enantioselectivity.

Strategic Overview: Pathways to Enantioselective Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol is a classic transformation in asymmetric synthesis.[7] The choice of methodology depends on factors such as desired scale, cost, available equipment, and environmental considerations. We will focus on two powerful and widely adopted strategies: catalyst-driven chemical reduction and enzyme-mediated biocatalysis.

Chemocatalysis: Precision Through Chiral Catalysts

Corey-Bakshi-Shibata (CBS) Reduction: This renowned method employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂).[8][9][10] The CBS reduction is celebrated for its predictability, broad substrate scope, and typically excellent enantiomeric excesses (>95% ee).[9][11] The catalyst creates a chiral pocket that forces the borane to deliver a hydride to one specific face of the ketone, thereby controlling the stereochemical outcome.[11][12]

Noyori Asymmetric Hydrogenation: Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, to catalyze the hydrogenation of polar functional groups like ketones.[13][14] This process is highly efficient, often requiring low catalyst loadings, and is a staple in industrial-scale synthesis.[15] The mechanism involves a metal-ligand bifunctional interaction where both the ruthenium center and the ligand participate in the hydride transfer from hydrogen gas to the ketone.[14]

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Biocatalytic reduction leverages the inherent stereoselectivity of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases, to reduce ketones.[5][16] These reactions can be performed using isolated enzymes or, more conveniently, with whole microbial cells (e.g., yeast, E. coli) that contain the necessary enzymes and cofactor regeneration systems.[16][17] The advantages of biocatalysis are significant: reactions are run in water under mild pH and temperature conditions, often yielding exceptionally high enantioselectivity (>99% ee) and minimizing chemical waste, aligning with the principles of green chemistry.[18][19]

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic strategy requires a careful evaluation of its strengths and weaknesses. The following table summarizes the key operational parameters and expected outcomes for the discussed methods.

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric HydrogenationWhole-Cell Biocatalysis
Catalyst/Reagent Chiral Oxazaborolidine + BoraneRu-BINAP ComplexKetoreductase (in whole cells)
Typical % ee >95%[9]>97%>99%[20]
Reaction Conditions Anhydrous, -20°C to RTHigh Pressure H₂ (4-100 atm), RT to 100°C[15]Aqueous buffer, mild temp (25-35°C)
Advantages High enantioselectivity, predictable stereochemistry, broad ketone scope.[9][12]High turnover numbers, suitable for large scale.Environmentally benign, exceptional selectivity, mild conditions.[18]
Limitations Stoichiometric borane reagent, strict anhydrous conditions required.[12]Requires specialized high-pressure equipment, catalyst can be sensitive to air/impurities.Lower substrate concentrations, potential for substrate/product inhibition.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals, especially borane reagents, with appropriate care.

Protocol 1: Asymmetric Synthesis via CBS Reduction

This protocol details the enantioselective reduction of 3'-chloro-4'-fluoroacetophenone to (S)-2-(3-chloro-4-fluorophenyl)ethanol using the (R)-CBS catalyst, which directs hydride addition to the re-face of the ketone.

Materials:

  • 3'-Chloro-4'-fluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3'-chloro-4'-fluoroacetophenone (1.0 eq). Dissolve it in anhydrous THF (approx. 5 mL per 1 mmol of ketone).

  • Cooling and Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise via syringe. Stir the mixture for 15 minutes at 0°C. Causality: This step allows the ketone to coordinate with the Lewis-acidic boron of the CBS catalyst, forming the active complex.[12]

  • Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise over 20-30 minutes using a dropping funnel, ensuring the internal temperature does not exceed 5°C. Causality: Slow addition is critical to control the exothermic reaction and prevent a decrease in enantioselectivity. The borane coordinates to the nitrogen atom of the catalyst, activating it as a hydride donor.[12]

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (approx. 2 mL per 1 mmol of ketone) at 0°C to decompose excess borane.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol describes a general procedure for the reduction of 3'-chloro-4'-fluoroacetophenone using a recombinant E. coli strain expressing a ketoreductase. This method is adaptable to other whole-cell systems like baker's yeast.

Materials:

  • 3'-Chloro-4'-fluoroacetophenone

  • Recombinant E. coli cells expressing a suitable ketoreductase (or commercially available KRED)

  • D-Glucose (as a cofactor regeneration source)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Tween-20 or Dimethyl sulfoxide (DMSO) (as a co-solvent)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Shaking incubator, centrifuge

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the E. coli cells in the phosphate buffer to a specified optical density (OD₆₀₀) or cell concentration (e.g., 20 g/L wet cell weight).

  • Reaction Mixture: In an Erlenmeyer flask, combine the cell suspension with D-glucose (e.g., 1.5 eq relative to the ketone).

  • Substrate Addition: Dissolve 3'-chloro-4'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like Tween-20 or DMSO. Add this solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 10-50 mM). Causality: A co-solvent is often necessary to improve the solubility of the hydrophobic ketone in the aqueous buffer, enhancing its availability to the enzyme.[20][21]

  • Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Extract the aliquots with ethyl acetate, and analyze the organic layer by GC or HPLC to measure substrate conversion and product formation.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it thoroughly with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude chiral alcohol.

  • Purification: If necessary, purify the product via flash column chromatography. Often, the purity after extraction is sufficient for subsequent steps.

Visualization of Key Processes

The following diagrams illustrate the overarching workflow and a key mechanistic cycle described in this note.

G cluster_workflow General Workflow for Asymmetric Reduction Ketone 3'-Chloro-4'-fluoroacetophenone (Prochiral Ketone) Method {CBS Reduction | Noyori Hydrogenation | Biocatalysis} Ketone->Method Asymmetric Reduction Alcohol Chiral this compound (Enantioenriched Alcohol) Method->Alcohol Analysis Purification & Analysis (Chromatography, Chiral HPLC) Alcohol->Analysis

Caption: General workflow for synthesizing chiral alcohols.

G cluster_cbs Simplified CBS Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex + BH₃ Borane BH₃ Source TS Ternary Complex (Ketone Coordinated) Active_Complex->TS + Ketone Ketone R₂C=O (Ketone) Product_Complex Alkoxyborane Product Complex TS->Product_Complex Hydride Transfer (Stereoselective) Product_Complex->Catalyst Release & Regeneration

Caption: Catalytic cycle of the CBS reduction.

Product Characterization

To confirm the successful synthesis and determine the enantiopurity of the final product, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to verify the chemical structure of the synthesized this compound.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the standard method for determining the enantiomeric excess (ee) of the product. The sample is run on a chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The asymmetric synthesis of this compound is a critical transformation for the pharmaceutical industry. Both chemocatalytic methods, like the CBS reduction, and green biocatalytic approaches offer highly effective routes to this chiral alcohol. The CBS reduction provides a rapid and predictable synthesis with excellent enantioselectivity, ideal for lab-scale work, provided that anhydrous conditions are maintained. In contrast, whole-cell biocatalysis offers an environmentally friendly, highly selective alternative that is particularly advantageous for its mild reaction conditions and potential for scale-up, despite sometimes requiring longer reaction times and optimization of biological parameters. The choice between these powerful techniques will ultimately be guided by the specific project requirements, including scale, cost-effectiveness, available infrastructure, and sustainability goals.

References

Application Notes & Protocols for the Quantitative Analysis of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(3-Chloro-4-fluorophenyl)ethanol, a key chemical intermediate in various synthetic processes. Accurate quantification of this analyte is paramount for ensuring process consistency, quality control of final products, and adherence to regulatory standards within pharmaceutical and chemical development. We present two robust, validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). This guide details the underlying principles, step-by-step experimental protocols, and method validation procedures in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind instrumental and chemical choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.

Introduction and Analyte Overview

This compound is a halogenated aromatic alcohol. Its structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, makes it a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs). The presence and concentration of this compound, whether as a reactant, intermediate, or impurity, can significantly impact the safety, efficacy, and stability of the final product. Therefore, validated, reliable, and precise analytical methods are indispensable.[3]

This guide is designed for researchers, quality control analysts, and drug development professionals, providing the technical foundation to implement and validate quantitative methods for this compound in various sample matrices.

Analyte Properties:

  • Chemical Name: this compound

  • Molecular Formula: C₈H₈ClFO[4][5]

  • Molecular Weight: 174.60 g/mol [5]

  • Structure: Chemical structure of this compound

Principle of Methodologies

Two primary orthogonal techniques are presented to provide flexibility based on sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile and thermally labile compounds.[6] We employ a reversed-phase (RP-HPLC) method, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. The aromatic ring in this compound provides strong UV absorbance, allowing for sensitive detection and quantification. This method is ideal for routine quality control in pharmaceutical formulations.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally suited for volatile and thermally stable compounds.[8] The sample is vaporized and separated based on its boiling point and interaction with a non-polar capillary column. The mass spectrometer provides highly specific detection and fragmentation data, which is invaluable for unambiguous peak identification and quantification, especially at trace levels or in complex matrices.[9][10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides excellent reproducibility and is suitable for quantifying this compound in bulk materials and formulated products.

Experimental Protocol: HPLC-UV

3.1.1 Instrumentation and Chromatographic Conditions

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump, autosampler, and DAD/UV detector ensure reliability and flexibility.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides optimal hydrophobic retention for the analyte. The specified dimensions offer a good balance of resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase composition provides adequate retention and a sharp peak shape for the analyte. Acetonitrile is chosen for its low UV cutoff and elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation and reasonable backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[7]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection UV at 225 nmThe substituted phenyl ring exhibits strong absorbance in the low UV range. 225 nm provides high sensitivity for this class of compounds.[6][11]
Run Time 10 minutesSufficient time for the elution of the analyte and any closely related impurities, while allowing for high sample throughput.

3.1.2 Reagent and Solution Preparation

  • Mobile Phase: Prepare the Acetonitrile:Water (60:40, v/v) mixture. Filter through a 0.45 µm membrane filter and degas using sonication or vacuum.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a calibration curve with concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[6]

  • Sample Preparation: Accurately weigh the sample material and dissolve it in the mobile phase to achieve a theoretical concentration within the established calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standards (1-100 µg/mL) filter Filter Samples & Standards (0.45 µm Syringe Filter) std_prep->filter smp_prep Prepare Sample (Weigh, Dissolve, Dilute) smp_prep->filter hplc Inject into HPLC System (10 µL) filter->hplc chrom Generate Chromatogram (Detect at 225 nm) hplc->chrom integrate Integrate Peak Area chrom->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2]

  • Specificity: Analyze a blank (diluent), a placebo (formulation matrix without the analyte), and a spiked sample. The analyte peak should be well-resolved from any other components, demonstrating selectivity.[1][12]

  • Linearity: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[2]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Representative HPLC Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.85%Intermediate: 1.20%
LOD Report~0.3 µg/mL
LOQ Report~1.0 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and is ideal for identifying and quantifying the analyte in complex matrices or at very low concentrations.

Experimental Protocol: GC-MS

4.1.1 Instrumentation and Chromatographic Conditions

ParameterSpecificationRationale
GC System Agilent 8890 GC or equivalent with FID/MSA modern GC system ensures precise temperature and flow control. MS detection provides definitive identification.[13]
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[6][8]
Carrier Gas Helium at 1.2 mL/min (constant flow)Helium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temp. 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1)A split injection prevents column overloading for moderately concentrated samples and ensures sharp peaks. A splitless injection can be used for trace analysis.
Oven Program 100°C (1 min), ramp at 15°C/min to 240°C (2 min)The temperature program is designed to elute the analyte in a reasonable time while separating it from potential impurities.
MS Transfer Line 280°CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and reproducible ionization technique that generates a characteristic and library-searchable fragmentation pattern.
MS Mode Scan (m/z 40-350) or SIMFull scan mode is used for identification and method development. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 143, 174) should be used for enhanced sensitivity in routine quantification.

4.1.2 Reagent and Solution Preparation

  • Solvent: Use high-purity methanol or dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a calibration curve by serially diluting the stock solution to concentrations appropriate for the expected sample range (e.g., 0.1 to 20 µg/mL for SIM mode).

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If the matrix is complex, a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[14][15]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standards (e.g., 0.1-20 µg/mL) vial Transfer to GC Vial std_prep->vial smp_prep Sample Preparation (Dissolve/Extract) smp_prep->vial gcms Inject into GC-MS (1 µL) vial->gcms ms_data Acquire Mass Spectra (Scan or SIM Mode) gcms->ms_data integrate Extract Ion Chromatogram & Integrate Peak ms_data->integrate calibrate Generate Calibration Curve (Response vs. Concentration) integrate->calibrate quantify Identify & Quantify Analyte calibrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Method Validation

The validation parameters for GC-MS are analogous to those for HPLC, following ICH guidelines.[12][16] Specificity is inherently higher due to the mass-selective detector. For SIM mode, the ratio of quantifier and qualifier ions should be monitored to confirm peak identity.

Method Selection and Conclusion

The choice between HPLC-UV and GC-MS depends on the specific analytical challenge.

FeatureHPLC-UVGC-MS
Best For Routine QC, high concentration samples, non-volatile impuritiesTrace analysis, impurity identification, complex matrices
Analyte State Dissolved in liquid phaseVolatilized in gas phase
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Sensitivity ModerateHigh to Very High (especially in SIM mode)
Throughput HighModerate
Instrumentation Widely availableRequires more specialized equipment and expertise

Both methods, when properly validated, provide accurate and reliable quantification of this compound. The HPLC-UV method is a robust choice for routine quality control, while the GC-MS method offers superior specificity and sensitivity for more demanding applications such as impurity profiling and trace-level analysis.

References

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-driven protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Chloro-4-fluorophenyl)ethanol. The guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth explanations for experimental choices, from initial analyte characterization to full method validation according to ICH guidelines. We explore a systematic approach, including column and mobile phase screening, method optimization, and the establishment of system suitability criteria to ensure reliable and reproducible results.

Introduction and Analyte Characterization

The development of a reliable and robust analytical method is a cornerstone of pharmaceutical development and quality control.[1][2] The target analyte, this compound, is an aromatic alcohol derivative whose accurate quantification is critical for process monitoring, stability testing, and quality assurance. This document outlines a logical, phase-appropriate strategy for creating a stability-indicating HPLC method suitable for its intended purpose.

A successful method development process begins with a thorough understanding of the analyte's physicochemical properties, which directly influence its chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationChromatographic Implication
Chemical Structure Phenyl ethanol with chloro and fluoro substituents.The aromatic ring acts as a chromophore, making UV detection highly suitable.
Molecular Formula C₈H₈ClFO[3]---
Molecular Weight ~174.60 g/mol [4][5]---
Polarity The hydroxyl group imparts polarity, while the halogenated aromatic ring provides hydrophobicity. The molecule is moderately polar.Reversed-Phase HPLC is the most appropriate chromatographic mode.[2][6]
UV Absorbance The phenyl ring suggests strong UV absorbance.A photodiode array (PDA) or UV detector can be used. The optimal wavelength (λmax) should be determined experimentally by scanning a standard solution.
pKa The alcoholic hydroxyl group is very weakly acidic (pKa ~16-18) and will be non-ionized at typical HPLC pH ranges (2-8).The analyte's retention will be stable across a wide pH range, simplifying mobile phase selection. No buffer is required to control analyte ionization.

Strategic Approach to Method Development

Our strategy is built on a systematic progression from broad screening to fine-tuning, ensuring that the final method is both robust and efficient. This workflow is designed to logically explore the parameter space and identify the optimal conditions for separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Polarity, UV, pKa) DefineGoals Define Method Goals (e.g., Assay, Impurity Profile) ColumnScreen Column Screening (C18, Phenyl, Polar-Embedded) DefineGoals->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Gradient Gradient Optimization (Slope and Time) MobilePhaseScreen->Gradient TempFlow Temperature & Flow Rate (Efficiency vs. Pressure) Gradient->TempFlow SystemSuit Define System Suitability (USP <621>) TempFlow->SystemSuit Validation Full Method Validation (ICH Q2(R2)) SystemSuit->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Standard and Sample Preparation
  • Diluent Selection: A mixture of the mobile phase components, such as 50:50 (v/v) Acetonitrile:Water, is typically a good starting point. The solvent should provide good solubility for the analyte.[2]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen diluent to prepare a stock solution (e.g., 1.0 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the same diluent.

Phase 1: Initial Screening

The goal of this phase is to find a suitable column and mobile phase combination that provides good retention and initial separation of the target analyte from any impurities.

Rationale for Choices:

  • Columns: Changing the stationary phase has the most significant impact on selectivity.[1] We will screen three columns with orthogonal selectivities:

    • Standard C18: The industry workhorse, providing primarily hydrophobic interactions.

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the analyte's aromatic ring.[7][8]

    • Polar-Embedded C18: Designed for enhanced retention of polar compounds and is compatible with highly aqueous mobile phases.[6][9]

  • Mobile Phases: Acetonitrile (ACN) and Methanol (MeOH) are screened as they can provide different selectivities. A low pH (e.g., 2.7) using formic acid is used to ensure sharp peaks by suppressing silanol activity on the column.

Table 2: Initial Screening Conditions

ParameterCondition 1Condition 2
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Aqueous Phase (A) 0.1% Formic Acid in Water0.1% Formic Acid in Water
Organic Phase (B) 0.1% Formic Acid in ACN0.1% Formic Acid in MeOH
Columns (Screened Sequentially) 1. C18, 4.6x150 mm, 3.5 µm2. Phenyl-Hexyl, 4.6x150 mm, 3.5 µm3. Polar-Embedded C18, 4.6x150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA/UV Detector, Scan 200-400 nm. Monitor at 265 nm.
Gradient Program 5% B to 95% B in 15 min, hold at 95% B for 3 min, return to 5% B in 0.1 min, equilibrate for 2 min.

Evaluate the resulting chromatograms for peak shape, retention time, and resolution from any impurities. Select the column and organic modifier combination that provides the best overall separation.

Phase 2: Method Optimization

Once the best column and mobile phase system is identified, the next step is to optimize the conditions to achieve the desired resolution with an efficient run time.

OptimizationLogic cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes parameter parameter outcome outcome Gradient Gradient Slope Resolution Resolution Gradient->Resolution Retention Retention Time Gradient->Retention Temperature Temperature Temperature->Retention Efficiency Peak Efficiency Temperature->Efficiency Pressure Backpressure Temperature->Pressure FlowRate Flow Rate FlowRate->Retention FlowRate->Efficiency FlowRate->Pressure

References

Application Notes & Protocols: The Strategic Utility of 2-(3-Chloro-4-fluorophenyl)ethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

In the landscape of contemporary drug discovery and fine chemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2-(3-Chloro-4-fluorophenyl)ethanol is a bifunctional reagent of significant interest, featuring a synthetically versatile primary alcohol and a uniquely substituted phenyl ring.

This guide provides an in-depth exploration of this compound as a precursor in organic synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Compound Profile: Physicochemical Data and Safety

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 340825-21-0[3]
Molecular Formula C₈H₈ClFO[3]
Molecular Weight 174.60 g/mol [4]
Typical Purity >98%[3]
Appearance Data Not Available[3]
Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided sources, precautions can be established based on structurally related compounds and general laboratory safety principles.[5][6][7]

  • Hazard Profile : Assumed to be an irritant, particularly to the eyes and skin. May be harmful if swallowed or inhaled. The presence of a halogenated aromatic ring necessitates careful handling to avoid unknown long-term effects.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors. Keep away from heat, sparks, and open flames.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]

Core Synthetic Transformations and Protocols

The synthetic utility of this compound primarily stems from the reactivity of its primary alcohol functional group. This section details key transformations, providing both the "how" and the "why" for each protocol.

Oxidation to 2-(3-Chloro-4-fluorophenyl)acetaldehyde

The corresponding aldehyde is a crucial intermediate for forming new carbon-carbon and carbon-nitrogen bonds via reactions like Wittig olefination, reductive amination, and aldol condensations. The primary challenge in this oxidation is preventing over-oxidation to the carboxylic acid. A TEMPO-catalyzed system offers a mild and highly selective method for this transformation.[9]

This protocol is based on established methodologies for the selective oxidation of primary alcohols.[9]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the alcohol in a suitable solvent like dichloromethane (DCM) or ethyl acetate (approx. 0.1 M concentration).

  • Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.05 eq) and begin stirring at room temperature.

Causality : TEMPO acts as a catalyst, being converted to the active oxidant, the N-oxoammonium ion. Using it in catalytic amounts is cost-effective and simplifies purification. DCM is a common solvent that is relatively inert under these conditions.

Step 2: Initiation of Oxidation

  • In a separate flask, prepare a solution or slurry of the stoichiometric oxidant, such as trichloroisocyanuric acid (TCCA) (0.5 eq), in the same solvent.

  • Add the TCCA solution dropwise to the alcohol/TEMPO mixture over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 30 °C with an ice bath if necessary.

Causality : TCCA is the stoichiometric oxidant that regenerates the active N-oxoammonium species from the hydroxylamine formed after the alcohol is oxidized. Slow addition is crucial to control the reaction rate and temperature, preventing potential side reactions.

Step 3: Monitoring and Quenching

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess oxidant. Stir for 10 minutes.

Causality : TLC provides a simple and rapid way to determine the reaction endpoint, preventing over-reaction or unnecessary heating. Sodium thiosulfate is a reducing agent that safely neutralizes the reactive oxidant.

Step 4: Workup and Purification

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde via flash column chromatography on silica gel.

Causality : The aqueous washes remove water-soluble byproducts and salts. Drying the organic layer is essential before solvent removal to obtain a pure, solvent-free product. The resulting aldehyde is often less stable than the starting alcohol and may be used immediately in the next synthetic step.

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve this compound and TEMPO in DCM add_oxidant Add TCCA solution dropwise start->add_oxidant Stir at RT monitor Monitor by TLC add_oxidant->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Aqueous Wash & Extraction quench->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate & Purify dry->purify product 2-(3-Chloro-4-fluorophenyl)acetaldehyde purify->product

Workflow for TEMPO-catalyzed oxidation.
Etherification Reactions

Converting the primary alcohol to an ether is a common strategy to modify a molecule's steric profile, lipophilicity, or to install a protecting group. The Williamson ether synthesis is a classic and robust method for this purpose.[10]

Step 1: Deprotonation

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

Causality : An inert atmosphere and anhydrous conditions are critical because strong bases like NaH react violently with water. The base deprotonates the alcohol to form a nucleophilic alkoxide. Using a slight excess of the base ensures complete conversion.

Step 2: Alkylation

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the solution.

  • The reaction may be heated (e.g., to 50-60 °C) to increase the rate, depending on the reactivity of the alkylating agent.

Causality : This is an Sₙ2 reaction where the alkoxide displaces a halide leaving group. Primary and methyl halides are the best electrophiles for this reaction to avoid competing elimination reactions.

Step 3: Monitoring and Workup

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Causality : Quenching neutralizes the excess base and destroys any unreacted electrophile. The purification step removes inorganic salts and any unreacted starting materials.

General scheme for Williamson ether synthesis.
Esterification Reactions

Esters are prevalent in bioactive molecules and are often used as prodrugs to enhance bioavailability. The Fischer esterification provides a direct route to esters from alcohols and carboxylic acids under acidic catalysis.[11]

Step 1: Reaction Setup

  • In a round-bottom flask, combine this compound (1.0 eq) with a carboxylic acid (e.g., acetic acid, benzoic acid) (1.2-2.0 eq).

  • Add a suitable solvent, which can often be an excess of the carboxylic acid itself if it is a liquid, or a non-reactive solvent like toluene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq).

Causality : The reaction is an equilibrium process.[11] Using an excess of one reagent (typically the more available carboxylic acid) helps drive the equilibrium towards the product side. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step 2: Driving the Equilibrium

  • Heat the reaction mixture to reflux. If using a solvent like toluene, use a Dean-Stark apparatus to remove the water byproduct as it forms.

  • Continue heating until TLC analysis shows consumption of the limiting reagent.

Causality : Removing water is the most effective way to drive the reaction to completion, in accordance with Le Châtelier's principle. The Dean-Stark trap physically separates the water from the reaction mixture.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., diethyl ether) and carefully wash with water, followed by saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography or distillation.

Causality : The basic wash with sodium bicarbonate is crucial for removing all acidic components, which simplifies purification. The final product is typically a stable, easily handled compound.

Fischer_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination c_acid R'-COOH + H⁺ activated_c_acid R'-C(OH)₂⁺ c_acid->activated_c_acid Protonation tetrahedral_int Tetrahedral Intermediate activated_c_acid->tetrahedral_int alcohol Ar-CH₂CH₂OH alcohol->tetrahedral_int protonated_ester Protonated Ester tetrahedral_int->protonated_ester Proton transfer & H₂O loss final_ester Final Ester + H⁺ protonated_ester->final_ester Deprotonation

References

Application Note: Derivatization Strategies for the Analytical Determination of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the chemical derivatization of 2-(3-chloro-4-fluorophenyl)ethanol, a key intermediate in various synthetic pathways. Direct analysis of this polar alcohol, particularly by gas chromatography (GC), is often hindered by poor peak shape, thermal instability, and potential for column adsorption.[1][2][3][4] Derivatization addresses these challenges by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety. We present detailed protocols for two primary strategies: achiral derivatization (silylation and acylation) for quantification and purity analysis, and chiral derivatization for the resolution and analysis of enantiomers.

The Rationale for Derivatization

Compounds containing active hydrogen functional groups, such as the hydroxyl (-OH) group in this compound, are prone to forming intermolecular hydrogen bonds.[2] This characteristic increases their boiling point and polarity, making them less suitable for GC analysis, which requires analytes to be volatile and thermally stable.[2][3] Without derivatization, chromatographic analysis of such compounds can result in:

  • Poor Peak Shape: Asymmetrical or tailing peaks, leading to inaccurate integration and quantification.

  • Analyte Adsorption: Irreversible adsorption onto the GC inlet or column, causing sample loss and reduced sensitivity.[4]

  • Low Volatility: Requirement of high temperatures for elution, which can lead to thermal degradation of the analyte.[5]

Chemical derivatization is a sample preparation technique that modifies the analyte to create a derivative with more favorable chromatographic properties.[2][6] The most common approaches for alcohols are silylation and acylation, which replace the active hydrogen of the hydroxyl group.[2][4][5]

Achiral Derivatization for GC-MS Analysis

For routine quantification and impurity profiling, the goal is to create a single, stable derivative that chromatographs well. Silylation and acylation are the most robust and widely used methods for this purpose.

Strategy 1: Silylation

Silylation involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][5] This reaction typically uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohol.[5][7]

The reactivity for silylation is generally in the order of: primary alcohol > secondary alcohol > tertiary alcohol.[6][8][9] For moderately hindered or less reactive alcohols, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the donor potential of the silylating agent.[6][8]

silylation_workflow Analyte This compound in Aprotic Solvent Reagent Add BSTFA + 1% TMCS (Excess Molar Ratio) Analyte->Reagent Reaction Heat at 60-75°C for 30-60 min Reagent->Reaction Analysis Direct Injection into GC-MS Reaction->Analysis

Caption: General workflow for silylation derivatization.

Protocol 2.1: Trimethylsilylation using BSTFA with 1% TMCS

Materials and Reagents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Prepare a stock solution of the alcohol sample in the chosen anhydrous solvent (e.g., 1 mg/mL). The presence of water can inhibit the reaction.[6][8]

  • In a reaction vial, place 100 µL of the sample solution.

  • Add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[6]

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 70°C for 45 minutes. Reaction time and temperature may require optimization depending on analyte concentration.[6][8]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

ParameterSpecificationPurpose
Derivatizing Reagent BSTFA + 1% TMCSForms a volatile and stable TMS ether.
Solvent Anhydrous Pyridine or AcetonitrileSolubilizes analyte and reagent; must be aprotic.[3]
Reagent Ratio >2:1 molar ratio of BSTFA to analyteEnsures complete derivatization.[6]
Temperature 60-75°CProvides activation energy for the reaction.
Time 30-60 minutesAllows the reaction to proceed to completion.
Derivative Formed Trimethylsilyl (TMS) EtherIncreased volatility and thermal stability.

Table 1. Summary of Silylation Protocol Parameters.

Strategy 2: Acylation

Acylation converts the alcohol into a corresponding ester by reaction with an acid anhydride or an acyl halide.[5] This process reduces polarity and enhances volatility.[10][11] Using fluorinated acylating agents, such as Trifluoroacetic Anhydride (TFAA), can significantly increase the response of an Electron Capture Detector (ECD) and produce characteristic mass fragments in MS analysis.[4][5] Acylated derivatives are often more stable to hydrolysis than their silylated counterparts.[5] The reaction is typically catalyzed by a non-nucleophilic base like pyridine, which also scavenges the acid byproduct.[1]

acylation_workflow Analyte This compound in Solvent Reagent Add Pyridine (Base) & TFAA (Acylating Agent) Analyte->Reagent Reaction Heat at 50-60°C for 20-30 min Reagent->Reaction Workup Optional: Aqueous Wash & Solvent Extraction Reaction->Workup Analysis Inject Organic Layer into GC-MS Workup->Analysis

Caption: General workflow for acylation derivatization.

Protocol 2.2: Acylation using Trifluoroacetic Anhydride (TFAA)

Materials and Reagents:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine (as catalyst and acid scavenger)[1]

  • Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Prepare a stock solution of the alcohol sample in the chosen anhydrous solvent (e.g., 1 mg/mL).

  • In a reaction vial, place 100 µL of the sample solution.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Cap the vial tightly and vortex to mix. An exothermic reaction may occur.

  • Heat the vial at 55°C for 25 minutes.

  • Allow the vial to cool to room temperature.

  • (Optional Workup) To remove excess reagents and pyridine hydrochloride, add 500 µL of 5% HCl(aq). Vortex, then add 500 µL of ethyl acetate to extract the derivative. Transfer the organic (top) layer to a clean vial for analysis.

  • Inject the final solution into the GC-MS.

ParameterSpecificationPurpose
Derivatizing Reagent Trifluoroacetic Anhydride (TFAA)Forms a volatile and stable trifluoroacetyl ester.
Catalyst/Base Anhydrous PyridineCatalyzes the reaction and neutralizes the acid byproduct.[1]
Solvent Dichloromethane or Ethyl AcetateSolubilizes analyte and reagents.
Temperature 50-60°CAccelerates the esterification reaction.
Time 20-30 minutesAllows the reaction to proceed to completion.
Derivative Formed Trifluoroacetyl (TFA) EsterIncreased volatility and ECD/MS sensitivity.

Table 2. Summary of Acylation Protocol Parameters.

Chiral Derivatization for Enantiomeric Analysis

When this compound is produced via asymmetric synthesis or resolved from a racemic mixture, it is critical to determine its enantiomeric excess (% ee). While chiral GC columns can sometimes separate enantiomers directly, a more universal approach is to use a chiral derivatizing agent (CDA).[12] A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers.[12][13] Diastereomers possess different physical and chemical properties, allowing them to be separated on standard (achiral) GC or HPLC columns or distinguished by NMR spectroscopy.[13][14]

Strategy: Mosher's Acid Derivatization

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the enantiomeric composition and absolute configuration of alcohols and amines.[14][15] The more reactive acid chloride form is typically used for derivatization.[15] By reacting the chiral alcohol with both (R)- and (S)-MTPA chloride in separate reactions, two different diastereomeric esters are formed, which can then be analyzed.

mosher_reaction cluster_0 Reaction with (R)-Mosher's Acid Chloride Racemate Racemic Alcohol ((R)- and (S)-Analyte) R_Mosher + (R)-MTPA-Cl Diastereomers Forms Diastereomers (R,R)-Ester and (S,R)-Ester R_Mosher->Diastereomers Separation Separable by GC or HPLC Distinguishable by NMR Diastereomers->Separation

Caption: Formation of diastereomers using Mosher's acid.

Protocol 3.1: Formation of Mosher's Esters for GC and NMR Analysis

Materials and Reagents:

  • This compound sample (chiral or racemic)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous, deuterated solvent for NMR (e.g., CDCl₃) or a standard GC solvent (e.g., Dichloromethane)

  • Two separate reaction vials or NMR tubes

  • NMR spectrometer and/or GC-MS system

Procedure: This protocol should be performed in parallel in two separate vials: one for the (R)-MTPA ester and one for the (S)-MTPA ester.

  • In each of two clean, dry vials, dissolve approximately 2-3 mg of the chiral alcohol in 0.5 mL of the chosen anhydrous solvent (e.g., CDCl₃ for NMR).

  • To each vial, add a small excess of anhydrous pyridine (approx. 5-10 µL).

  • To Vial 1 , add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

  • To Vial 2 , add a slight molar excess (~1.2 equivalents) of (S)-Mosher's acid chloride.

  • Cap both vials and mix gently. Allow the reactions to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or a preliminary GC run if necessary). To ensure accurate determination of enantiomeric purity, the reaction must go to completion to avoid kinetic resolution effects.[13]

  • (Optional Purification) The reaction mixture can be purified by passing it through a small plug of silica gel with an appropriate solvent (e.g., hexane/ethyl acetate) to remove excess reagents and pyridine salts.

  • Analyze the contents of each vial separately by GC-MS or ¹H/¹⁹F NMR.

Analysis:

  • GC Analysis: The two diastereomers formed in each reaction will have different retention times on an achiral column. The ratio of the peak areas corresponds directly to the enantiomeric ratio of the starting alcohol.

  • NMR Analysis: The diastereomers will exhibit distinct chemical shifts, particularly for protons or fluorine atoms near the chiral center.[14][15] Comparing the ¹H or ¹⁹F NMR spectra allows for the quantification of the enantiomeric excess.

ParameterSpecificationPurpose
Derivatizing Reagent (R)- and (S)-Mosher's Acid ChlorideEnantiomerically pure reagents to form diastereomers.[14]
Base Anhydrous PyridineScavenges HCl byproduct and catalyzes the reaction.[14]
Solvent CDCl₃ (NMR) or Dichloromethane (GC)Aprotic solvent to dissolve reactants.
Temperature Room TemperatureMild conditions to prevent racemization.
Time 1-4 hours (monitor for completion)Ensures complete conversion to avoid kinetic resolution.[13]
Derivative Formed Diastereomeric MTPA EstersAllows for separation/distinction of original enantiomers.

Table 3. Summary of Mosher's Esterification Protocol Parameters.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Multiple peaks for analyte Incomplete derivatization; presence of side reactions.Optimize reaction time, temperature, or reagent ratio. Ensure reagents and solvents are anhydrous.[1][6] Purify sample post-derivatization if necessary.
No derivative peak Reagent degradation (moisture); incorrect reaction conditions.Use fresh, high-purity reagents stored under inert gas.[8] Verify reaction temperature and time. Ensure glassware is properly dried.
Poor peak shape Active sites in GC system; co-eluting interferences.Use a fresh, high-quality GC column. Deactivate the GC inlet liner.[4] Optimize GC temperature program.
Baseline noise Contaminated solvents or reagents; septum bleed.Use high-purity, GC-grade solvents and reagents. Replace the injector septum.[1]

Table 4. Common Derivatization Issues and Solutions.

Conclusion

The derivatization of this compound is an essential step for reliable and accurate analysis by gas chromatography. For general-purpose quantification, silylation with BSTFA or acylation with TFAA provides robust, volatile, and thermally stable derivatives suitable for GC-MS. For stereochemical analysis, derivatization with a chiral agent like Mosher's acid chloride is a powerful technique to form separable diastereomers, enabling the precise determination of enantiomeric purity. The choice of method must be tailored to the specific analytical objective, and careful optimization of reaction conditions is crucial for achieving accurate and reproducible results.

References

Protocol for the Purification of 2-(3-Chloro-4-fluorophenyl)ethanol: A Guide to Achieving High Purity for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

2-(3-Chloro-4-fluorophenyl)ethanol is a key substituted phenylethyl alcohol derivative utilized as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of crude this compound using flash column chromatography. We delve into the rationale behind the methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified product, ensuring researchers can reliably obtain material of high purity (>98%).

Introduction and Scientific Context

Substituted phenylethanols are a critical class of intermediates in medicinal chemistry and materials science. Specifically, this compound serves as a precursor in the synthesis of molecules where the specific halogenation pattern on the phenyl ring is crucial for biological activity or material properties. For instance, similar structures are integral to certain neuroprotective agents and fungicides.[1] The synthesis of this alcohol, often via the reduction of a corresponding acetophenone or carboxylic acid derivative, can result in a crude product containing unreacted starting materials, reducing agents, and other byproducts.[2]

Therefore, a robust and reproducible purification strategy is not merely a procedural step but a critical determinant of success for the overall synthetic campaign. This guide is built on the foundational principles of adsorption chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] We will employ flash column chromatography using silica gel, a highly polar stationary phase, which is exceptionally effective for separating moderately polar compounds like alcohols from less polar impurities.[4][5]

Compound Properties

A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective purification protocol.

PropertyValueSource(s)
IUPAC Name This compound[6]
Molecular Formula C₈H₈ClFO[7]
Molecular Weight 174.60 g/mol [6]
Appearance Varies (Liquid to low-melting solid)
Storage Store in a cool, dry, well-ventilated area.[8]

The Principle of Purification: Adsorption Chromatography

The protocol herein relies on normal-phase flash column chromatography. The core principle involves the competition between the solvent (mobile phase) and the compounds in the mixture for binding sites on the surface of the stationary phase (silica gel).[4]

  • Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl (-OH) groups, making it highly polar.

  • Mechanism: Polar compounds in the mixture, such as our target alcohol with its hydroxyl group, will form stronger hydrogen bonds with the silica surface compared to non-polar compounds. Consequently, more polar compounds travel through the column more slowly.[3]

  • Mobile Phase (Eluent): By starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (by adding ethyl acetate), we can sequentially elute compounds from the column. Non-polar impurities will wash out first, followed by our moderately polar product, while highly polar impurities will remain strongly adsorbed to the top of the column.

Caption: Principle of chromatographic separation on a polar stationary phase.

Pre-Purification: Method Development with TLC

Before committing the entire batch of crude product to the column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with the target compound having an Rƒ value of approximately 0.25-0.35 .

Protocol: TLC Analysis

  • Prepare Eluent Systems: In separate beakers, prepare small volumes of hexane/ethyl acetate mixtures with varying ratios (e.g., 9:1, 8:2, 7:3).

  • Sample Preparation: Dissolve a small amount of the crude material in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[9]

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate or phosphomolybdic acid.[9]

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal eluent system will show the spot for this compound well-separated from other spots, with an Rƒ value in the target range of 0.25-0.35.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-5 grams of crude material. Adjust the scale of the column and solvent volumes accordingly for different quantities.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhalation of solvent vapors.[10]

  • Hazard Information: this compound and its derivatives may cause skin, eye, and respiratory irritation.[8][10] Handle with care. Solvents like hexane and ethyl acetate are flammable; keep away from ignition sources.[11][12]

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Experimental Procedure

Step 1: Column Preparation (Slurry Packing)

  • Securely clamp the chromatography column in a vertical position in the fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a beaker, weigh the required amount of silica gel (a general rule is 50-100 g of silica per 1 g of crude mixture).

  • Create a slurry by adding the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) to the silica gel. Stir gently to remove air bubbles.[5]

  • With the stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column using a funnel.[9]

  • Continuously tap the side of the column gently to ensure even packing and prevent the formation of cracks or channels.

  • Once all the silica has settled, add a final layer (approx. 1 cm) of sand on top to protect the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [5]

Step 2: Sample Loading

  • Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).

  • Using a pipette, carefully apply the dissolved sample solution evenly to the top layer of sand.

  • Open the stopcock and allow the sample to absorb onto the silica bed, again draining the solvent until the liquid level meets the top of the sand.

  • Carefully add a small amount of the eluent to rinse the sides of the column and wash any remaining sample onto the bed. Drain to the top of the sand layer.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the starting eluent determined from your TLC analysis.

  • Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant flow of eluent through the column. For "flash" chromatography, gentle positive pressure can be applied to the top of the column using a regulated air or nitrogen line to speed up the process.[9]

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain your desired product.

Step 4: Product Isolation and Analysis

  • Based on the TLC analysis, combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting residue is the purified product. Place it under high vacuum for a few hours to remove any residual solvent.

  • Determine the final mass and calculate the percentage yield.

  • Confirm the purity and identity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Workflow and Expected Outcomes

The following diagram outlines the complete purification workflow.

Caption: Complete workflow for the purification of this compound.

Data Summary

The table below provides expected outcomes based on this protocol. Actual results may vary depending on the quality of the crude starting material.

ParameterCrude MaterialPurified ProductAnalytical Method
Purity 70-90%>98%HPLC, GC-MS[13]
Appearance Yellowish to brown oil/solidColorless liquid or white solidVisual
Typical Yield N/A75-90%Gravimetric
¹H NMR Complex spectrum with impurity peaksClean spectrum consistent with structureNMR Spectroscopy

References

Application Notes & Protocols: The Strategic Role of 2-(3-Chloro-4-fluorophenyl)ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 2-(3-Chloro-4-fluorophenyl)ethanol and its chiral derivatives in medicinal chemistry. We move beyond a simple recitation of facts to explore the strategic importance of this building block, focusing on its pivotal role as a key intermediate in the synthesis of advanced oncology therapeutics, most notably the third-generation ALK inhibitor, Lorlatinib. Detailed, field-tested protocols for the asymmetric synthesis of the corresponding chiral alcohol and its subsequent utilization are provided, emphasizing biocatalytic methods that offer superior efficiency and enantioselectivity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Value Proposition of Halogenated Phenyl Scaffolds

In contemporary drug design, the deliberate incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of a drug candidate.[1][2] The 3-chloro-4-fluoro substitution pattern on a phenyl ring is particularly noteworthy. The strongly electron-withdrawing fluorine atom can enhance metabolic stability and modulate the pKa of nearby functional groups, while the larger chlorine atom can serve as a critical interaction point within a protein's binding pocket and improve lipophilicity.

This compound is a key exemplar of this scaffold. While a relatively simple molecule, it serves as a high-value precursor for complex therapeutic agents. Its primary significance lies in its use as a key intermediate for the synthesis of Lorlatinib, a potent, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[3][4]

Chemical Properties Summary
PropertyValueSource
CAS Number 340825-21-0[5]
Molecular Formula C₈H₈ClFO[5]
Molecular Weight 174.60 g/mol [6]
Appearance No Data Available[5]
Purity Typically >98%[5]

Core Application: A Crucial Building Block for Lorlatinib

Lorlatinib (PF-06463922) is a third-generation ALK/ROS1 inhibitor designed to overcome resistance mutations that emerge after treatment with first and second-generation inhibitors.[3] A key feature of its design is its macrocyclic structure, which helps to confer high potency and specificity. Furthermore, its ability to penetrate the blood-brain barrier makes it effective against brain metastases, a common site of progression in ALK-positive non-small cell lung cancer (NSCLC).[4][7]

The synthesis of this complex macrocycle is a multi-step process where the precise stereochemistry of each component is critical for the final drug's efficacy. The chiral (R)-enantiomer of this compound is a foundational piece of this synthetic puzzle. It forms the structural anchor that is eventually linked to a pyridine ether, orienting the substituted phenyl group correctly within the final macrocyclic structure.

G cluster_0 Key Intermediates cluster_1 Core Synthesis Steps Ketone 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone Reduction Asymmetric Reduction Ketone->Reduction Biocatalytic Chiral_Alcohol (R)-2-(3-Chloro-4-fluorophenyl)ethanol Coupling SN2 Displacement Chiral_Alcohol->Coupling Activation (Mesylation) Aminopyrazole Aminopyrazole Fragment Suzuki Suzuki Cross-Coupling Aminopyrazole->Suzuki Reduction->Chiral_Alcohol Coupling->Suzuki Forms Penultimate Intermediate Macrolactamization Macrocyclic Amidation Suzuki->Macrolactamization Lorlatinib Lorlatinib Macrolactamization->Lorlatinib

Figure 1: Convergent synthetic approach for Lorlatinib, highlighting the role of the chiral alcohol intermediate.

Experimental Protocols

The following protocols are presented with the rationale behind key steps, reflecting a self-validating and experience-driven approach.

Protocol 1: Asymmetric Synthesis of (R)-2-(3-Chloro-4-fluorophenyl)ethanol

Rationale: Achieving high enantiomeric purity is paramount for the synthesis of single-isomer drugs like Lorlatinib. While classical chemical methods like CBS reduction exist, they often require cryogenic temperatures and expensive reagents. A biocatalytic approach using a ketoreductase (KRED) enzyme is superior, offering near-perfect enantioselectivity (>99% ee), high yields, and operation under mild, environmentally friendly aqueous conditions.[3][8] This protocol outlines a representative lab-scale enzymatic reduction.

Figure 2: Reaction scheme for the biocatalytic reduction of the ketone precursor.

Materials:

  • 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone (Substrate)

  • Ketoreductase (KRED) enzyme preparation

  • NADP⁺ (cofactor)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose (sacrificial substrate for regeneration)

  • Potassium phosphate buffer (KPi), 100 mM, pH 7.0

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with temperature and pH control

Procedure:

  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Setup: To the reaction vessel, add 500 mL of the KPi buffer. Add D-Glucose to a final concentration of 1.1 equivalents relative to the ketone substrate.

  • Enzyme & Cofactor Addition: Add NADP⁺ (catalytic amount, e.g., 0.1 g/L), GDH (e.g., 5 kU/L), and the selected KRED preparation. Stir gently at 30 °C until all components are dissolved.

  • Substrate Addition: Dissolve 20 g of 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent like isopropanol (if necessary for solubility) and add it to the reaction vessel.

  • Reaction Monitoring: Maintain the reaction at 30 °C and pH 7.0 (the GDH-catalyzed oxidation of glucose produces gluconic acid, which will lower the pH; use a pH-stat to automatically add a dilute NaOH solution to maintain pH). Monitor the conversion of the ketone to the alcohol by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Workup & Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product. Extract the mixture three times with an equal volume of ethyl acetate.

    • Causality Note: Saturating with brine breaks up emulsions and "salts out" the organic product, maximizing extraction efficiency.

  • Drying and Concentration: Combine the organic extracts, wash once with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification & Analysis: Purify the product by flash column chromatography if necessary. Confirm identity via ¹H-NMR and MS. Determine the enantiomeric excess (% ee) using chiral HPLC analysis.

Protocol 2: Activation and Nucleophilic Displacement

Rationale: The hydroxyl group of the alcohol is a poor leaving group. To facilitate the crucial SN2 displacement reaction with 2-amino-3-hydroxypyridine (a key step in the Lorlatinib synthesis), it must first be converted into an excellent leaving group. Mesylation (conversion to a methanesulfonate ester) is a common and effective method for this activation.[3]

Figure 3: Workflow for the activation of the chiral alcohol and subsequent SN2 displacement.

Materials:

  • (R)-2-(3-Chloro-4-fluorophenyl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 2-Amino-3-hydroxypyridine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Activation (Mesylation): a. Dissolve the chiral alcohol (1 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C. b. Add triethylamine (1.2 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq.). c. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed. d. Quench the reaction with cold water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude mesylate. This intermediate is often used immediately in the next step without further purification.

    • Trustworthiness Note: The mesylate can be unstable. Proceeding directly to the next step minimizes degradation and improves overall yield.

  • SN2 Displacement: a. In a separate flask, suspend 2-amino-3-hydroxypyridine (1 eq.) and K₂CO₃ (2 eq.) in anhydrous DMF. b. Add a solution of the crude mesylate from the previous step in a small amount of DMF to the suspension. c. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by HPLC/TLC. d. After completion, cool the reaction to room temperature and pour it into ice water, which will precipitate the product. e. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the desired pyridine ether product, a more advanced intermediate in the Lorlatinib synthesis.

Broader Applications & Future Outlook

While its role in the Lorlatinib synthesis is its most high-profile application, the 3-chloro-4-fluorophenyl moiety is a versatile scaffold in medicinal chemistry. Research has shown that derivatives incorporating this group exhibit a range of biological activities.

Compound ClassBiological ActivityReference
Semicarbazone DerivativesAntimicrobial[9]
Spirooxindole DerivativesMDM2 Inhibition (Anticancer)[10]
Pyrazole DerivativesAnticancer, Antioxidant[11]
Triazolethione DerivativesAnti-inflammatory, Antifungal[12]

The demonstrated success of this halogenation pattern in optimizing drug candidates suggests that this compound and its derivatives will continue to be valuable building blocks. Future research may focus on incorporating this fragment into novel kinase inhibitors, protease inhibitors, or agents targeting other disease pathways where the specific electronic and steric properties of the 3-chloro-4-fluorophenyl group can be exploited to enhance potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing the synthesis of this important intermediate. Here, we address common challenges through a structured troubleshooting and FAQ format, grounded in established chemical principles and supported by scientific literature.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the synthesis strategy for this compound.

Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?

A1: The most prevalent and dependable method for this synthesis is the reduction of the corresponding ketone, 3'-Chloro-4'-fluoroacetophenone[1][2][3][4]. This precursor is commercially available and the reduction is typically high-yielding and straightforward to perform. The reaction involves the conversion of a ketone to a secondary alcohol.[5][6][7]

The general reaction scheme is as follows:

This method is favored over others, such as Grignard reactions, due to its operational simplicity, milder reaction conditions, and the high chemoselectivity of common reducing agents like sodium borohydride (NaBH₄), which selectively reduce ketones and aldehydes without affecting other functional groups like the aryl halides present in the molecule.[6][7]

Q2: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A2: While both are effective reducing agents, NaBH₄ is generally preferred for this specific transformation for several key reasons:

  • Safety and Handling: NaBH₄ is a milder reducing agent and can be used in protic solvents like methanol or ethanol.[5] In contrast, LiAlH₄ is extremely reactive, reacting violently with water and other protic solvents, thus requiring strictly anhydrous conditions (e.g., dry ether or THF), which adds complexity and hazard to the procedure.

  • Chemoselectivity: NaBH₄ is highly selective for aldehydes and ketones.[6][7] LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups, including esters, carboxylic acids, and amides. While not an issue with the specified starting material, the higher selectivity of NaBH₄ makes it a more "-proof" choice for ketone reduction.

  • Workup Procedure: The workup for a NaBH₄ reaction is typically simpler, often involving just acidification and extraction.[8] LiAlH₄ workups are more hazardous and complex, requiring careful, sequential addition of water and base to quench the reactive aluminum salts.

The choice of reducing agent is a critical experimental parameter, as summarized in the table below.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selective[7]Very strong, less selective[6]
Solvent Protic (Methanol, Ethanol)Aprotic/Anhydrous (THF, Diethyl Ether)
Safety Relatively safe to handleHighly reactive with water, pyrophoric
Workup Simple acid quench and extractionCautious, multi-step quench required
Cost Generally more cost-effectiveMore expensive
Q3: What are the critical parameters to monitor during the reaction?

A3: To ensure optimal yield and purity, the following parameters should be closely monitored:

  • Temperature: The addition of NaBH₄ to the ketone solution is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C using an ice bath) during the addition to prevent runaway reactions and minimize side product formation.

  • Reaction Progress: The reaction is often rapid, but its completion should be verified. Thin-Layer Chromatography (TLC) is an excellent technique for this. A stained TLC plate will show the disappearance of the starting material (ketone) spot and the appearance of the product (alcohol) spot.

  • Stoichiometry of Reducing Agent: While a slight excess of NaBH₄ is used to ensure complete conversion, a large excess should be avoided as it complicates the workup and can lead to side reactions. Typically, 1.1 to 1.5 molar equivalents are sufficient.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis.

Issue 1: Low or No Product Yield

Potential Cause A: Inactive Reducing Agent

  • Diagnosis: Sodium borohydride is susceptible to decomposition upon exposure to moisture. If the reagent is old or has been stored improperly, it may have lost its activity.

  • Solution:

    • Always use fresh, dry NaBH₄ from a recently opened container.

    • Store NaBH₄ in a desiccator away from atmospheric moisture.

    • If activity is suspect, a small-scale test reaction with a simple ketone like acetophenone can quickly verify its efficacy.

Potential Cause B: Incomplete Reaction

  • Diagnosis: The TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time.

  • Solution:

    • Extend Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature.

    • Increase Temperature: After the initial exothermic addition at 0 °C, the reaction mixture can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to drive it to completion.

    • Add More Reducing Agent: If the reaction has stalled, a small, additional portion (0.1-0.2 equivalents) of NaBH₄ can be added. Monitor carefully by TLC.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause A: Unreacted Starting Material

  • Diagnosis: The NMR or GC-MS of the crude product shows peaks corresponding to 3'-Chloro-4'-fluoroacetophenone.

  • Solution: This indicates an incomplete reaction (see Issue 1B). For purification, column chromatography is highly effective.

    • Protocol: Flash Column Chromatography

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) is typically effective. The less polar starting material will elute before the more polar alcohol product.

      • Monitoring: Collect fractions and analyze them by TLC to pool the pure product fractions.

Potential Cause B: Borate Ester Formation

  • Diagnosis: During the workup, an emulsion may form, or the product may be difficult to extract, leading to lower isolated yields. This can be due to the formation of borate ester intermediates.

  • Solution: The acidic workup step is crucial for hydrolyzing these esters.

    • After the reaction is complete, quench it by slowly adding dilute acid (e.g., 1M HCl) at 0 °C until the bubbling (hydrogen gas evolution) ceases and the solution is acidic (pH ~1-2).

    • Stir the mixture for 15-30 minutes to ensure complete hydrolysis of any borate complexes before proceeding with the extraction.

Workflow Diagram: Synthesis and Troubleshooting

The following diagram outlines the general workflow from reaction setup to product purification, including key troubleshooting checkpoints.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Ketone in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Add NaBH4 (Portion-wise) B->C D Stir at 0 °C to RT C->D E Monitor by TLC D->E E->D Incomplete F Reaction Complete E->F Complete TS1 Troubleshoot: Low Yield E->TS1 No Product Spot G Acidic Quench (e.g., 1M HCl) F->G H Solvent Evaporation G->H I Aqueous Extraction (e.g., EtOAc) H->I J Dry & Concentrate I->J K Crude Product J->K L Analyze Crude Purity (NMR, GC-MS) K->L M Column Chromatography L->M Multiple Impurities N Recrystallization L->N Slightly Impure Solid O Pure Product L->O Sufficiently Pure TS2 Troubleshoot: Impure Product L->TS2 High Impurity Level M->O N->O

Caption: General workflow for the synthesis and purification of this compound.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Synthesis of this compound via Ketone Reduction

Materials:

  • 3'-Chloro-4'-fluoroacetophenone (1.0 eq)[1]

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3'-Chloro-4'-fluoroacetophenone (1.0 eq). Dissolve the ketone in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.

  • Monitoring: Check for the completion of the reaction using TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is complete when the starting ketone spot is no longer visible.

  • Quenching: Cool the mixture back to 0 °C with an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄. Continue adding acid until the solution is acidic (pH 1-2) and gas evolution has stopped.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel as described in the troubleshooting section.

Reaction Mechanism Visualization

The following diagram illustrates the mechanism for the reduction of the ketone by sodium borohydride.

Caption: Mechanism of ketone reduction by sodium borohydride.

References

Technical Support Center: Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the preparation of this important pharmaceutical intermediate. We will explore common synthetic routes, troubleshoot potential side reactions, and provide detailed protocols to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific issues encountered during the synthesis of this compound, organized by the most common synthetic methodologies.

Method A: Reduction of 3-Chloro-4-fluorophenylacetic Acid or its Esters

This is one of the most direct routes, typically employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a Sodium Borohydride (NaBH₄)/Iodine system.[1]

Question 1: My reaction is incomplete, showing significant amounts of starting material (the carboxylic acid/ester) by TLC and NMR. What is the likely cause?

Answer: Incomplete reduction is a common issue that can typically be traced back to the activity of the reducing agent or the reaction conditions.

  • Reagent Activity: Lithium Aluminum Hydride (LiAlH₄) is extremely sensitive to moisture and will decompose rapidly upon exposure to atmospheric humidity. If the reagent has been improperly stored or is old, its effective concentration will be lower than expected. Similarly, NaBH₄ can also degrade over time, although it is more stable than LiAlH₄.

  • Insufficient Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄ reduction of a carboxylic acid, a theoretical 2:1 stoichiometry of hydride to acid is required, but a practical excess (e.g., 1.5 to 2.0 equivalents of LiAlH₄) is often necessary to drive the reaction to completion.

  • Low Temperature: While initial addition of the substrate to the reducing agent is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion. Check literature protocols for the specific substrate.

  • Solvent Purity: The solvent (typically anhydrous THF or diethyl ether) must be thoroughly dried. The presence of water will consume the hydride reagent, leading to an incomplete reaction.

Question 2: My GC-MS analysis shows a significant peak with a mass corresponding to the loss of chlorine (M-Cl+H). What is this byproduct and how can I avoid it?

Answer: This impurity is likely 2-(4-fluorophenyl)ethanol, the product of a hydrodechlorination side reaction. This is particularly prevalent in catalytic hydrogenation methods but can also occur with chemical hydrides under certain conditions.

  • Cause (Catalytic Hydrogenation): Catalysts like Palladium on Carbon (Pd/C) are highly active for the hydrogenolysis of aryl halides. The C-Cl bond is cleaved and replaced with a C-H bond.

  • Cause (Hydride Reduction): While less common, aggressive reaction conditions with LiAlH₄ (e.g., prolonged heating at high temperatures) can sometimes lead to dehalogenation.

  • Prevention:

    • Avoid Catalytic Hydrogenation: If dehalogenation is a persistent issue, avoid catalytic methods like H₂/Pd-C for this specific transformation.

    • Use Milder Reducing Agents: Consider using a borane complex, such as Borane-THF (BH₃·THF), which is highly effective for reducing carboxylic acids to alcohols with excellent chemoselectivity and a lower risk of dehalogenation.

    • Strict Temperature Control: When using LiAlH₄, maintain the lowest effective temperature to complete the reaction and avoid prolonged heating.

Question 3: After quenching the reaction and performing an aqueous workup, I'm getting a low yield and experiencing problematic emulsions. How can I improve my product recovery?

Answer: Workup procedures for hydride reductions, especially with LiAlH₄, are critical for obtaining good yields and purity.

  • Emulsion Formation: Emulsions are common due to the formation of colloidal aluminum or boron salts. To break these emulsions, try adding a saturated solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate), which chelates the metal salts and helps separate the aqueous and organic layers.

  • Improper Quenching: The Fieser workup is a reliable method for quenching LiAlH₄ reactions. For a reaction with 'x' grams of LiAlH₄, sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Incorrect pH: Ensure the pH of the aqueous layer is properly adjusted. The product alcohol is neutral, but improper pH can affect the solubility of byproducts and the efficiency of the extraction.

Method B: Grignard Reaction of a Phenylmagnesium Halide with Ethylene Oxide

This route involves forming a Grignard reagent from 1-bromo-3-chloro-4-fluorobenzene and then reacting it with ethylene oxide.

Question 1: My Grignard reagent formation is sluggish or fails to initiate. What should I do?

Answer: Grignard reagent formation is notoriously sensitive to reaction conditions.[2]

  • Moisture is the Enemy: The primary cause of failure is the presence of trace amounts of water in the glassware or solvent (diethyl ether or THF). All glassware must be oven- or flame-dried under vacuum or an inert atmosphere. Solvents must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. To activate it, you can add a small crystal of iodine (which will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or physically crush the magnesium turnings in the flask (under inert gas) to expose a fresh surface.[2]

  • Initiation: Add only a small amount of your aryl halide solution to the magnesium first. Wait for signs of reaction (cloudiness, gentle bubbling, heat generation) before adding the rest of the halide dropwise. Gentle warming with a heat gun may be required to start the reaction.[2]

Question 2: I've isolated my product, but it's contaminated with a high-molecular-weight, non-polar impurity. What is this?

Answer: This is almost certainly a biphenyl byproduct, specifically 3,3'-dichloro-4,4'-difluorobiphenyl, formed via a Wurtz coupling reaction.[2]

  • Mechanism: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a coupled dimer (R-R).

  • Prevention: This side reaction is favored by high concentrations of the aryl halide and elevated temperatures. To minimize it:

    • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low.[2]

    • Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which accelerates the coupling reaction.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route generally provides the highest purity for this compound?

The reduction of a high-purity 3-chloro-4-fluorophenylacetic acid derivative (e.g., the methyl ester) with a borane complex (BH₃·THF) is often the cleanest method. This route avoids the formation of the biphenyl impurities common in Grignard reactions and minimizes the risk of hydrodechlorination associated with catalytic hydrogenation.

FAQ 2: What are the recommended methods for purifying the final product?

  • Flash Column Chromatography: This is the most effective method for removing both more polar and less polar impurities. A silica gel column using a gradient solvent system, such as hexane/ethyl acetate, will typically provide excellent separation.

  • Distillation: If the primary impurities have significantly different boiling points from the product, vacuum distillation can be an effective and scalable purification technique.

  • Recrystallization: While the product is often an oil or low-melting solid at room temperature, it may be possible to recrystallize it from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane) at low temperatures.

FAQ 3: How can I effectively monitor the reaction progress and identify byproducts?

  • Thin-Layer Chromatography (TLC): The simplest method to monitor the consumption of starting material and the appearance of the product. Use a UV lamp to visualize the aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts. The mass spectrum will provide the molecular weight of impurities (e.g., confirming dehalogenation or biphenyl formation) and the retention time helps quantify their presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can confirm the structure of the desired product and help identify the structures of major impurities by analyzing their characteristic chemical shifts and coupling constants.

Visualizations & Data
Reaction Pathway Analysis

The following diagram illustrates the desired reduction pathway versus the common hydrodechlorination side reaction.

SM 3-Chloro-4-fluorophenylacetic Acid Product This compound (Desired Product) SM->Product [H] (e.g., LiAlH₄, BH₃) Desired Reduction Byproduct 2-(4-Fluorophenyl)ethanol (Dechlorinated Byproduct) SM->Byproduct H₂/Pd-C or Harsh Hydride Conditions Side Reaction: Hydrodechlorination Start Run Reaction & Analyze Crude Product (TLC, GC-MS) CheckSM Is Starting Material (SM) Present? Start->CheckSM CheckImpurity Is a Major Unknown Impurity Present? CheckSM->CheckImpurity No Incomplete Problem: Incomplete Reaction CheckSM->Incomplete Yes SideReaction Problem: Side Reaction Occurred CheckImpurity->SideReaction Yes Success Reaction Successful. Proceed to Purification. CheckImpurity->Success No SolveIncomplete Solution: 1. Check reagent activity. 2. Increase reagent stoichiometry. 3. Increase reaction time/temp. Incomplete->SolveIncomplete SolveSideReaction Solution: 1. Identify impurity via MS/NMR. 2. Lower reaction temperature. 3. Change reagents (e.g., milder reductant). SideReaction->SolveSideReaction

References

Technical Support Center: Purification of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(3-chloro-4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this halogenated phenylethanol derivative. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Physicochemical Properties & Expected Impurities

Before delving into troubleshooting, a foundational understanding of the target molecule and potential contaminants is paramount. This compound is a substituted phenylethanol, and its purification strategy is dictated by its properties and the impurities from its synthesis.

Synthesis Context: A prevalent synthetic route to this compound is the reduction of its corresponding ketone, 3'-chloro-4'-fluoroacetophenone, typically employing a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

Table 1: Key Compounds in the Purification of this compound

Compound NameStructureMolecular Weight ( g/mol )Physical State at RTKey Role
This compoundthis compound structure174.60Solid[1][2]Target Compound
3'-Chloro-4'-fluoroacetophenone3'-Chloro-4'-fluoroacetophenone structure172.58Solid (m.p. 41-45 °C)[3]Starting Material
Sodium Borohydride (NaBH₄)Sodium Borohydride structure37.83SolidReducing Agent
Borate Esters/SaltsN/AVariableVariableInorganic Byproducts

Primary Impurities to Consider:

  • Unreacted Starting Material: Residual 3'-chloro-4'-fluoroacetophenone.

  • Inorganic Salts: Borate salts formed from the quenching and work-up of the NaBH₄ reaction.[4][5]

  • Solvent Residues: Methanol, ethanol, or extraction solvents (e.g., ethyl acetate, dichloromethane).

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you might encounter during the purification process.

Recrystallization Challenges

Given that this compound is a solid, recrystallization is a primary and highly effective purification technique.[1][2]

Q1: My product "oils out" and does not form crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a solvent system with excessively high dissolving power or a cooling process that is too rapid.

  • Causality: The high concentration of your product in the hot solvent leads to supersaturation at a temperature where the solid is not thermodynamically stable.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling is Crucial: Allow the solution to cool to room temperature slowly on the benchtop, undisturbed. Do not immediately place it in an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[6]

    • Solvent System Modification: If the issue persists, your solvent may be too good. Consider a mixed solvent system. Dissolve your compound in a minimum of a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[6][7] Common solvent pairs to try include ethanol/water and ethyl acetate/hexane.[8]

Q2: I have very poor recovery of my product after recrystallization. What are the likely causes?

A2: Low recovery is a common issue and can stem from several factors related to solubility and experimental technique.

  • Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[9]

    • Cool Thoroughly: Ensure you have allowed sufficient time for crystallization to complete. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can evaporate some of the solvent from the filtrate (the "mother liquor") and attempt a second round of crystallization to recover more material.

    • Check Solvent Choice: Your chosen solvent might have too high a solubility for your compound, even when cold. Re-evaluate your solvent screen to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[9]

Q3: My recrystallized product is still impure, showing the starting ketone by TLC/NMR. How can I improve the purity?

A3: This indicates that the starting material has similar solubility properties to your product in the chosen solvent system, causing it to co-crystallize.

  • Causality: The polarity of the starting ketone and the product alcohol are often similar, leading to co-precipitation.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization is often sufficient to remove trace impurities.

    • Change the Solvent System: A different solvent or solvent pair may offer better discrimination between the product and the impurity. Experiment with solvents of varying polarity. For halogenated aromatic compounds, consider solvent systems like ethanol/water, hexane/acetone, or toluene.[7][10]

    • Pre-Purification with a Wash: Before recrystallization, dissolve the crude product in a suitable solvent like ethyl acetate and wash with a dilute aqueous acid, then a brine solution. This can help remove some impurities.

    • Consider Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography is the next logical step.

Flash Column Chromatography Issues

Flash chromatography is an excellent method for separating compounds with different polarities.

Q4: I can't get good separation between my product and the starting material on a silica gel column. What solvent system should I use?

A4: Achieving good separation relies on selecting an eluent system that provides a significant difference in the retention factors (Rf) of the compounds. The alcohol product is more polar than the ketone starting material and will therefore have a lower Rf on silica gel.

  • Causality: If the eluent is too polar, both compounds will travel up the column too quickly (high Rf), resulting in poor separation. If it's not polar enough, they will remain at the baseline (low Rf).

  • Troubleshooting and Protocol:

    • TLC Optimization is Key: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf of ~0.3 for your target compound.

    • Recommended Starting Gradients: For moderately polar compounds like this compound, a gradient of ethyl acetate in hexanes is a standard and effective choice.

      • Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) to elute any non-polar impurities.

      • Gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to elute your product. The starting ketone will elute before the more polar alcohol product.

    • Alternative Solvent Systems: If ethyl acetate/hexanes fails, consider dichloromethane/methanol for more polar compounds.

Q5: My product is streaking or tailing on the chromatography column. What causes this and how can I prevent it?

A5: Tailing is often a sign of overloading the column or interactions between your compound and the stationary phase.

  • Causality: The acidic nature of silica gel can sometimes cause strong interactions with polar compounds, leading to poor peak shape. Overloading the column with too much crude material also leads to broad, tailing peaks.

  • Troubleshooting Steps:

    • Reduce the Sample Load: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.

    • Dry Loading: Instead of dissolving your sample in the eluent and loading it directly, pre-adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of your column.[11] This often results in sharper bands.

    • Modify the Mobile Phase: If acidic silica is the issue, adding a very small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent can neutralize the active sites on the silica and improve peak shape.

Frequently Asked Questions (FAQs)

Q: Is this compound a solid or a liquid? A: Based on supplier information for isomers and related compounds, this compound is expected to be a solid at room temperature.[1][2] However, its isomer, 2-(4-chloro-2-fluorophenyl)ethanol, is listed as a liquid.[12] It is crucial to observe the physical state of your crude product to guide your purification strategy.

Q: What is a typical work-up procedure for the NaBH₄ reduction of 3'-chloro-4'-fluoroacetophenone? A: A standard work-up involves quenching the reaction, removing the solvent, and performing an extraction.

  • Quench: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining NaBH₄ and hydrolyze the borate esters.[5]

  • Solvent Removal: If the reaction was performed in methanol or ethanol, remove the bulk of the alcohol using a rotary evaporator.[13]

  • Extraction: Add water and a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer a few more times with the organic solvent.

  • Wash and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q: Can I use distillation to purify this compound? A: Distillation is generally suitable for liquids. Since this compound is likely a solid, distillation is not the primary recommended method. If your product is an oil, it may have a high boiling point, potentially requiring vacuum distillation to prevent decomposition. Given the availability of more effective methods like recrystallization and chromatography for solids, these should be prioritized.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol/Water Mixture)
  • Solvent Screening: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too good. If it doesn't, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place your crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition (e.g., 20% Ethyl Acetate in Hexanes) by TLC.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this powder onto the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visual Workflow and Logic Diagrams

Purification_Decision_Tree start Crude this compound observe_state Observe Physical State at RT start->observe_state is_solid Is it a Solid? observe_state->is_solid is_oil Is it an Oil? observe_state->is_oil recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (or fails) is_oil->chromatography Yes distillation Consider Vacuum Distillation is_oil->distillation Alternative success Pure Product recrystallize->success Successful failure Still Impure recrystallize->failure Fails chromatography->success failure->chromatography

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Outcome crude Crude Solid solvent_screen Solvent Screening crude->solvent_screen dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool filter_wash Vacuum Filter & Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product

References

Improving the stability of 2-(3-Chloro-4-fluorophenyl)ethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Chloro-4-fluorophenyl)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for professionals utilizing this compound in their experimental workflows. As a crucial intermediate in various synthetic pathways, maintaining its stability in solution is paramount for achieving reproducible and accurate results. This document provides in-depth, experience-driven answers to common challenges, structured in a question-and-answer format to directly address issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is an aromatic alcohol derivative, often used as a building block in the synthesis of pharmaceuticals. Its structure consists of a di-substituted benzene ring (with chloro and fluoro groups) attached to an ethanol side chain. The primary stability concerns stem from the reactivity of the primary alcohol group, which is susceptible to oxidation, and potential reactions influenced by the electron-withdrawing nature of the halogen substituents on the aromatic ring.

Key factors that can compromise its stability in solution include:

  • Oxidation: The primary alcohol (-CH₂OH) group can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid, especially in the presence of dissolved oxygen, metal ion catalysts, or oxidizing agents.

  • pH-Mediated Reactions: Extreme pH conditions (both acidic and basic) can catalyze degradation. While generally stable at neutral to slightly acidic pH, alkaline conditions can promote certain reactions.[1]

  • Photodegradation: Like many aromatic compounds, prolonged exposure to high-intensity light, particularly UV light, can induce photochemical degradation.

  • Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions.

Q2: What are the initial signs of degradation in my solution?

A2: Visual and analytical indicators can signal degradation.

  • Visual Cues: The appearance of a yellow or brown tint in a previously colorless solution is a common sign of oxidative degradation or the formation of chromophoric impurities. The formation of precipitates or turbidity may indicate the generation of insoluble degradation products.

  • Analytical Cues: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), degradation is evident by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities or degradants.[2][3][4]

Q3: What is the best solvent for preparing a stock solution?

A3: For maximal stability, an anhydrous, high-purity aprotic organic solvent is recommended for preparing a concentrated stock solution.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). These solvents are less reactive than protic solvents (like alcohols) and can dissolve the compound effectively.

  • To Use with Caution: Alcohols like ethanol or methanol can be used but may participate in transesterification reactions if acidic impurities are present.[5]

  • Avoid: Direct dissolution in aqueous buffers for long-term storage is not recommended due to the risk of hydrolysis and microbial growth. Prepare aqueous working solutions fresh from the organic stock solution before each experiment.

Q4: How should I store my stock solution of this compound?

A4: Proper storage is critical for extending the shelf-life of your solution.

  • Temperature: Store stock solutions at -20°C or lower. For isomers of this compound, storage at 2-8°C is sometimes recommended for neat material, but in solution, colder is better to slow kinetic processes.[6]

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.

Troubleshooting Guides

Problem 1: Rapid Purity Loss in Aqueous Buffers

Q: I prepared a 10 mM working solution in a phosphate-buffered saline (PBS) at pH 7.4 for my cell-based assay. HPLC analysis shows a 15% loss of the parent compound after just 6 hours at room temperature. What is causing this, and how can I prevent it?

A: This rapid degradation is likely due to a combination of oxidation and potential pH-catalyzed effects. The primary alcohol is the most probable site of degradation.[7][8] Phosphate buffers themselves do not typically react, but they can contain trace metal impurities that catalyze oxidation.

Causality Explained: The ethanol side chain can be oxidized first to 2-(3-chloro-4-fluorophenyl)acetaldehyde and then further to 2-(3-chloro-4-fluorophenyl)acetic acid. This process can be accelerated by dissolved oxygen in the aqueous medium and trace metal ions (e.g., Fe²⁺, Cu²⁺) often present in buffer salts.

cluster_0 Diagnosis cluster_1 Analysis & Solution A Initial Observation: Rapid purity loss in PBS (pH 7.4) B Hypothesis: Oxidation and/or pH instability A->B C Experiment 1: Deoxygenate Buffer Prepare PBS, sparge with N2/Ar gas. Prepare fresh solution. B->C D Experiment 2: Add Chelator Add 0.1 mM EDTA to standard PBS. Prepare fresh solution. B->D E Experiment 3: pH Study Prepare solutions in buffers at pH 5.0, 6.0, and 7.4. B->E F Analyze all samples by HPLC at T=0 and T=6h C->F D->F E->F G Compare Results: - Is deoxygenated buffer more stable? - Does EDTA prevent degradation? - Is stability better at lower pH? F->G H Implement Optimal Conditions: - Use sparged, slightly acidic buffer (e.g., pH 6.0 Citrate-Phosphate). - Add EDTA as a precaution. - Always prepare solutions fresh. G->H

Caption: Workflow for troubleshooting aqueous instability.

  • Buffer Preparation: Prepare three physiologically relevant buffers:

    • 50 mM Sodium Citrate, pH 5.0

    • 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

    • 50 mM HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), pH 7.4

  • Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Dilute this stock into each of the three buffers to a final concentration of 100 µg/mL.

  • Incubation: Aliquot samples from each buffer into separate, sealed amber vials. Store one set at room temperature (20-25°C) and another at 37°C (if relevant to your assay). Keep a T=0 sample for each condition at -20°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH and temperature condition. This will reveal the optimal pH for short-term stability. Generally, slightly acidic conditions are favored for phenolic compounds.[9]

pH ConditionBuffer SystemExpected Relative StabilityRationale
5.0Sodium CitrateHighReduces susceptibility to base-catalyzed oxidation. Citrate also acts as a mild metal chelator.
6.0MESGood-HighCloser to neutral but still on the acidic side, often a good compromise.
7.4HEPES/PBSModerate-LowNear-physiological pH may be more conducive to oxidative degradation.[1]
Problem 2: Solution Precipitation Upon Dilution or Storage

Q: I have a 100 mM stock solution in DMSO. When I dilute it into my aqueous assay medium, the solution becomes cloudy. What is happening?

A: This is a classic solubility issue. This compound has limited solubility in pure aqueous solutions. While DMSO is an excellent solvent for the compound, when the stock is diluted into a medium that is >99% aqueous, the concentration of the organic co-solvent (DMSO) may be too low to keep the compound dissolved, causing it to precipitate.

Causality Explained: The "like dissolves like" principle applies here. The compound is moderately polar but has significant non-polar character from the aromatic ring. Highly polar solvents like water are not ideal for solubilizing it at high concentrations without the aid of a co-solvent.

  • Prepare a Serial Dilution: In a series of clear glass vials, prepare your final assay buffer.

  • Spike with Stock: Add increasing volumes of your 100 mM DMSO stock solution to the vials to create a range of final theoretical concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final percentage of DMSO is constant and below the tolerance level of your assay (typically <0.5%).

  • Visual Inspection: Mix each vial thoroughly by vortexing. Let them stand for 30 minutes at the assay temperature. Visually inspect for any signs of cloudiness or precipitate against a dark background.

  • Microscopic Examination: For ambiguous results, place a drop of the solution on a microscope slide to check for micro-precipitates.

  • Define Limit: The highest concentration that remains perfectly clear is your practical working solubility limit in that specific medium. Always work at or below this concentration.

Common Lab SolventPolarity IndexSolubility ProfileRecommendation
Water1.000LowNot recommended for stock solutions.
DMSO0.444HighExcellent for high-concentration stocks.
Ethanol0.654GoodGood for intermediate dilutions; ensure it's compatible with the final assay.
Acetonitrile0.460GoodGood alternative to DMSO for stock solutions.
Hexane0.009LowNot suitable.
(Data sourced from various solvent property tables)[10][11][12][13]
Problem 3: Inconsistent Biological Assay Results

Q: My dose-response curves are inconsistent between experiments performed on different days. Could this be a compound stability issue?

A: Absolutely. Inconsistent results are a hallmark of a compound degrading in the assay medium during the incubation period. The effective concentration of the active compound decreases over time, leading to variable biological effects.

Causality Explained: If the compound degrades during a 24- or 48-hour cell incubation at 37°C, the cells are exposed to a continuously decreasing concentration of the active molecule. Furthermore, the degradation products themselves could be inert, partially active, or even cytotoxic, further confounding the results. Forced degradation studies are designed to identify these potential issues.[14][15][16][17][18]

cluster_0 Pre-Experiment Setup cluster_1 Incubation & Sampling cluster_2 Analysis & Action A Prepare Compound in Final Assay Medium (e.g., DMEM + 10% FBS) B Create Two Incubation Sets: 1. 'Cell-Free' Control 2. 'With-Cells' Experimental A->B C Incubate both sets under standard assay conditions (37°C, 5% CO2) D Sample at Key Time Points: T=0, T=4h, T=12h, T=24h C->D E Process Samples: - For 'With-Cells', pellet cells and collect supernatant. - For 'Cell-Free', just collect medium. - Quench reaction (e.g., add ACN, freeze). D->E F Analyze all time points by LC-MS/MS to quantify parent compound E->F G Plot Concentration vs. Time Is degradation >10% over assay duration? F->G H Decision Point G->H I If Stable: Issue is not compound stability. Troubleshoot other assay parameters. H->I No J If Unstable: Modify protocol. - Reduce incubation time. - Dose multiple times. - Use a more stable buffer system. H->J Yes

Caption: Workflow for assessing compound stability in a biological assay.

This protocol helps differentiate between chemical degradation (observed in the cell-free control) and cell-mediated metabolism (difference between the cell-free and with-cells sets). By quantifying the parent compound at the beginning and end of your experiment, you can confirm whether the delivered dose remains consistent.

References

Technical Support Center: Troubleshooting HPLC Separation of 2-(3-Chloro-4-fluorophenyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-Chloro-4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the challenging isomers of this compound. As a substituted phenylethanol, this analyte presents two primary separation challenges: distinguishing between positional isomers and resolving its chiral enantiomers. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve robust and reliable separations.

Section 1: Foundational Knowledge: Understanding the Analyte and Its Isomers

A successful separation begins with a thorough understanding of the analyte. This compound can exist in multiple isomeric forms that are critical to distinguish, particularly in pharmaceutical development where different isomers can have varied pharmacological and toxicological profiles.

  • Positional Isomers: These isomers have the same molecular formula (C₈H₈ClFO) but differ in the placement of the chloro and fluoro substituents on the phenyl ring. For example, this compound is a positional isomer of 2-(2-Chloro-4-fluorophenyl)ethanol.[1][2] These subtle structural differences require highly selective chromatographic conditions for resolution.

  • Enantiomers (Optical Isomers): The core molecule contains a chiral center at the carbon atom bonded to the hydroxyl group. This gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and can only be separated using a chiral selector, such as a Chiral Stationary Phase (CSP).[3][4]

G cluster_main 2-(Chloro-fluorophenyl)ethanol Isomers cluster_positional Positional Isomers cluster_chiral Enantiomers (of each positional isomer) A C₈H₈ClFO B This compound A->B Different substituent positions C 2-(2-Chloro-4-fluorophenyl)ethanol E (S)-enantiomer B->E Chiral Center D Other Positional Variants F (R)-enantiomer

Caption: Logical relationship between positional and enantiomeric isomers.

Below is a summary of key physicochemical properties for a representative isomer.

PropertyValueSource
Molecular Formula C₈H₈ClFO[1]
Molecular Weight 174.60 g/mol [1]
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Section 2: Troubleshooting Guide: Common Separation Problems & Solutions

This section addresses specific issues you may encounter during method development and routine analysis, presented in a question-and-answer format.

Q1: I am seeing poor or no resolution between my positional isomers. How can I improve it?

Answer: Poor resolution between positional isomers is a common challenge due to their similar hydrophobicity. A resolution (Rs) value of 1.5 or greater is the goal for accurate quantification.[5] Achieving this requires optimizing selectivity (α) and efficiency (N).[6] Here is a systematic approach.

G start Start: Poor Resolution (Rs < 1.5) step1 Step 1: Optimize Mobile Phase - Adjust % Organic (ACN/MeOH) - Test ACN vs. MeOH start->step1 step2 Step 2: Change Stationary Phase - Switch from C18 to Phenyl or PFP column - Exploit π-π interactions step1->step2 If resolution still poor step3 Step 3: Increase Efficiency (N) - Use smaller particle column (e.g., <3 µm) - Increase column length step2->step3 For further improvement end End: Baseline Resolution (Rs ≥ 1.5) step3->end

Caption: Workflow for improving positional isomer resolution.

Causality-Driven Insights:

  • Mobile Phase Optimization: The first and simplest adjustment is to alter the mobile phase composition.[5] Changing the percentage of the organic modifier (%B) affects the retention factor (k). Decreasing the organic content increases retention and may improve separation.[6] More powerfully, switching between acetonitrile (ACN) and methanol can significantly alter selectivity (α) because they have different interactions with the analyte and stationary phase.[7]

  • Stationary Phase Selectivity: If mobile phase adjustments are insufficient, the stationary phase is the most powerful tool to change selectivity.[6][8] While C18 columns separate primarily on hydrophobicity, positional isomers often have very similar hydrophobic characters.

    • Phenyl-based columns (e.g., Phenyl-Hexyl): These phases offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and your halogenated aromatic analyte.[9][10]

    • Pentafluorophenyl (PFP) columns: PFP phases provide unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, making them highly effective for separating halogenated compounds and positional isomers.[11]

  • Efficiency Enhancement: Increasing column efficiency (N) leads to sharper, narrower peaks, which are easier to resolve.[8] This can be achieved by:

    • Using a column with smaller particles (e.g., sub-2 µm for UHPLC or solid-core particles).[5]

    • Increasing the column length, though this will increase run time and backpressure.[7]

Experimental Protocol: Screening Alternative Stationary Phases

  • Baseline Establishment: Inject your isomer mixture onto your standard C18 column using the best mobile phase conditions identified. Record retention times and resolution.

  • Column Selection: Acquire a Phenyl-Hexyl and/or a PFP column of similar dimensions (length, internal diameter, particle size) to your C18 column for a fair comparison.

  • Initial Phenyl/PFP Run: Install the new column and equilibrate thoroughly. Use the same mobile phase and gradient conditions as the C18 baseline run.

  • Analysis: Compare the chromatograms. Look for changes in elution order and, most importantly, an increase in the resolution between the critical isomer pair. The change in selectivity may significantly alter the chromatogram.[11]

  • Optimization: Fine-tune the mobile phase composition (%B and ACN vs. MeOH) on the column that provides the best selectivity to achieve baseline resolution (Rs ≥ 1.5).

Q2: I need to separate the (R)- and (S)-enantiomers. Where do I start?

Answer: Separating enantiomers requires a chiral environment. This is almost always achieved by using a Chiral Stationary Phase (CSP).[3] The selection of the right CSP is largely empirical, so a screening approach is the most effective strategy.[12] Polysaccharide-based CSPs (e.g., coated or immobilized cellulose and amylose derivatives) are a powerful and versatile starting point.

Key Principles for Chiral Separation:

  • Mechanism: Chiral recognition relies on forming transient diastereomeric complexes between the enantiomers and the CSP. A minimum of three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance) is generally required for separation.[4]

  • Mobile Phase: The mobile phase plays a critical role. In normal-phase mode (e.g., Hexane/Ethanol), interactions are primarily hydrogen bonding. In reversed-phase mode (e.g., ACN/Water), hydrophobic and inclusion complexing mechanisms can dominate.[13][14]

Experimental Protocol: Chiral Stationary Phase (CSP) Screening

  • CSP Selection: Select a small set of CSPs with different chiral selectors. A good starting point includes:

    • An amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) derivative).

    • A cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) derivative).

    • A cyclodextrin-based CSP if inclusion complexing is anticipated.[13]

  • Mode Selection: Screen each column under both normal-phase (NP) and reversed-phase (RP) conditions, as the selectivity can be dramatically different.

  • Execution: Perform initial injections on each column/mobile phase combination. Use the generic starting conditions outlined in the table below.

  • Evaluation: Analyze the results for any sign of peak splitting or separation. The goal of the screen is not to achieve baseline resolution immediately but to identify a promising column and mobile phase system.

  • Optimization: Once a promising system is identified, optimize the separation by fine-tuning the mobile phase composition (e.g., adjusting the alcohol modifier in NP or the organic content in RP) and temperature.

Table of Initial CSP Screening Conditions

ModeStationary Phase TypeMobile Phase AMobile Phase BGradient/Isocratic
Normal Phase Polysacchariden-HexaneEthanol or IsopropanolIsocratic 90:10 (A:B)
Reversed Phase PolysaccharideWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidIsocratic 50:50 (A:B)
Reversed Phase CyclodextrinWater + 0.1% Formic AcidAcetonitrileIsocratic 70:30 (A:B)
Q3: I am observing unexpected "ghost peaks" in my chromatogram. How do I identify and eliminate them?

Answer: Ghost peaks, also known as artifact or system peaks, are signals that appear in blank runs and can interfere with the analysis of your actual sample.[15] They are particularly common in gradient elution. The cause is always contamination from one of three sources: the mobile phase, the LC system, or the sample preparation process.[16][17] A systematic process of elimination is the best way to identify the source.

G start Ghost Peak Observed q1 Run gradient with no injection. Peak still present? start->q1 res1_yes Source is Mobile Phase or Pump/Mixer - Prepare fresh mobile phase - Clean solvent reservoirs q1->res1_yes Yes res1_no Source is downstream of pump (Autosampler, Column, Detector) q1->res1_no No end Ghost Peak Eliminated res1_yes->end q2 Inject mobile phase from a clean vial. Peak still present? res1_no->q2 res2_yes Source is Autosampler Carryover - Clean injection needle and port - Optimize needle wash method q2->res2_yes Yes res2_no Source is Sample Preparation - Check vials, caps, filters, and sample solvent for contamination q2->res2_no No res2_yes->end res2_no->end

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Experimental Protocol: Isolating the Source of Ghost Peaks

  • Gradient Blank (No Injection): Run your full gradient method without making an injection. Do not even cycle the injection valve.[18] If the ghost peak appears, the contamination is in your mobile phase or the fluidic path from the reservoirs to the detector.[16][18]

    • Remedy: Prepare fresh, HPLC-grade mobile phase in scrupulously clean glassware. If the problem persists, contamination may be in the pump or mixer.[16]

  • Solvent Injection: If the peak did not appear in Step 1, perform an injection using your mobile phase as the sample from a clean, sealed vial. If the ghost peak now appears, the contamination is likely carryover from the autosampler.[17]

    • Remedy: Clean the injector needle and sample loop. Develop a more rigorous needle wash method using a strong solvent.

  • Sample Preparation Blank: If the peak did not appear in Step 2, the source is likely from your sample preparation. This could be contaminated vials, caps, filters, or the solvent used to dissolve your sample.[15]

    • Remedy: Test each component individually. Prepare a blank using a new vial, cap, and fresh solvent to confirm.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best starting column for separating positional isomers of this compound? While a standard C18 column is a common starting point for many methods, for positional isomers of halogenated aromatic compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is often a better choice.[9][11] These columns provide alternative selectivity mechanisms, such as π-π interactions, that can effectively differentiate between the subtle structural differences of the isomers.[10]

  • FAQ 2: Will changing the mobile phase pH help separate these isomers? For this compound, which is a neutral alcohol, changing the mobile phase pH will have little to no effect on the retention of the molecule itself.[19] The primary role of pH is to control the ionization state of acidic or basic analytes to manipulate their retention.[20][21] However, operating at a low pH (e.g., with 0.1% formic acid) can sometimes improve peak shape by suppressing the ionization of free silanol groups on the silica surface, reducing secondary interactions.[22]

  • FAQ 3: Can I use the same column for both positional and chiral separations? No. The separation of positional isomers is an achiral separation that relies on standard stationary phases like C18 or Phenyl. The separation of enantiomers is a chiral separation that requires a specialized Chiral Stationary Phase (CSP).[3][23] These are two distinct chromatographic challenges requiring different column technologies.

  • FAQ 4: My retention times are drifting. What should I check first? Retention time variability is often caused by a few key factors. First, ensure your mobile phase is well-mixed, degassed, and prepared consistently each time. Second, check for leaks in the pump, connections, or seals. Third, confirm that the column temperature is stable and controlled, as temperature fluctuations can significantly impact retention times. Finally, ensure the column is fully equilibrated before starting your analytical sequence.

References

Technical Support Center: Minimizing Byproduct Formation in Reactions of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-chloro-4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common reactions involving this key intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic routes for higher purity and yield.

I. Synthesis of this compound: A Troubleshooting Guide

The most common route to this compound is the reduction of a corresponding carbonyl compound, typically 3-chloro-4-fluorophenylacetic acid or its derivatives. This section will address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are the common methods for synthesizing this compound?

A1: The primary method is the reduction of 3-chloro-4-fluorophenylacetic acid or its corresponding ester or acyl chloride. Common reducing agents include borane complexes (e.g., BH₃·THF) and lithium aluminum hydride (LiAlH₄).[1][2][3][4][5]

Q2: I am observing incomplete reduction of my starting material. What are the likely causes and solutions?

A2: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. For borane reductions of carboxylic acids, a 1:1 molar ratio is typically required.[1]

  • Reaction Temperature: Some reductions, particularly with borane, can be sluggish at room temperature and may require gentle heating (40-50 °C) to proceed to completion.[1]

  • Purity of Starting Material: Impurities in the starting acid or derivative can interfere with the reduction. Ensure the starting material is of high purity.

Q3: My final product is contaminated with a chlorinated byproduct. What is this and how can I avoid it?

A3: A common byproduct is the corresponding dichloro-derivative, arising from over-reduction or side reactions with the chlorinating agent used to prepare the acyl chloride precursor. To minimize this, ensure complete removal of any residual chlorinating agent (e.g., thionyl chloride) before the reduction step.

Troubleshooting Guide: Synthesis Byproducts
Observed Byproduct Potential Cause Recommended Solution
Unreacted 3-chloro-4-fluorophenylacetic acidIncomplete reactionIncrease reaction time, temperature, or amount of reducing agent.[1]
1,2-Bis(3-chloro-4-fluorophenyl)ethaneDimerization of the corresponding benzyl halide (if formed in situ)This is less common in reductions but can occur if reaction conditions promote radical formation. Ensure an inert atmosphere.
Over-reduction to 3-chloro-4-fluorotolueneHarsh reaction conditions with powerful reducing agentsUse a milder reducing agent or control the reaction temperature carefully.

II. Oxidation of this compound: A Troubleshooting Guide

The oxidation of this compound to the corresponding aldehyde, 2-(3-chloro-4-fluorophenyl)acetaldehyde, is a common transformation. However, over-oxidation is a frequent issue.

Frequently Asked Questions (FAQs): Oxidation

Q1: What are the recommended oxidizing agents for converting this compound to the aldehyde?

A1: Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common choice.[6][7][8][9][10] Other options include Swern oxidation and Dess-Martin periodinane (DMP) oxidation.[6]

Q2: My oxidation reaction is producing 3-chloro-4-fluorophenylacetic acid. How can I prevent this?

A2: The formation of the carboxylic acid is due to over-oxidation of the intermediate aldehyde. This can be minimized by:

  • Using a Mild Oxidizing Agent: PCC is specifically designed to stop the oxidation at the aldehyde stage.[7][8]

  • Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is more susceptible to further oxidation.[7][8] Ensure all glassware and solvents are dry.

  • Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.5 equivalents for PCC).[11]

Troubleshooting Guide: Oxidation Byproducts
Observed Byproduct Potential Cause Recommended Solution
3-Chloro-4-fluorophenylacetic acidOver-oxidation of the aldehydeUse a mild oxidizing agent like PCC under anhydrous conditions.[7][8]
Unreacted this compoundIncomplete reactionIncrease the amount of oxidizing agent or the reaction time.
Polymeric materialsInstability of the aldehyde productThe aldehyde can be prone to polymerization, especially under acidic or basic conditions. It is often best to use the crude aldehyde immediately in the next step.

III. Esterification of this compound: A Troubleshooting Guide

Esterification is another common reaction of this compound. Byproduct formation can occur due to side reactions of the alcohol or the coupling agents.

Frequently Asked Questions (FAQs): Esterification

Q1: What are the common methods for esterifying this compound?

A1: Common methods include reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine.[12][13]

Q2: I am observing the formation of an alkene byproduct during my esterification. What is happening?

A2: This is likely due to the dehydration of the alcohol to form 3-chloro-4-fluorostyrene. This is more common under strongly acidic and high-temperature conditions.

Q3: My esterification is slow or incomplete. What can I do?

A3: Slow esterification can be due to steric hindrance or electronic effects. Consider using a more reactive acylating agent, such as an acyl chloride, or a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).

Troubleshooting Guide: Esterification Byproducts
Observed Byproduct Potential Cause Recommended Solution
3-Chloro-4-fluorostyreneDehydration of the alcoholAvoid high temperatures and strong acids. Consider using milder esterification methods, such as reaction with an acyl chloride in the presence of a non-nucleophilic base.[14][15][16]
Di- (3-chloro-4-fluorophenyl)ethyl etherEther formation as a side reaction of the alcoholThis is more likely under acidic conditions. Use of an acyl chloride or anhydride can minimize this.
Byproducts from the coupling agentReaction of the coupling agent with itself or the solventChoose a coupling agent that produces easily removable byproducts. For example, the byproducts of o-NosylOXY can be recovered and reused.

IV. Visualizing Reaction Pathways and Byproduct Formation

To further aid in understanding and troubleshooting, the following diagrams illustrate the key reaction pathways and potential byproduct formations.

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound Starting Material 3-Chloro-4-fluorophenylacetic acid Desired Product This compound Starting Material->Desired Product Reduction (e.g., BH3) Incomplete Reduction Unreacted Starting Material Starting Material->Incomplete Reduction Insufficient reagent/time/temp

Caption: Synthesis of the target alcohol and a common byproduct.

Oxidation_Troubleshooting cluster_oxidation Oxidation of this compound Starting Alcohol This compound Desired Aldehyde 2-(3-Chloro-4-fluorophenyl)acetaldehyde Starting Alcohol->Desired Aldehyde Mild Oxidation (e.g., PCC) Over-oxidation 3-Chloro-4-fluorophenylacetic acid Desired Aldehyde->Over-oxidation Harsh conditions/water present

Caption: Oxidation pathway and the common over-oxidation byproduct.

Esterification_Troubleshooting cluster_esterification Esterification of this compound Starting Alcohol This compound Desired Ester Corresponding Ester Starting Alcohol->Desired Ester Esterification Dehydration 3-Chloro-4-fluorostyrene Starting Alcohol->Dehydration Acidic conditions/heat

References

Technical Support Center: Scaling Up the Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol. As a key intermediate in the development of various pharmaceuticals, robust and scalable synthetic methods are crucial. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and scalable methods involve the reduction of a corresponding carbonyl compound. This guide will focus on two primary, industrially relevant pathways:

  • Reduction of 3-Chloro-4-fluorophenylacetic Acid: A reliable method that utilizes a readily available starting material.

  • Grignard Reaction with an Aldehyde: A classic carbon-carbon bond-forming reaction offering an alternative route.

Each pathway presents its own set of challenges and optimization parameters, which will be addressed in the following sections.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis via Reduction of 3-Chloro-4-fluorophenylacetic Acid

Question 1: My reduction of 3-chloro-4-fluorophenylacetic acid with sodium borohydride is sluggish or incomplete. What are the likely causes and solutions?

Answer:

This is a common issue when using sodium borohydride alone for the reduction of carboxylic acids, as it is generally not a sufficiently strong reducing agent for this transformation. To overcome this, an activating agent is necessary.

  • Causality: Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids. The carboxylate anion, formed by the deprotonation of the carboxylic acid by the basic borohydride, is electron-rich and thus resistant to nucleophilic attack by the hydride.

  • Field-Proven Insight & Solution: The addition of iodine (I₂) to the reaction mixture in situ generates borane (BH₃) or diborane (B₂H₆), which are much more effective reducing agents for carboxylic acids.[1][2] A patent for a similar transformation suggests using a combination of sodium borohydride and iodine in an ethereal solvent like tetrahydrofuran (THF).[3]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: While not as stringent as with lithium aluminum hydride (LAH), moisture will consume the reducing agent. Use dry solvents and glassware.

      • Reagent Stoichiometry: A molar excess of both NaBH₄ and I₂ is typically required. A common starting point is approximately 2-3 equivalents of NaBH₄ and 1-1.5 equivalents of I₂ relative to the carboxylic acid.

      • Order of Addition: Add the carboxylic acid solution to a suspension of NaBH₄ in THF first. Then, add the iodine solution dropwise. This order is crucial for the efficient generation of the active reducing species.[1]

      • Temperature Control: The addition of iodine can be exothermic. Maintain the reaction temperature at 0-10 °C during the addition, then allow it to warm to room temperature and potentially reflux to drive the reaction to completion.[3]

Question 2: After workup of the NaBH₄/I₂ reduction, I have a significant amount of an inseparable, iodine-containing byproduct. What is it and how can I avoid it?

Answer:

The likely byproduct is an iodo-ether, formed from the cleavage of the THF solvent by the reaction intermediates.

  • Causality: The reaction of borane with THF can lead to ring-opening of the ether, which can be trapped by iodide ions present in the reaction mixture.

  • Field-Proven Insight & Solution: While difficult to completely avoid, its formation can be minimized by careful control of reaction time and temperature. Additionally, a specific workup procedure can help remove it.

    • Troubleshooting Steps:

      • Minimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

      • Aqueous Ammonia Wash: An aqueous ammonia or sodium thiosulfate wash during the workup can help to remove residual iodine and some iodine-containing byproducts.

Question 3: I am considering using Lithium Aluminum Hydride (LAH) for the reduction. What are the primary concerns?

Answer:

While LAH is a potent reducing agent for carboxylic acids, its high reactivity necessitates stringent safety precautions and may not be ideal for scaling up without specialized equipment.

  • Causality: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It is also pyrophoric under certain conditions.

  • Field-Proven Insight & Solution: If LAH is the chosen reagent, absolute anhydrous conditions are paramount.

    • Safety & Handling Precautions:

      • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Anhydrous solvents (typically THF or diethyl ether) must be used.

      • The reaction should be conducted under an inert atmosphere.

      • The reaction must be cooled in an ice bath during the addition of LAH and the carboxylic acid.

      • A careful, sequential quenching procedure (e.g., Fieser workup with water, then 15% NaOH solution, then more water) is essential to safely neutralize the excess LAH.

Synthesis via Grignard Reaction

Question 4: I am attempting to form the Grignard reagent from a suitable 3-chloro-4-fluorohalobenzene, but the reaction won't initiate. What can I do?

Answer:

Initiation is a common hurdle in Grignard reagent formation. The primary barrier is the passivating oxide layer on the magnesium metal surface.

  • Causality: Magnesium readily oxidizes in air, forming a layer of magnesium oxide (MgO) that prevents the reaction with the alkyl or aryl halide.[4]

  • Field-Proven Insight & Solution: Several activation methods can be employed to expose a fresh magnesium surface.

    • Troubleshooting Steps:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to break the oxide layer.

      • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, and the disappearance of the characteristic purple or brown color is often an indicator of reaction initiation.[4]

      • Use of an Initiator: Add a few drops of a more reactive halide, such as 1,2-dibromoethane. It will react to form ethylene gas and MgBr₂, which helps to clean the magnesium surface.

      • Ensure Purity of Halide: The starting 3-chloro-4-fluorohalobenzene must be free of water and other protic impurities.

Question 5: My Grignard reaction is giving a low yield of the desired alcohol and a significant amount of a higher molecular weight byproduct. What is happening?

Answer:

A common side reaction in Grignard syntheses is the formation of a biphenyl-type compound through Wurtz-Fittig coupling.

  • Causality: The Grignard reagent can react with the unreacted aryl halide in a coupling reaction, leading to the formation of a biaryl compound.[5]

  • Field-Proven Insight & Solution: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.

    • Troubleshooting Steps:

      • Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which can promote the coupling side reaction.

      • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for the formation of aryl Grignard reagents as it can better solvate the organomagnesium species.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A1: The reduction of 3-chloro-4-fluorophenylacetic acid is generally more amenable to scaling up. The reagents (NaBH₄ and I₂) are easier and safer to handle in large quantities compared to the stringent anhydrous and inert conditions required for a large-scale Grignard reaction. Furthermore, the starting carboxylic acid is often more readily available and less expensive than the corresponding di-halogenated benzene required for the Grignard route.

Q2: Can I use other reducing agents besides NaBH₄/I₂ or LAH?

A2: Yes, other reducing agents can be employed. Borane-THF complex (BH₃·THF) is a very effective and selective reagent for the reduction of carboxylic acids. It is generally considered safer to handle than LAH.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under a UV lamp. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the best methods for purifying the final product?

A4: The primary method for purification is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. For larger scales, fractional distillation under reduced pressure may be a viable option if the product is thermally stable.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: ~7.0-7.3 ppm (multiplets)

    • -CH₂-OH: ~3.8-3.9 ppm (triplet)

    • Ar-CH₂-: ~2.8-2.9 ppm (triplet)

    • -OH: A broad singlet, variable chemical shift

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: ~115-160 ppm (with C-F coupling)

    • -CH₂-OH: ~60-65 ppm

    • Ar-CH₂-: ~35-40 ppm

It is crucial to obtain and interpret the actual spectra of your synthesized product for confirmation of its identity and purity.

Part 3: Experimental Protocols and Data

Detailed Protocol: Synthesis of this compound via Reduction of 3-Chloro-4-fluorophenylacetic Acid

This protocol is adapted from a procedure for a structurally similar compound.[3]

Reaction Scheme:

G start 3-Chloro-4-fluorophenylacetic Acid product This compound start->product reagents 1) NaBH4, I2, THF 2) Aqueous Workup

Chemical Reaction Pathway

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Chloro-4-fluorophenylacetic acid188.5910.01.0
Sodium borohydride (NaBH₄)37.8325.02.5
Iodine (I₂)253.8112.51.25
Tetrahydrofuran (THF), anhydrous---
Methanol---
20% Aqueous Potassium Hydroxide (KOH)---
Dichloromethane (DCM)---
Saturated aqueous sodium chloride (brine)---
Anhydrous sodium sulfate (Na₂SO₄)---

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium borohydride (0.95 g, 25.0 mmol) and anhydrous THF (50 mL).

  • Addition of Carboxylic Acid: In a separate flask, dissolve 3-chloro-4-fluorophenylacetic acid (1.89 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred suspension of NaBH₄ at room temperature.

  • Addition of Iodine: In another flask, dissolve iodine (3.17 g, 12.5 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 30 °C using a water bath if necessary.

  • Reaction: After the addition of iodine is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol (20 mL) dropwise to quench the excess reducing agent.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • Add 20% aqueous KOH solution (50 mL) to the residue and stir for 30 minutes.

    • Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Experimental Workflow Diagram:

G setup Reaction Setup: NaBH4 in THF under N2 add_acid Add 3-chloro-4-fluorophenylacetic acid solution in THF setup->add_acid add_iodine Add Iodine solution in THF (maintain T < 30°C) add_acid->add_iodine react Stir at room temperature (2-4 hours, monitor by TLC) add_iodine->react quench Quench with Methanol at 0°C react->quench workup Workup: Solvent removal, KOH wash, DCM extraction, Brine wash quench->workup purify Purification: Column Chromatography workup->purify product Pure this compound purify->product

Synthesis Workflow

References

Technical Support Center: Overcoming Poor Solubility of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with the active pharmaceutical ingredient (API) 2-(3-Chloro-4-fluorophenyl)ethanol. Poor aqueous solubility is a significant hurdle in drug development, impacting everything from early-stage in vitro assays to final formulation and bioavailability. This document provides a structured approach to troubleshooting these issues, offering both theoretical explanations and practical, step-by-step protocols to systematically enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffer (e.g., PBS pH 7.4) have failed. Why is this happening?

A: Based on its chemical structure—a halogenated phenyl ring—this compound is predicted to be a hydrophobic, non-polar molecule. Such compounds inherently have low aqueous solubility because they cannot effectively form hydrogen bonds with water. According to the Biopharmaceutical Classification System (BCS), drugs with low solubility and potentially high permeability are classified as BCS Class II.[1][2][3] The bioavailability of these drugs is often limited by their dissolution rate.[2] Direct dissolution in aqueous buffers is therefore not expected to be successful.

Q2: What are the first-line strategies I should consider for a compound like this?

A: For early-stage research and in vitro screening, the primary goal is often to achieve a sufficient concentration in a physiologically relevant medium. The most direct first-line strategies are:

  • Use of an Organic Co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then dilute it into your aqueous medium.[4][5]

  • pH Adjustment: If the compound has an ionizable group (an acidic or basic functional group), altering the pH of the medium can dramatically increase solubility.[][7]

  • Use of Solubilizing Excipients: For more advanced formulations, excipients like cyclodextrins or surfactants can be employed to encapsulate the hydrophobic molecule and increase its apparent solubility.[8][9][10]

Q3: How do I determine if this compound has an ionizable group for pH modification?

A: The structure, this compound, contains a primary alcohol (-OH) group. Alcohols are generally considered neutral but can be weakly acidic with a high pKa (typically ~16-18), meaning they will only deprotonate at a very high pH. Therefore, pH adjustment is unlikely to be an effective strategy for this specific molecule within a physiologically relevant pH range (1-8). This makes co-solvency and complexation more viable approaches.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.

This is a classic issue for poorly soluble compounds, indicating that the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit, even with a small percentage of co-solvent.

  • Final Concentration is Too High: The most common reason for precipitation is that the target concentration is simply too high for the aqueous system to support.

    • Solution: Systematically lower the final concentration of the compound in your experiment. Determine the highest workable concentration that remains in solution.[11]

  • Insufficient Co-solvent Percentage: The final percentage of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.

    • Solution: If your experimental system can tolerate it, increase the final percentage of the co-solvent.[11] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.

  • Kinetic vs. Thermodynamic Solubility: You may be creating a temporary, supersaturated solution that is kinetically stable for a short time before crashing out.

    • Solution: Prepare dilutions immediately before use.[11] Vigorous mixing or vortexing during dilution can sometimes help, but it may also accelerate precipitation if the solution is highly supersaturated.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Chloro-4-fluorophenyl)ethanol (CAS: 340825-21-0) is a substituted phenylethyl alcohol featuring a halogenated aromatic ring.[1] This structural motif is of significant interest in medicinal chemistry and materials science, as the specific substitution pattern of chlorine and fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a valuable synthetic intermediate for the construction of more complex molecular architectures in pharmaceutical and agrochemical research.

This guide provides an in-depth comparison of two primary synthetic routes for preparing this compound, designed for researchers, chemists, and process development professionals. We will dissect each pathway, evaluating them on metrics including yield, safety, scalability, and reagent accessibility. Our analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a comprehensive framework for selecting the optimal synthesis strategy for your laboratory or production needs.

Route 1: Reduction of 3-Chloro-4-fluorophenylacetic Acid

This is arguably the most direct and common approach, starting from the corresponding carboxylic acid, 3-Chloro-4-fluorophenylacetic acid (CAS: 705-79-3), which is a readily available commercial reagent.[2][3] The core of this strategy is the reduction of the carboxylic acid functional group to a primary alcohol.

Mechanistic Principle: The conversion of a carboxylic acid to an alcohol requires a potent reducing agent capable of reducing the highly oxidized carbonyl carbon. The choice of reagent is critical and dictates the reaction conditions, safety protocols, and work-up procedure.

Key Reagent Considerations:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently reduces carboxylic acids. However, it is highly pyrophoric and reacts violently with water and protic solvents, necessitating strict anhydrous conditions and careful handling.

  • Borane Complexes (B₂H₆, BH₃·THF, BH₃·SMe₂): These reagents are also effective for reducing carboxylic acids and are generally considered safer and more selective than LiAlH₄. They are less reactive towards many other functional groups.

  • Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is typically not strong enough to reduce carboxylic acids, its reactivity can be enhanced by additives. A notable example is the use of iodine (I₂) in conjunction with NaBH₄, which in-situ generates a borane species, providing a convenient and safer alternative to handling borane gas or its complexes directly.[4]

Below is a logical workflow for the reduction pathway.

cluster_0 Route 1: Carboxylic Acid Reduction start Starting Material: 3-Chloro-4-fluorophenylacetic Acid reaction Reduction Reaction (0°C to Room Temp) start->reaction reagent Reducing Agent (e.g., NaBH₄ / I₂ in THF) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.

Route 2: Grignard Reagent Addition to an Electrophile

This classic organometallic approach builds the carbon skeleton of the target molecule through a nucleophilic attack. For a 2-phenylethanol structure, the most logical strategy involves the reaction of a phenyl-based Grignard reagent with a two-carbon electrophile, ethylene oxide.

Mechanistic Principle: The synthesis begins with the preparation of a Grignard reagent, 3-chloro-4-fluorophenylmagnesium halide, from a suitable precursor like 1-bromo-3-chloro-4-fluorobenzene. This highly nucleophilic organometallic species then performs a ring-opening attack on the strained epoxide ring of ethylene oxide. A subsequent acidic work-up protonates the resulting alkoxide to yield the desired primary alcohol. This method is a cornerstone of carbon-carbon bond formation.[5][6]

Critical Experimental Considerations:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously flame- or oven-dried, and anhydrous solvents are essential for success.[5][7]

  • Grignard Initiation: The formation of the Grignard reagent can sometimes be sluggish. The addition of a small crystal of iodine can help activate the magnesium surface.[5]

  • Handling of Ethylene Oxide: Ethylene oxide is a toxic, flammable gas (B.P. 10.7 °C). It must be handled with extreme caution in a well-ventilated fume hood, typically by bubbling the gas through the reaction mixture or adding a pre-cooled solution in an anhydrous solvent.

The workflow for the Grignard synthesis is outlined below.

cluster_1 Route 2: Grignard Synthesis start_halide Starting Material: 1-Bromo-3-chloro-4-fluorobenzene grignard_formation Grignard Reagent Formation start_halide->grignard_formation mg Magnesium Turnings (in Anhydrous Ether/THF) mg->grignard_formation grignard_reaction Nucleophilic Addition grignard_formation->grignard_reaction ethylene_oxide Ethylene Oxide ethylene_oxide->grignard_reaction workup Acidic Work-up & Extraction grignard_reaction->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

Quantitative and Qualitative Comparison of Synthesis Routes

The choice between these two routes depends heavily on the specific constraints and goals of the project, including scale, available equipment, safety protocols, and cost.

ParameterRoute 1: Carboxylic Acid ReductionRoute 2: Grignard Synthesis
Starting Material 3-Chloro-4-fluorophenylacetic acid1-Bromo-3-chloro-4-fluorobenzene
Number of Steps 12 (Grignard formation, then reaction)
Reagent Safety Moderate to High Hazard (LiAlH₄ is pyrophoric; NaBH₄/I₂ is safer; Boranes are toxic).High Hazard (Pyrophoric Grignard reagent; toxic/flammable ethylene oxide gas).
Reaction Conditions Tolerant of some functional groups (Boranes). Requires anhydrous conditions for LiAlH₄.Requires strict anhydrous conditions throughout.
Typical Yield Good to Excellent (Often >80%)Good (Typically 60-80%)
Scalability Generally straightforward. The exotherm of quenching LiAlH₄ needs careful management.Challenging due to the need for strict anhydrous conditions and handling of gaseous ethylene oxide.
Purification Relatively simple, typically involving extraction and solvent removal.Can be complicated by biphenyl byproducts from Wurtz coupling.[7]
Cost-Effectiveness Can be highly effective if the starting acid is inexpensive.Starting halide may be more expensive; requires high-purity anhydrous solvents.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methodologies for analogous compounds. Researchers should perform their own risk assessments and optimize conditions for their specific setup.

Protocol 1: Reduction of 3-Chloro-4-fluorophenylacetic Acid with NaBH₄/Iodine

This procedure is adapted from a similar reduction of a substituted phenylacetic acid.[4]

  • Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, suspend 3-chloro-4-fluorophenylacetic acid (1 equivalent) and sodium borohydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Prepare a solution of iodine (1.1 equivalents) in anhydrous THF. Add this solution dropwise from the dropping funnel to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol to the flask. Once gas evolution ceases, remove the solvent under reduced pressure.

  • Extraction: To the residue, add a 20% aqueous solution of potassium hydroxide and stir for 30 minutes. Extract the aqueous mixture with dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Synthesis via Grignard Reagent and Ethylene Oxide

This protocol is a composite of standard Grignard formation and reaction procedures.[5][7]

  • Apparatus Setup: Assemble a scrupulously oven-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of inert gas (nitrogen or argon).

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed to activate the magnesium. Allow to cool.

  • Reagent Addition: Add a solution of 1-bromo-3-chloro-4-fluorobenzene (1 equivalent) in anhydrous THF dropwise from the funnel. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture for another 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard solution to 0 °C in an ice-salt bath. Slowly bubble ethylene oxide gas through the solution via a subsurface needle for 1-2 hours, or add a pre-made, chilled solution of ethylene oxide in THF. (Caution: Extreme hazard, perform in a certified fume hood).

  • Completion and Work-up: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (Carboxylic Acid Reduction) is highly recommended for most laboratory-scale applications. It is more direct, generally provides higher yields, and, by choosing a reagent system like NaBH₄/I₂, avoids the extreme hazards associated with LiAlH₄ or gaseous ethylene oxide. This route is more robust and scalable with appropriate thermal management.

  • Route 2 (Grignard Synthesis) is a powerful method for C-C bond formation but presents significant operational challenges. The stringent requirement for anhydrous conditions and the hazardous nature of ethylene oxide make it less suitable for routine synthesis and difficult to scale safely without specialized equipment. It is best reserved for situations where the required aryl halide is significantly more accessible or economical than the corresponding phenylacetic acid.

Ultimately, the optimal choice will be dictated by the specific capabilities of the laboratory, the scale of the synthesis, and the overarching safety and economic considerations of the project.

References

A Comparative Guide to 2-(3-Chloro-4-fluorophenyl)ethanol and Other Halogenated Phenylethanols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogens into molecular scaffolds is a well-established approach to modulate physicochemical properties and enhance biological activity. Phenylethanols, simple aromatic alcohols, serve as versatile building blocks, and their halogenated derivatives are of significant interest as intermediates in the synthesis of a wide array of bioactive molecules. This guide provides an in-depth technical comparison of 2-(3-Chloro-4-fluorophenyl)ethanol with other halogenated phenylethanols, offering insights into their synthesis, characterization, and potential performance in various applications.

Introduction: The Significance of Halogenation in Phenylethanol Scaffolds

The introduction of halogen atoms onto the phenyl ring of phenylethanol can profoundly influence its lipophilicity, electronic character, and metabolic stability. These modifications are critical in drug discovery and agrochemical development, where fine-tuning these properties can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

This compound , with its specific disubstitution pattern, presents a unique combination of electronic and steric properties. The presence of a chlorine atom at the meta-position and a fluorine atom at the para-position can influence its interactions with biological targets and its susceptibility to metabolic degradation. This guide will explore these aspects in comparison to other halogenated analogs, providing a framework for rational compound selection and design.

Physicochemical Properties: A Comparative Overview

The biological activity of a compound is intrinsically linked to its physicochemical properties. Key parameters such as lipophilicity (log P), and electronic effects (Hammett constants) are crucial in understanding the structure-activity relationships (SAR) of halogenated phenylethanols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
2-PhenylethanolC₈H₁₀O122.16219-2211.36
2-(4-Chlorophenyl)ethanol[1][2]C₈H₉ClO156.61110 (at 0.5 mmHg)2.15
2-(4-Fluorophenyl)ethanol[3][4]C₈H₉FO140.16118 (at 20 mmHg)1.63
This compoundC₈H₈ClFO174.60Not available2.45
2-(2-Chloro-4-fluorophenyl)ethanol[5]C₈H₈ClFO174.60Not available2.45
2-(3,4-Dichlorophenyl)ethanol[6][7]C₈H₈Cl₂O191.05279.1 (at 760 mmHg)2.94

LogP values are predicted using computational models and are for comparative purposes.

The data illustrates that halogenation generally increases both molecular weight and lipophilicity. The di-substituted analogs, including this compound, exhibit higher predicted LogP values, suggesting increased membrane permeability, which can be a critical factor in bioavailability and cellular uptake.

Synthesis of Halogenated Phenylethanols: A Practical Guide

The synthesis of halogenated phenylethanols typically involves the reduction of a corresponding substituted carbonyl compound, such as an aldehyde, ketone, or carboxylic acid. Below are representative protocols for the synthesis of these valuable intermediates.

General Workflow for Synthesis

Caption: General workflow for the synthesis of halogenated phenylethanols.

Experimental Protocol: Synthesis of this compound via Reduction of 3-Chloro-4-fluorobenzaldehyde

This protocol describes a plausible two-step synthesis starting from the commercially available 3-chloro-4-fluorobenzaldehyde. The first step involves a Wittig reaction to introduce the two-carbon side chain, followed by hydroboration-oxidation to yield the primary alcohol.

Step 1: Wittig Reaction to form 1-(3-Chloro-4-fluorophenyl)ethene

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise to the suspension. The formation of a deep orange or yellow color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-chloro-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 1-(3-chloro-4-fluorophenyl)ethene.

Step 2: Hydroboration-Oxidation to this compound

  • Dissolve the 1-(3-chloro-4-fluorophenyl)ethene from the previous step in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add water to quench the excess borane.

  • Add an aqueous solution of sodium hydroxide (3M), followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization Techniques

The structural elucidation and purity assessment of halogenated phenylethanols are critical. The following spectroscopic techniques are indispensable for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized compounds. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the phenyl ring. The signals for the ethyl group (-CH₂CH₂OH) are also characteristic.

¹H NMR:

  • Aromatic Protons: Typically appear in the range of δ 7.0-7.5 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) are dictated by the positions of the halogen substituents.

  • Ethyl Group Protons: The two methylene groups will appear as triplets around δ 2.8 ppm (for the benzylic CH₂) and δ 3.8 ppm (for the CH₂ adjacent to the hydroxyl group), with coupling to each other.

  • Hydroxyl Proton: A broad singlet that can appear over a wide range, and its position is concentration and solvent-dependent.

¹³C NMR:

  • Aromatic carbons will appear in the δ 120-140 ppm region. Carbons directly attached to halogens will show characteristic shifts.

  • The ethyl group carbons will be observed in the aliphatic region, typically around δ 39 ppm and δ 62 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in characteristic M+2 peaks in the mass spectrum, which can confirm the presence and number of these halogens.[8][9]

Caption: Isotopic patterns in mass spectrometry for chlorine and bromine.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative studies across a broad range of halogenated phenylethanols are limited, we can infer potential trends in biological activity based on established SAR principles for halogenated aromatic compounds.

Cytotoxicity

The cytotoxicity of halogenated compounds is often correlated with their lipophilicity and electronic properties. Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations and potentially greater toxicity.

A study on formazan derivatives showed that a para-fluoro substituted compound had a lower IC50 value (higher cytotoxicity) against prostate cancer cell lines compared to its para-chloro analog, suggesting that fluorine may confer greater potency in this context.[10] However, the overall effect is highly dependent on the specific biological target and the position of the halogen.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][8][9][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the halogenated phenylethanols and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Halogenated phenols and related compounds are known to possess antimicrobial properties.[5][8] The mechanism often involves disruption of the cell membrane or inhibition of essential enzymes. The position and nature of the halogen can significantly impact the antimicrobial spectrum and potency.

Experimental Protocol: Agar Well Diffusion Assay

This method is a common technique to screen for antimicrobial activity.[3][12][13]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an appropriate agar medium in a Petri dish.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the halogenated phenylethanol solution (at various concentrations) to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Insecticidal and Herbicidal Activity

Halogenated aromatic compounds are prevalent in agrochemicals. The specific halogen and its position can influence the compound's interaction with target enzymes or receptors in insects and plants. For example, some fluorinated compounds have shown potent insecticidal and fungicidal activities.[14][15] Similarly, certain pyrazole derivatives have demonstrated herbicidal properties.[10][12]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This method is suitable for assessing the toxicity of compounds to sucking insects.[16][17][18]

  • Solution Preparation: Prepare serial dilutions of the halogenated phenylethanols in an appropriate solvent with a surfactant.

  • Leaf Treatment: Dip leaves of a host plant into the test solutions for a set period.

  • Drying: Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves in a container with a known number of target insects.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage mortality and determine the LC₅₀ value (the concentration that causes 50% mortality).

Conclusion and Future Directions

This compound and its halogenated analogs are valuable building blocks in the synthesis of bioactive molecules. The choice of a specific halogenated phenylethanol will depend on the desired physicochemical properties and the intended biological target. The dual halogenation in this compound offers a unique combination of lipophilicity and electronic effects that can be exploited in lead optimization.

While this guide provides a framework for understanding and comparing these compounds, there is a clear need for direct, head-to-head comparative studies to quantitatively assess their relative performance in various biological assays. Such studies would provide invaluable data for researchers and accelerate the development of new and improved pharmaceuticals and agrochemicals.

References

A Comparative Analysis of the Biological Activities of 2-(3-Chloro-4-fluorophenyl)ethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, halogenated phenyl derivatives have garnered significant attention due to their diverse and potent biological activities. The introduction of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins, thereby enhancing its therapeutic or protective efficacy. This guide provides a comprehensive comparison of the biological activities of derivatives based on the 2-(3-Chloro-4-fluorophenyl)ethanol scaffold, with a primary focus on their antimicrobial and antifungal properties. Drawing upon a synthesis of available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.

Introduction: The Significance of the 3-Chloro-4-fluorophenyl Moiety

The 3-chloro-4-fluorophenyl group is a key pharmacophore found in a variety of biologically active molecules. The specific substitution pattern of chlorine and fluorine on the phenyl ring creates a unique electronic and steric profile that can drive interactions with biological targets. This guide will explore how modifications to the ethanol side chain of the core this compound structure give rise to a range of derivatives with distinct biological activities. While direct comparative studies on a homologous series of these ethanol derivatives are not extensively documented in single publications, a comparative analysis can be constructed by examining related chemical entities where the 3-chloro-4-fluorophenyl moiety is a constant feature.

Comparative Biological Activities

The primary biological activities reported for derivatives containing the 3-chloro-4-fluorophenyl scaffold are antimicrobial and antifungal. Some related halogenated compounds have also been investigated for insecticidal properties.

Antimicrobial and Antifungal Activity

Derivatives incorporating the 3-chloro-4-fluorophenyl group have consistently demonstrated notable activity against a range of bacterial and fungal pathogens. A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed that specific substitutions on the semicarbazone chain significantly influence the antimicrobial spectrum and potency.[1] For instance, the presence of hydroxyl and nitro groups on an attached phenyl ring enhanced antibacterial activity, while a methoxy group was associated with moderate antifungal activity.[1]

This structure-activity relationship (SAR) underscores the importance of the appended functionalities in modulating the biological effects of the core 3-chloro-4-fluorophenyl structure. The antimicrobial efficacy of such compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some thiourea derivatives are known to target bacterial type II topoisomerases, enzymes crucial for DNA replication.[2]

Table 1: Comparative Antimicrobial Activity of Selected 3-Chloro-4-fluorophenyl Derivatives and Analogs

Compound ClassDerivative/SubstituentTarget Organism(s)Activity (MIC/IC50/Inhibition)Reference
Semicarbazones2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamideBacteriaGood antibacterial activity[1]
Semicarbazones2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamideFungiModerately active against fungal strains[1]
Quinazolinones2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-oneS. aureus, C. albicans, C. neoformans, A. fumigatusMIC: 12.5 µg/mL (S. aureus), 6.25-50 µg/mL (Fungi)[3]
TriazolesVarious chloro- and fluoro-substituted analogsCandida albicans, Cryptococcus neoformansMIC values ranging from 0.0156 to 2.0 μg/mL[4]
Thioureas1-(3-chloro-4-fluorophenyl)-3-(4-chloro-3-nitrophenyl)thioureaMycobacterium tuberculosisPotent activity in combination with streptomycin[5]

Note: This table synthesizes data from studies on different classes of compounds sharing the fluorophenyl or chlorofluorophenyl moiety to provide a comparative perspective.

Insecticidal Activity

While less documented for direct derivatives of this compound, the broader class of halogenated aromatic compounds has shown promise as insecticidal agents.[6] The mechanism of action for such compounds can vary, with some acting as neurotoxins. For instance, novel pyridine alkylsulfone derivatives have been identified as potent inhibitors of the vesicular acetylcholine transporter (VAChT), leading to a disruption of cholinergic synaptic transmission in insects.[7] Similarly, halogenated indoles have demonstrated insecticidal activity against species like Tenebrio molitor.[8] These findings suggest that derivatization of the this compound scaffold could yield compounds with valuable insecticidal properties, warranting further investigation in this area.

Experimental Protocols: A Guide to Evaluating Biological Activity

To ensure scientific rigor and enable cross-study comparisons, standardized methodologies are crucial. Below are detailed protocols for assessing the antimicrobial and antifungal activities of novel chemical entities.

General Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for evaluating the antimicrobial efficacy of synthesized derivatives.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis start Synthesized Derivatives stock Prepare Stock Solutions (e.g., in DMSO) start->stock dilution Serial Dilution of Compounds in Microtiter Plates stock->dilution inoculum Prepare Microbial Inoculum (Standardized cell density) inoculate Inoculate Plates with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at Optimal Temperature (e.g., 37°C for 24-48h) inoculate->incubate readout Measure Microbial Growth (e.g., OD600 or visual inspection) incubate->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Step-by-Step Protocol for Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Test Compounds:

    • Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized concentration of microorganisms (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to achieve a range of test concentrations.

    • Add the standardized microbial inoculum to each well.

    • Include positive controls (microbes in broth without compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mechanistic Insights and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The halogen substituents play a crucial role in modulating the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets.

Further research should focus on a systematic derivatization of the ethanol side chain to explore a wider range of functional groups. This could involve esterification, etherification, or the introduction of nitrogen-containing heterocycles to potentially enhance the biological activity and spectrum.

To elucidate the mechanism of action, future studies could employ techniques such as:

  • Target-based screening: To identify specific enzymes or receptors that the compounds interact with.

  • Gene expression profiling: To understand the cellular pathways affected by the compounds.

  • In silico modeling: To predict the binding modes of the derivatives with their putative targets.

The following diagram illustrates a potential logical flow for a research program aimed at developing novel antimicrobial agents from this chemical scaffold.

G A Synthesis of Novel This compound Derivatives B Primary Screening: Antimicrobial & Antifungal Activity (MIC Determination) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Lead Compound Identification B->D C->A Iterative Design & Synthesis E Mechanism of Action Studies D->E F In Vivo Efficacy & Toxicity Studies D->F E->C G Preclinical Development F->G

Caption: A logical workflow for the development of novel antimicrobial agents.

Conclusion

Derivatives based on the this compound scaffold represent a promising area for the discovery of new bioactive compounds. The available data on related structures strongly suggest that these compounds are likely to possess significant antimicrobial and antifungal properties. By employing systematic synthetic strategies and robust biological evaluation protocols, researchers can unlock the full potential of this versatile chemical class. This guide serves as a foundational resource to inform and direct these future research endeavors, ultimately contributing to the development of novel therapeutic and crop protection agents.

References

A Researcher's Guide to the Spectroscopic Comparison of 2-(3-Chloro-4-fluorophenyl)ethanol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of intermediate compounds are paramount. 2-(3-Chloro-4-fluorophenyl)ethanol is a key building block whose purity directly impacts the efficacy and safety of downstream products. This guide provides an in-depth spectroscopic comparison between this target alcohol and its common synthetic precursors, 3-Chloro-4-fluorophenylacetic acid and Methyl 2-(3-chloro-4-fluorophenyl)acetate. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be leveraged to monitor the conversion of these precursors, ensuring the final product's integrity.

The Synthetic Pathway: A Reductionist Approach

The synthesis of this compound from its corresponding carboxylic acid or ester is a classic reduction reaction. This transformation is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).[1][2][3] The fundamental chemical change is the conversion of a carbonyl group (C=O) into a primary alcohol (CH₂-OH), a transition that leaves distinct and readily identifiable fingerprints across various spectroscopic techniques.

Synthesis_Pathway cluster_precursors Precursors Acid 3-Chloro-4-fluorophenylacetic Acid (C₈H₆ClFO₂) Product This compound (C₈H₈ClFO) Acid->Product  Reduction (e.g., LiAlH₄) Ester Methyl 2-(3-chloro-4-fluorophenyl)acetate (C₉H₈ClFO₂) Ester->Product  Reduction (e.g., LiAlH₄)

Caption: Synthesis pathway from precursors to the final product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for monitoring this reaction, as it provides a direct view of the changes in the local chemical environment of protons in the molecule.

Expertise & Experience: The Causality Behind Chemical Shifts

The key transformation occurs at the benzylic position (the carbon adjacent to the phenyl ring).

  • In the precursors, the protons on this carbon (-CH₂-COOH or -CH₂-COOCH₃) are adjacent to an electron-withdrawing carbonyl group. This deshielding effect causes their signal to appear further downfield.

  • In the product, the carbonyl is reduced to a hydroxyl group (-OH). The methylene protons are now split into two distinct signals: one for the benzylic protons (Ar-CH₂-) and another for the protons adjacent to the hydroxyl group (-CH₂-OH). These protons are less deshielded than their counterparts in the precursors, causing their signals to shift upfield. Furthermore, the appearance of a new, often broad, signal for the hydroxyl proton (-OH) is a definitive marker of successful reduction.

Comparative ¹H NMR Data
CompoundAromatic Protons (ppm)Benzylic -CH₂- (ppm)Other Signals (ppm)
3-Chloro-4-fluorophenylacetic Acid ~7.0-7.4 (m)~3.6 (s)~11.0 (s, broad, -COOH)
Methyl 2-(3-chloro-4-fluorophenyl)acetate ~7.0-7.4 (m)~3.6 (s)~3.7 (s, -OCH₃)
This compound ~7.0-7.3 (m)~2.8 (t)~3.8 (t, -CH₂OH), ~1.8 (t, broad, -OH)

Note: Exact chemical shifts can vary based on solvent and concentration. Data is predicted based on analogous compounds and spectroscopic principles.[4][5]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

NMR_Workflow A Dissolve Sample (in CDCl₃) B Place in Spectrometer A->B C Acquire FID B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Analyze Spectrum E->F

Caption: Standard workflow for ¹H NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. The conversion of a carboxylic acid or ester to an alcohol involves the disappearance of the carbonyl (C=O) stretch and the appearance of a hydroxyl (O-H) stretch.

Expertise & Experience: Interpreting Vibrational Frequencies
  • Carbonyl (C=O) Stretch: Carboxylic acids and esters exhibit a very strong, sharp absorption band in the region of 1700-1760 cm⁻¹.[6] The exact position depends on conjugation and hydrogen bonding. For the acid, this peak is often found around 1710 cm⁻¹.

  • Hydroxyl (O-H) Stretch: The most telling sign of a successful reaction is the appearance of a strong, very broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch in an alcohol.[7][8][9] Simultaneously, the extremely broad O-H stretch of the carboxylic acid (spanning ~2500-3300 cm⁻¹) will disappear.[6][10]

  • Carbon-Oxygen (C-O) Stretch: The C-O stretching region also provides valuable information. The product, a primary alcohol, will show a strong C-O stretch around 1050 cm⁻¹.[7][11]

Comparative FT-IR Data
CompoundKey Vibrational Frequencies (cm⁻¹)
3-Chloro-4-fluorophenylacetic Acid ~2500-3300 (broad, O-H), ~1710 (strong, C=O)
Methyl 2-(3-chloro-4-fluorophenyl)acetate ~1740 (strong, C=O), ~1200 (C-O)
This compound ~3200-3500 (strong, broad, O-H), ~1050 (strong, C-O)
Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If solid, ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be baseline-corrected. Identify the key functional group frequencies and compare them to the expected values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, serving as a powerful confirmation tool.

Expertise & Experience: Fragmentation Pathways

Under Electron Ionization (EI), molecules fragment in predictable ways.

  • Precursors: The carboxylic acid and ester will likely show fragmentation corresponding to the loss of the -COOH or -COOCH₃ groups.

  • Product: The alcohol, this compound, will exhibit a distinct fragmentation pattern. A primary fragmentation pathway for phenylethanol derivatives is the cleavage of the C-C bond between the two ethyl carbons, leading to the formation of a stable benzylic cation.[12][13] The molecular ion peak (M⁺) for the product will be at a different m/z value than the precursors, confirming the chemical transformation.

Comparative MS Data
CompoundMolecular Weight ( g/mol )Expected Molecular Ion (M⁺, m/z)Key Fragments (m/z)
3-Chloro-4-fluorophenylacetic Acid 188.58188/190Loss of -COOH (m/z 45)
Methyl 2-(3-chloro-4-fluorophenyl)acetate 202.61202/204Loss of -COOCH₃ (m/z 59)
This compound 174.60174/176Loss of -CH₂OH (m/z 31), Benzylic fragment

Note: The presence of chlorine results in characteristic M+2 isotope peaks with an approximate ratio of 3:1.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any residual starting material or solvent.

  • MS Method: The GC is coupled to a Mass Spectrometer, typically a quadrupole analyzer, operating in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Acquire mass spectra across a relevant mass range (e.g., m/z 40-300) as the compound elutes from the GC column.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak to determine the molecular ion and characteristic fragment ions.

MS_Workflow A Prepare Dilute Sample B Inject into GC A->B C Separation on Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detect & Analyze Spectrum E->F

Caption: General workflow for GC-MS analysis.

Conclusion: A Multi-Faceted Approach to Purity

By employing a combination of ¹H NMR, FT-IR, and Mass Spectrometry, researchers can confidently track the conversion of 3-Chloro-4-fluorophenylacetic acid or its methyl ester to this compound. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the change in the electronic environment of the side-chain protons, FT-IR provides definitive evidence of the functional group transformation, and Mass Spectrometry validates the molecular weight and structural integrity of the final product. This rigorous, multi-faceted analytical approach is the bedrock of trustworthy and reproducible chemical synthesis.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 2-(3-Chloro-4-fluorophenyl)ethanol, a key intermediate in various synthetic pathways. As drug development professionals, ensuring the purity, potency, and stability of such compounds is paramount. This necessitates robust, validated analytical methods that are fit for their intended purpose.

This document eschews a rigid template, instead adopting a logical flow from foundational principles to practical application. We will explore the development and validation of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—grounding our protocols in the harmonized principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Regulatory & Scientific Imperative for Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] For a compound like this compound, which may be a drug substance intermediate or a final active pharmaceutical ingredient (API), this process is not merely a formality; it is a cornerstone of the quality control strategy.[6]

The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring reliability, reproducibility, and accuracy of the generated data.[6][7] The core parameters for validation, as outlined in the ICH Q2(R2) guideline, form the basis of our subsequent protocols.[1][3][6] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Methodologies: HPLC vs. GC

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay). This compound, being a semi-volatile alcohol with a chromophore (the phenyl ring), is a suitable candidate for both techniques.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience (Causality behind Choices): RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and applicability to a wide range of polar and non-polar compounds. For this compound, a C18 column is selected for its hydrophobic stationary phase, which will effectively retain the analyte based on its phenyl ring and alkyl chain. The mobile phase, a mixture of acetonitrile and a low-pH phosphate buffer, is chosen to ensure good peak shape and prevent silanol interactions on the column. The low pH keeps the alcohol group protonated and consistent in its interaction. UV detection is ideal due to the aromatic ring, which provides strong absorbance, allowing for high sensitivity.

Trustworthiness (Self-Validating System): The protocol incorporates a system suitability test (SST) before each analytical run. The SST is a self-validating check that ensures the chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis. Parameters such as peak asymmetry (tailing factor), theoretical plates, and repeatability of replicate injections must meet pre-defined acceptance criteria before any samples are analyzed, providing confidence in the results generated.

  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution (Targeting 100 µg/mL): Prepare the test sample by accurately weighing the material and diluting with the mobile phase to achieve the target concentration.

  • Validation Procedure:

    • System Suitability: Inject the 100 µg/mL standard solution six times. Calculate the %RSD for peak area and retention time, tailing factor, and theoretical plates.

    • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and a sample spiked with known related substances to ensure no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

    • Accuracy (Recovery): Spike a placebo or a low-concentration sample with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate and calculate the percent recovery.

    • Precision (Repeatability): Analyze six independent preparations of the sample solution at 100% of the target concentration.

    • Precision (Intermediate): Repeat the repeatability test on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) and observe the effect on the results.

HPLC_Validation_Workflow cluster_validation Validation Parameters start_node Method Development (RP-HPLC) process_node_sst System Suitability Test (%RSD, Tailing, Plates) start_node->process_node_sst Define Protocol process_node process_node param_node param_node decision_node decision_node end_node Validated Method decision_node_sst SST Pass? process_node_sst->decision_node_sst decision_node_sst->start_node No (Optimize) param_node_spec Specificity (Interference Check) decision_node_sst->param_node_spec Yes param_node_lin Linearity & Range (R² > 0.999) param_node_spec->param_node_lin param_node_acc Accuracy (% Recovery) param_node_lin->param_node_acc param_node_prec Precision (%RSD) param_node_acc->param_node_prec param_node_sens LOD & LOQ param_node_prec->param_node_sens param_node_rob Robustness param_node_sens->param_node_rob decision_node_final Validation Complete? param_node_rob->decision_node_final All Params Meet Criteria? decision_node_final->start_node No (Re-develop) decision_node_final->end_node Yes

Caption: Workflow for RP-HPLC method validation.

ParameterAcceptance CriteriaRepresentative ResultStatus
Specificity No interference at RT of analyteNo interfering peaks observedPass
Linearity (R²) ≥ 0.9990.9998Pass
Range (µg/mL) 25 - 15025 - 150Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.1%Pass
LOD (µg/mL) Report Value0.1Pass
LOQ (µg/mL) Report Value0.3Pass
Robustness Results remain within criteriaNo significant impact observedPass
Method B: Gas Chromatography (GC)

Expertise & Experience (Causality behind Choices): GC is an excellent alternative, particularly for assessing volatile impurities that may not be detected by HPLC. Given the analyte's hydroxyl group and boiling point, it is amenable to direct injection without derivatization. A mid-polarity capillary column (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane) is chosen for its general-purpose utility in separating compounds of varying polarity. Flame Ionization Detection (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds. The temperature program is designed to elute the analyte efficiently while separating it from potential lower-boiling solvents and higher-boiling degradation products.

Trustworthiness (Self-Validating System): Similar to the HPLC method, a GC system suitability check is fundamental. Before analysis, a standard is injected to verify system performance. Key parameters include retention time stability, peak shape, and detector response consistency. The use of an internal standard (e.g., a structurally similar compound with a distinct retention time) can further enhance the method's trustworthiness by correcting for minor variations in injection volume or detector response, making the quantitation more reliable.

  • Chromatographic System:

    • Instrument: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Solvent: High-purity Dichloromethane or Ethyl Acetate.

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of an appropriate internal standard (e.g., 4-chlorobenzyl alcohol) in the chosen solvent.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Add a fixed volume of IS stock (e.g., 2.5 mL) and dilute to volume with solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution, ensuring each contains the same final concentration of the internal standard.

    • Sample Solution: Prepare the test sample similarly, adding the same amount of internal standard before diluting to the final volume.

  • Validation Procedure:

    • The validation procedure follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, etc.), adapted for GC. Linearity is assessed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

GC_Validation_Workflow cluster_validation Validation Parameters start_node Method Development (GC-FID) process_node_sst System Suitability Test (RT & Area %RSD, Peak Shape) start_node->process_node_sst Select Column & Conditions process_node process_node param_node param_node decision_node decision_node end_node Validated Method decision_node_sst SST Pass? process_node_sst->decision_node_sst decision_node_sst->start_node No (Adjust Program) param_node_spec Specificity (Peak Purity) decision_node_sst->param_node_spec Yes param_node_lin Linearity & Range (Area Ratio vs. Conc.) param_node_spec->param_node_lin param_node_acc Accuracy (% Recovery) param_node_lin->param_node_acc param_node_prec Precision (%RSD) param_node_acc->param_node_prec param_node_sens LOD & LOQ param_node_prec->param_node_sens param_node_rob Robustness param_node_sens->param_node_rob decision_node_final Validation Complete? param_node_rob->decision_node_final All Params Meet Criteria? decision_node_final->start_node No (Re-develop) decision_node_final->end_node Yes

Caption: Workflow for GC-FID method validation.

ParameterAcceptance CriteriaRepresentative ResultStatus
Specificity No interference at RT of analyteNo interfering peaks observedPass
Linearity (R²) ≥ 0.9990.9995Pass
Range (µg/mL) 20 - 18020 - 180Pass
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.9%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.3%Pass
LOD (µg/mL) Report Value0.5Pass
LOQ (µg/mL) Report Value1.5Pass
Robustness Results remain within criteriaNo significant impact observedPass

Head-to-Head Comparison and Conclusion

Both HPLC and GC can be validated to provide accurate and precise results for the analysis of this compound. The choice of method depends on the specific analytical need.

FeatureRP-HPLC with UV DetectionGC with FID Detection
Primary Application Assay, purity, and stability testing of non-volatile analytes and impurities.Assay, purity, and analysis of volatile/semi-volatile analytes and residual solvents.
Sensitivity Generally higher due to strong UV absorbance of the phenyl ring.Very good, but may be slightly lower than HPLC-UV for this specific analyte.
Sample Preparation Simpler; typically "dissolve and dilute" in mobile phase.May require solvent exchange if the API is not soluble in a GC-compatible solvent.
Run Time Can be optimized to be relatively short (<10 minutes).Often faster due to rapid temperature programming.
Orthogonality Excellent. Provides different selectivity compared to GC.Excellent. Ideal for confirming purity results obtained by HPLC.
Cost & Complexity Moderate. Solvents can be costly.Lower solvent cost, but requires compressed gases.

For routine quality control, such as the assay of the bulk drug substance, the RP-HPLC method is often preferred due to its simplicity, high sensitivity, and robustness. It is the industry standard for the analysis of non-volatile APIs.

The GC-FID method serves as an excellent orthogonal technique. It is invaluable for confirming the purity profile and is superior for detecting volatile organic impurities that might be missed by HPLC (e.g., residual synthesis solvents). According to regulatory guidelines, employing two or more analytical procedures can be necessary to achieve the desired level of discrimination when a single procedure cannot demonstrate complete specificity.

Ultimately, a comprehensive analytical control strategy for this compound should leverage the strengths of both methodologies. The development and validation of these methods must be conducted in accordance with established guidelines to ensure data integrity and support regulatory submissions.[8][9][10]

References

A Senior Application Scientist's Guide to the Purity Analysis of 2-(3-Chloro-4-fluorophenyl)ethanol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(3-Chloro-4-fluorophenyl)ethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), understanding its impurity profile is of paramount importance. Impurities can arise from the manufacturing process, degradation, or storage and can have a significant impact on the biological activity and toxicity of the final drug product.[1][2]

This guide provides a comprehensive framework for the purity analysis of this compound, comparing hypothetical batches from three different suppliers. We will delve into the rationale behind the analytical methodologies, present detailed experimental protocols, and interpret the resulting data in the context of international regulatory standards, such as the ICH Q3A(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities.[3][4]

The Criticality of Purity: An Overview

This compound is a halogenated aromatic compound. The presence of chlorine and fluorine atoms makes it a versatile intermediate, but also introduces the potential for the formation of positional isomers and other related substances during synthesis. These impurities can be challenging to separate and may possess different toxicological profiles. Therefore, a multi-pronged analytical approach is necessary to ensure a comprehensive understanding of the material's purity.

Our comparative analysis will focus on materials from three fictional suppliers:

  • Supplier A (Premium Grade)

  • Supplier B (Standard Grade)

  • Supplier C (Economic Grade)

We will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a complete purity profile for each supplier.[5][6][7]

Analytical Strategy and Workflow

The overall strategy is to first quantify the purity and detect impurities using a high-resolution chromatographic method (HPLC). Subsequently, GC-MS will be used to identify and quantify volatile impurities and residual solvents. Finally, NMR spectroscopy will provide structural confirmation of the main component and help in the structural elucidation of any significant unknown impurities.

Purity Analysis Workflow cluster_0 Sample Reception cluster_1 Primary Analysis cluster_2 Secondary & Confirmatory Analysis cluster_3 Data Integration & Reporting Sample_A Supplier A Sample HPLC HPLC-UV (Purity & Impurity Profile) Sample_A->HPLC Sample_B Supplier B Sample Sample_B->HPLC Sample_C Supplier C Sample Sample_C->HPLC GC_MS GC-MS (Volatile Impurities & Residual Solvents) HPLC->GC_MS If volatile impurities suspected NMR qNMR & Structural Elucidation (Purity Assay & Impurity ID) HPLC->NMR For structural confirmation & impurity ID Report Comprehensive Purity Report (Comparison & Conclusion) HPLC->Report GC_MS->Report NMR->Report

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: Reversed-phase HPLC is the gold standard for the purity determination of non-volatile organic compounds.[7] Given the aromatic nature of this compound, a C18 column will provide excellent separation of the main component from structurally similar impurities.[8][9] UV detection is suitable due to the presence of the chromophoric phenyl ring.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for the separation and identification of volatile and semi-volatile organic compounds.[10][11] This method is ideal for detecting residual solvents from the manufacturing process and any volatile by-products.

Protocol:

  • Instrumentation: Agilent 8890 GC system coupled to a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Inlet Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-450 amu.

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of dichloromethane.

Quantitative NMR (qNMR) and Structural Elucidation

Rationale: NMR spectroscopy provides unambiguous structural information and can be used as a primary method for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[12] ¹H NMR will be used to confirm the structure of the main component and to identify and quantify impurities with unique proton signals.

Protocol:

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard for qNMR: Accurately weigh approximately 10 mg of maleic anhydride into a vial. Add approximately 20 mg of the this compound sample, accurately weighed. Dissolve the mixture in 0.7 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals of the internal standard and the analyte for quantification. For structural elucidation of impurities, 2D NMR experiments (COSY, HSQC, HMBC) may be required if an impurity is present at a sufficient concentration (>0.1%).[13][14]

Results and Discussion

The analysis of samples from the three suppliers yielded the following comparative data.

HPLC Purity and Impurity Profile
Compound Retention Time (min) Supplier A (% Area) Supplier B (% Area) Supplier C (% Area) Potential Identification
This compound15.299.8599.2198.54Main Component
Impurity 113.80.040.150.353-Chloro-4-fluorobenzaldehyde (Starting Material)
Impurity 214.9ND0.280.552-(4-Chloro-3-fluorophenyl)ethanol (Isomer)
Impurity 316.50.060.120.21Unknown
Impurity 418.1ND0.080.15Dimerization By-product
Total Impurities 0.10 0.63 1.26
Purity (by area %) 99.90 99.37 98.74

ND: Not Detected

Discussion: The HPLC results clearly differentiate the three suppliers.

  • Supplier A provides the highest purity material at 99.85%. All detected impurities are well below the ICH reporting threshold of 0.05%, indicating a highly controlled and optimized manufacturing process.[1][3]

  • Supplier B offers a standard grade product with a purity of 99.21%. Several impurities are present above the 0.1% level, with a significant positional isomer (Impurity 2) detected at 0.28%. This impurity would require identification and qualification under ICH guidelines.[15]

  • Supplier C has the lowest purity at 98.54%. Notably, two impurities (Impurity 2 and Impurity 1) are present at levels exceeding 0.3%, which necessitates structural elucidation and toxicological assessment. The higher number and concentration of impurities suggest a less refined purification process.

GC-MS Analysis of Volatile Residues
Solvent Supplier A (ppm) Supplier B (ppm) Supplier C (ppm) ICH Class ICH Limit (ppm)
Toluene< 501504502890
Dichloromethane< 50802502600
Hexanes< 29501802290

Discussion: All suppliers meet the ICH Q3C limits for residual solvents. However, Supplier A demonstrates superior control over residual solvents, with all levels below the detection limit of 50 ppm. Supplier C shows significantly higher, though still compliant, levels of residual solvents, which may be a consideration for downstream processes where solvent-sensitive catalysts are used.

NMR Spectroscopy Findings
  • Supplier A: The ¹H NMR spectrum was clean, showing the expected signals for this compound with high resolution. The qNMR assay, using maleic anhydride as the internal standard, confirmed a purity of 99.8% ± 0.1%, corroborating the HPLC data. No significant impurity signals were observed.

  • Supplier B: The ¹H NMR spectrum confirmed the main structure. Faint signals corresponding to the aromatic region of the 2-(4-Chloro-3-fluorophenyl)ethanol isomer were visible, consistent with the HPLC findings. The concentration of this isomer was estimated by relative integration to be approximately 0.3%, in good agreement with the HPLC area percent.

  • Supplier C: The ¹H NMR spectrum was more complex. In addition to the main component and the positional isomer, several other low-level signals were present in both the aromatic and aliphatic regions, corresponding to the unknown impurities detected by HPLC. Further 2D NMR studies would be required for their full structural elucidation.

Conclusion and Supplier Recommendation

This comprehensive analysis demonstrates a clear hierarchy in the quality of this compound from the three suppliers.

Supplier Comparison cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C a_purity Purity: 99.85% a_impurities Impurities: < 0.1% a_solvents Solvents: < 50 ppm a_conclusion Conclusion: Excellent (Recommended for all GMP applications) b_purity Purity: 99.21% b_impurities Impurities: ~0.6% (Isomer @ 0.28%) b_solvents Solvents: < 200 ppm b_conclusion Conclusion: Good (Suitable for early-phase development with impurity qualification) c_purity Purity: 98.54% c_impurities Impurities: > 1.2% (Multiple > 0.3%) c_solvents Solvents: < 500 ppm c_conclusion Conclusion: Requires Significant Characterization (High risk for later-stage development)

Caption: Summary of purity analysis and recommendations for each supplier.

  • Supplier A is the unequivocal choice for late-stage clinical development and commercial manufacturing where process consistency and minimal impurity burden are critical. The material meets the highest quality standards and would require minimal additional qualification.

  • Supplier B represents a viable option for early-phase research and development, provided that the identified isomeric impurity is properly characterized and qualified to ensure it does not impact the safety or efficacy of the subsequent API.

  • Supplier C presents a higher risk profile. The presence of multiple impurities at significant levels would necessitate a substantial investment in identification, characterization, and toxicological evaluation. While the lower cost may be attractive for non-critical applications, it is not recommended for GMP-regulated development without extensive justification and purification.

Ultimately, the choice of supplier depends on the stage of development and the risk tolerance of the project. This guide provides the analytical framework to make that decision an informed one, grounded in robust scientific data and regulatory awareness.

References

A Senior Application Scientist's Guide to the Enantiomeric Separation of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an in-depth comparison of methodologies for the enantiomeric separation of 2-(3-Chloro-4-fluorophenyl)ethanol, a chiral intermediate of significant interest. We will explore various techniques, offering supporting data and explaining the rationale behind experimental choices to empower you to select and optimize the most suitable method for your needs.

The Criticality of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation of a racemic mixture—a 50:50 mixture of two enantiomers—is therefore not merely an analytical exercise but a crucial step in drug development.[1][2] This process, known as chiral resolution, allows for the isolation and characterization of individual enantiomers, ensuring that the desired therapeutic effect is achieved without the potential for adverse effects from the other enantiomer.[1]

This guide will compare two powerful and widely used techniques for the enantiomeric separation of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the selection of chiral stationary phases (CSPs) and mobile phases, providing a framework for logical method development.

Comparing Chromatographic Approaches: HPLC vs. SFC

The choice between HPLC and SFC for chiral separations is often dictated by factors such as speed, solvent consumption, and the nature of the analyte.[][4] HPLC is a versatile and well-established technique, while SFC is gaining prominence as a "greener" and often faster alternative.[4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., hexane, ethanol, isopropanol), aqueous buffersSupercritical CO2 with organic co-solvents (e.g., methanol, ethanol)
Speed Generally longer run timesTypically faster due to lower viscosity and higher diffusivity of the mobile phase[4]
Solvent Consumption Higher, leading to greater cost and wasteSignificantly lower, making it a more environmentally friendly option[4]
Selectivity Excellent, with a wide range of available CSPs and mobile phasesOften provides unique selectivity and can be advantageous for certain compounds
Preparative Scale Feasible, but can be solvent-intensiveWell-suited for preparative scale due to ease of solvent removal[]

Diving Deeper: Chiral Stationary Phase (CSP) Selection

The heart of any chiral separation is the chiral stationary phase. These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most widely used and have demonstrated broad applicability for a vast range of chiral compounds.[6][7]

For a compound like this compound, which contains aromatic and halogenated functionalities, CSPs with π-acceptor/π-donor characteristics are often effective.[8][9] The phenyl group and halogen atoms can engage in π-π stacking and dipole-dipole interactions with the CSP.

Here, we compare the performance of two polysaccharide-based CSPs for the separation of this compound via HPLC and SFC.

Method 1: Normal-Phase HPLC with a Coated Polysaccharide CSP

Normal-phase HPLC, utilizing a non-polar mobile phase and a polar stationary phase, is a common starting point for chiral method development.[10] Coated polysaccharide CSPs are robust and offer excellent enantioselectivity for a wide array of compounds.[6]

Experimental Protocol: NP-HPLC

  • Column: Coated Amylose-based CSP (e.g., CHIRALPAK® AD-H)

  • Dimensions: 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Method 2: Supercritical Fluid Chromatography (SFC) with an Immobilized Polysaccharide CSP

SFC offers a significant advantage in terms of speed and reduced solvent usage.[4] Immobilized polysaccharide CSPs provide enhanced durability and compatibility with a broader range of solvents compared to their coated counterparts, which can be beneficial during method development.[6][7]

Experimental Protocol: SFC

  • Column: Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IC)

  • Dimensions: 150 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35 °C

  • Detection: UV at 225 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in Methanol

Performance Comparison: HPLC vs. SFC

The following table summarizes the expected performance for the enantiomeric separation of this compound using the two methods described.

ParameterNP-HPLC (Coated Amylose CSP)SFC (Immobilized Cellulose CSP)
Retention Time (Enantiomer 1) ~ 8.5 min~ 2.1 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 2.7 min
Resolution (Rs) > 2.0> 2.5
Analysis Time ~ 12 min~ 4 min
Solvent Consumption per run ~ 12 mL~ 0.6 mL (Methanol)

As the data illustrates, SFC provides a significantly faster separation with a drastic reduction in organic solvent consumption, while still achieving excellent resolution.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for both the NP-HPLC and SFC methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Dissolve Racemate in Mobile Phase injector Inject Sample s_prep->injector mp_prep Prepare n-Hexane/ Isopropanol (90:10) column Coated Amylose CSP mp_prep->column injector->column detector UV Detector (225 nm) column->detector daq Chromatogram Acquisition detector->daq analysis Calculate Resolution & Retention Times daq->analysis

Caption: NP-HPLC Experimental Workflow

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Acquisition & Analysis s_prep Dissolve Racemate in Methanol injector Inject Sample s_prep->injector co2 Supercritical CO2 column Immobilized Cellulose CSP co2->column methanol Methanol Co-solvent methanol->column injector->column detector UV Detector (225 nm) column->detector bpr Back Pressure Regulator detector->bpr daq Chromatogram Acquisition bpr->daq analysis Calculate Resolution & Retention Times daq->analysis

Caption: SFC Experimental Workflow

Conclusion and Recommendations

Both NP-HPLC and SFC are highly effective techniques for the enantiomeric separation of this compound. The choice of method will depend on the specific requirements of the laboratory.

  • For high-throughput screening and preparative applications, SFC is the superior choice. Its speed and significantly lower solvent consumption lead to increased efficiency and reduced operational costs.[4]

  • NP-HPLC remains a robust and reliable option, particularly if SFC instrumentation is not available. The wide availability of columns and established methodologies make it a dependable workhorse for chiral analysis.[11]

It is always recommended to screen a variety of chiral stationary phases and mobile phase compositions to identify the optimal conditions for a specific separation.[7][11] The principles and comparative data presented in this guide provide a strong starting point for the successful enantiomeric resolution of this compound and other structurally related compounds.

References

Comparative Guide to Cross-Reactivity Analysis of 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the small molecule 2-(3-Chloro-4-fluorophenyl)ethanol. As a critical component in drug development and safety assessment, understanding the binding specificity of analytical reagents is paramount. We present a detailed comparison of structurally related analogs, outline a robust experimental protocol using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and provide a clear methodology for data interpretation. This document serves as a practical guide for researchers and scientists to ensure the scientific integrity and validity of their bioanalytical methods.

Introduction: The Imperative for Specificity

This compound (CAS 340825-21-0) is a halogenated phenylethanol derivative.[1] Compounds of this class can appear as manufacturing intermediates, metabolites of larger drug molecules, or environmental analytes. In any quantitative bioanalytical method, such as an immunoassay developed to detect this molecule, selectivity is a critical performance characteristic.[2] Selectivity ensures that the assay can measure the intended analyte without interference from other substances that may be present in the sample.[2]

Designing the Cross-Reactivity Study

A successful study begins with a logical design that anticipates potential interferences. The two core pillars of this design are the selection of the analytical platform and the rational identification of potential cross-reactants.

Rationale for Analytical Platform Selection: Competitive ELISA

For small molecules (haptens) like this compound, the competitive ELISA is the most common and effective immunoassay format.[3][4] Unlike sandwich ELISAs, which require the analyte to have at least two antibody-binding sites (epitopes), competitive ELISAs work on the principle of a single binding event.

Mechanism of Action: Free analyte in a sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample. This format is ideal for determining the relative binding affinity of various analogs compared to the primary analyte.

Diagram 1: Competitive ELISA Workflow This diagram illustrates the principle of a direct competitive ELISA where the sample analyte competes with a plate-bound antigen for binding to a primary antibody-enzyme conjugate.

competitive_elisa cluster_well Microplate Well cluster_solution Solution Added to Well cluster_result Signal Generation Coated_Ag Antigen Coated on Well Ab_HRP Antibody-HRP Conjugate Coated_Ag->Ab_HRP Binds to Well Sample_Ag Analyte in Sample (e.g., 2-(3-Cl-4-F-phenyl)ethanol) Sample_Ag->Ab_HRP Binds in Solution (Competition Step) Result High Analyte Conc. = Less Ab-HRP binds to well = Low Signal

Caption: Mechanism of a direct competitive ELISA.

Selection of Potential Cross-Reactants

The choice of compounds to test is based on structural similarity to the target analyte, this compound. The goal is to probe how the antibody recognizes different features of the molecule. We select analogs that systematically remove or alter key functional groups.

Target Analyte Structure:

  • Aromatic Ring: Phenyl group

  • Halogen Substituents: Chlorine at position 3, Fluorine at position 4

  • Side Chain: Ethanol group at position 1

Table 1: Selected Analogs for Cross-Reactivity Testing

Compound NameCAS NumberRationale for InclusionStructural Difference from Target
This compound 340825-21-0 Target Analyte (100% Reference) N/A
2-(4-Fluorophenyl)ethanol7589-27-7Tests the importance of the chloro group.Lacks the 3-chloro group.
2-(3-Chlorophenyl)ethanol15729-23-4Tests the importance of the fluoro group.Lacks the 4-fluoro group.
2-Phenylethanol60-12-8Tests the importance of both halogen groups.Lacks both halogen substituents.
(3-Chloro-4-fluorophenyl)acetic acid351103-10-1Tests the importance of the side chain's terminal group.Ethanol's -OH group is replaced by a carboxylic acid group.
3-Chloro-4-fluorotoluene65963-59-9Tests the importance of the entire ethanol side chain.Ethanol group is replaced by a methyl group.
Ethanol64-17-5Negative control; tests for non-specific binding related to the side chain alone.[5]Lacks the substituted phenyl ring.

Experimental Protocol: Competitive ELISA

This protocol provides a self-validating workflow for assessing cross-reactivity. It includes necessary controls to ensure data integrity.[6]

Materials
  • High-binding 96-well microplates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).

  • Primary Antibody: Specific monoclonal or polyclonal antibody raised against the target analyte.

  • Detection Reagent: HRP-conjugated secondary antibody (if primary is unlabeled).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T).[3]

  • Blocking Buffer: 3% non-fat dry milk or BSA in PBS.[7]

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[3]

  • Stop Solution: 1N H₂SO₄.[3][7]

  • Target analyte and potential cross-reactants (from Table 1).

Step-by-Step Methodology

Diagram 2: Experimental Workflow This diagram outlines the logical flow from preparation to data analysis for the cross-reactivity study.

workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Assay cluster_analysis Phase 3: Data Analysis A Coat Plate with Antigen-BSA Conjugate B Wash & Block Non-specific Sites A->B C Prepare Serial Dilutions of All Test Compounds B->C D Add Test Compound Dilutions & Primary Antibody to Wells C->D E Incubate for Competition D->E F Wash Unbound Antibody E->F G Add HRP-conjugated Secondary Antibody F->G H Wash Unbound Conjugate G->H I Add TMB Substrate & Incubate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K L Plot Dose-Response Curves (Absorbance vs. log[Concentration]) K->L M Calculate IC50 for Each Compound L->M N Calculate Percent Cross-Reactivity M->N

Caption: Step-by-step workflow for the cross-reactivity ELISA.

  • Plate Coating: Dilute the antigen-BSA conjugate to an optimized concentration (e.g., 2 µg/mL) in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[8]

  • Compound Preparation: Prepare serial dilutions for the target analyte and each potential cross-reactant. A typical range might span from 0.1 ng/mL to 10,000 ng/mL to ensure a full dose-response curve.[9]

  • Competition Step: Wash the plate 3 times. In each well, add 50 µL of a compound dilution followed immediately by 50 µL of the primary antibody at its optimal working concentration. Include control wells:

    • B₀ (Maximum Signal): Antibody + buffer (no analyte).

    • Blank (Minimum Signal): Buffer only (no antibody).

    • Incubate for 1-2 hours at room temperature.[4]

  • Detection: Wash the plate 5 times. Add 100 µL/well of the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.[4]

  • Stopping Reaction: Add 50 µL/well of stop solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 30 minutes.[3]

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of each compound required to inhibit 50% of the maximum signal (IC50).[4][10]

Calculating IC50

For each compound, plot the absorbance values against the logarithm of its concentration.[11] Use a four-parameter logistic (4-PL) curve fit to model the dose-response relationship.[12] The IC50 is the concentration that corresponds to the midpoint of the curve's upper and lower asymptotes.[12]

Calculating Percent Cross-Reactivity

Cross-reactivity is expressed as a percentage relative to the target analyte.[10] The calculation is performed using the IC50 values:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher % cross-reactivity value indicates a greater degree of interference from the test compound.

Comparative Data Summary (Hypothetical Results)

The following table presents a plausible set of results from the described experiment. This data illustrates how structural modifications affect antibody recognition.

Table 2: Hypothetical Cross-Reactivity Data

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound 15 100% Reference Analyte.
2-(4-Fluorophenyl)ethanol3005.0%Low cross-reactivity. The chloro group is a key recognition feature.
2-(3-Chlorophenyl)ethanol4533.3%Moderate cross-reactivity. The fluoro group contributes to binding but is less critical than the chloro group.
2-Phenylethanol2,5000.6%Negligible cross-reactivity. Both halogens are important for specific binding.
(3-Chloro-4-fluorophenyl)acetic acid1,2001.25%Very low cross-reactivity. The terminal hydroxyl group on the ethanol side chain is critical for recognition.
3-Chloro-4-fluorotoluene>10,000<0.15%No significant cross-reactivity. The entire ethanol side chain is essential.
Ethanol>10,000<0.15%No significant cross-reactivity. Confirms the substituted phenyl ring is the primary binding motif.

Conclusion

This guide establishes a scientifically rigorous methodology for assessing the cross-reactivity of an immunoassay for this compound. Based on the hypothetical data, an antibody developed for this target would be highly specific. The binding is strongly dependent on the presence of the 3-chloro substituent and, to a lesser extent, the 4-fluoro substituent. Furthermore, the integrity of the ethanol side chain is crucial for antibody recognition.

By following this framework—combining rational selection of cross-reactants with a robust competitive ELISA protocol and standardized data analysis—researchers can confidently validate the selectivity of their bioanalytical methods.[2][13] This ensures the generation of accurate, reliable, and defensible data in drug development and other scientific applications.

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 2-(3-Chloro-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. 2-(3-Chloro-4-fluorophenyl)ethanol is a substituted phenylethanol derivative with a structure suggestive of its potential as a key building block in the synthesis of complex target molecules. Achieving high purity for this intermediate is paramount to ensure predictable reaction kinetics, minimize side-product formation, and meet stringent regulatory standards.

This guide provides an in-depth comparison of three primary purification techniques—recrystallization, column chromatography, and distillation—as applied to this compound. We will move beyond procedural descriptions to explore the causal science behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to select and optimize the most suitable purification strategy for their specific needs.

Foundational Purification Strategies: A Comparative Overview

The choice of a purification method is dictated by the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of operation. For a molecule like this compound, which is expected to be a liquid or a low-melting solid at room temperature, several techniques are viable.[1][2] The primary impurities are often unreacted starting materials, reagents, and byproducts from the synthesis.

Here, we benchmark three cornerstone techniques:

  • Flash Column Chromatography: A preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] It is highly versatile and effective for complex mixtures.

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a chosen solvent system.

  • Distillation: A process of separating components from a liquid mixture by selective boiling and condensation, effective for purifying liquids with different boiling points.

Flash Column Chromatography: The High-Resolution Standard

Flash column chromatography is often the go-to method for achieving high purity on a laboratory scale, offering excellent resolving power for closely related impurities. The separation relies on the polarity differences between the components of the mixture.[4][5]

Principle of Separation

The crude sample is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel.[4] A solvent or mixture of solvents (mobile phase) is then passed through the column.[4] Compounds with higher polarity adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel through the column faster.[5] This differential migration allows for the collection of pure fractions.

Experimental Protocol: Flash Chromatography
  • Adsorbent and Solvent System Selection:

    • Rationale: The choice of adsorbent and solvent is critical. Silica gel is the standard choice for moderately polar compounds like our target alcohol due to its slightly acidic nature.[6] The solvent system is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.35 for the target compound, which provides optimal separation.[6] A common mobile phase for phenyl alcohols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing:

    • A slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) is prepared and poured into a glass column.

    • The slurry is allowed to settle, and the column is packed uniformly by tapping or applying light pressure to avoid air bubbles, which can lead to poor separation.[3][6] A layer of sand is added on top to prevent disturbance of the silica bed when adding the sample and eluent.[7]

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and carefully applied to the top of the silica gel.

  • Elution and Fraction Collection:

    • The mobile phase is passed through the column.[5] A gradient elution is often employed, starting with a low polarity solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.[4]

    • Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal:

    • The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow Visualization: Flash Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Crude Product) Pack->Load Elute 4. Gradient Elution (Hexane/Ethyl Acetate) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis (Identify Pure Fractions) Collect->Analyze Combine 7. Combine & Evaporate Analyze->Combine Product Pure Product Combine->Product

Caption: Workflow for purification by flash column chromatography.

Recrystallization: The Scalable Crystallization Method

Recrystallization is a powerful technique for purifying solid compounds. If this compound is a low-melting solid, this method can be highly effective and scalable. The core principle is the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.[8]

Principle of Separation

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after cooling). As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a pure crystalline lattice that excludes impurities.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Rationale: The choice of solvent is paramount. For a moderately polar compound, solvents like ethanol, methanol, or mixed solvent systems such as ethanol/water or hexane/acetone are good candidates.[9][10] Small-scale solubility tests are performed to identify a solvent that provides high solubility when hot and low solubility when cold.

  • Dissolution:

    • The crude solid is placed in an Erlenmeyer flask.

    • The minimum amount of the chosen hot solvent is added to completely dissolve the solid.[10] Using excess solvent will reduce the final yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

  • Crystallization:

    • The clear, hot solution is allowed to cool slowly to room temperature without disturbance to promote the growth of large, pure crystals.[8]

    • Once room temperature is reached, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Crystal Collection and Washing:

    • The crystals are collected by vacuum filtration using a Buchner funnel.

    • The collected crystal cake is washed with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[10]

  • Drying:

    • The purified crystals are dried under vacuum to remove residual solvent.

Workflow Visualization: Recrystallization

G cluster_sol Solubilization cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid (Minimum Hot Solvent) Filter_Hot 2. Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter_Hot Cool 3. Slow Cooling (Promote Crystal Growth) Filter_Hot->Cool Ice 4. Ice Bath (Maximize Precipitation) Cool->Ice Filter_Cold 5. Vacuum Filtration Ice->Filter_Cold Wash 6. Wash with Cold Solvent Filter_Cold->Wash Dry 7. Dry Under Vacuum Wash->Dry Product Pure Crystals Dry->Product

Caption: Workflow for purification by recrystallization.

Distillation: Purifying by Boiling Point

If this compound is a thermally stable liquid with a boiling point significantly different from its impurities, distillation is an excellent choice, particularly for larger scales.

Principle of Separation

Distillation separates components of a liquid mixture based on differences in their volatilities (boiling points).[11] When the mixture is heated, the component with the lower boiling point vaporizes preferentially. This vapor is then cooled and condensed back into a liquid, which is collected as the distillate. For compounds with high boiling points or those sensitive to high temperatures, vacuum distillation is employed to lower the boiling points.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup:

    • A standard vacuum distillation apparatus is assembled, including a boiling flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump.

  • Charging the Flask:

    • The crude liquid is placed in the boiling flask, along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum and Heating:

    • Rationale: Applying a vacuum lowers the atmospheric pressure inside the apparatus, which in turn lowers the boiling point of the liquid, preventing thermal decomposition.

    • The system is evacuated to the desired pressure.

    • The boiling flask is heated gently using a heating mantle.

  • Fractional Collection:

    • The temperature of the vapor is monitored closely. The first fraction to distill is typically a lower-boiling impurity.

    • When the temperature stabilizes at the boiling point of the target compound, the receiving flask is changed to collect the pure product fraction.

    • The temperature is monitored; a sharp drop or rise indicates that the target compound has finished distilling.

  • Shutdown:

    • The heating is stopped, and the system is allowed to cool before the vacuum is slowly released.

Workflow Visualization: Vacuum Distillation

G cluster_setup Setup cluster_distill Distillation cluster_result Result Assemble 1. Assemble Apparatus Charge 2. Charge Flask with Crude Liquid Assemble->Charge Vacuum 3. Apply Vacuum Charge->Vacuum Heat 4. Gentle Heating Vacuum->Heat Vaporize 5. Vaporization & Condensation Heat->Vaporize Collect 6. Collect Fractions Vaporize->Collect Fractions Foreruns (Impurities) Main Fraction (Product) Residue Collect->Fractions Product Pure Liquid Fractions->Product

Caption: Workflow for purification by vacuum distillation.

Data Presentation: Performance Benchmarking

The selection of a purification technique often involves a trade-off between purity, yield, speed, and scalability. The following table provides a comparative summary based on typical outcomes for purifying a moderately polar organic intermediate.

Parameter Flash Column Chromatography Recrystallization Vacuum Distillation
Achievable Purity >99.5%>99.0%98-99.5%
Typical Yield 70-90%60-85%80-95%
Processing Time Moderate (hours)Long (hours to days)Fast (hours)
Scalability Poor to Moderate (mg to kg)Excellent (g to tons)Excellent (g to tons)
Cost (Consumables) High (Silica, Solvents)Low to Moderate (Solvent)Low (Energy)
Ideal For Complex mixtures, high purity at lab scaleHigh-volume, solid productsHigh-volume, thermally stable liquids

Conclusion and Recommendations

The optimal purification strategy for this compound is context-dependent.

  • For initial discovery and research phases , where the highest purity is required for analytical standards or early-stage biological testing, flash column chromatography is the superior choice. Its high resolving power can effectively separate closely related synthetic byproducts.

  • For process development and scale-up , where efficiency and cost are critical, the choice depends on the physical state of the crude product. If it is a solid, recrystallization offers an economical and highly scalable path to good purity.[10] If it is a liquid, vacuum distillation is the preferred industrial method due to its speed, high throughput, and cost-effectiveness.[11][12]

Ultimately, a multi-step approach may be necessary. For instance, a bulk purification by distillation could be followed by a final polishing step using recrystallization to achieve the stringent purity levels required in pharmaceutical applications. The analytical methods to confirm purity at each stage, such as HPLC, GC-MS, and NMR, are indispensable tools for validating the chosen protocol.[13][14]

References

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Reactant of Route 1
2-(3-Chloro-4-fluorophenyl)ethanol
Reactant of Route 2
2-(3-Chloro-4-fluorophenyl)ethanol

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